molecular formula C9H10N4 B1385711 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine CAS No. 1152940-05-0

1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B1385711
CAS No.: 1152940-05-0
M. Wt: 174.2 g/mol
InChI Key: SJOQYXKEWRHHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-amine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its molecular structure, which incorporates both pyridine and pyrazole rings, is a common scaffold found in compounds with various pharmacological activities. While specific biological data for this exact compound is not available in current literature, analogous structures based on the pyrazol-4-amine core are frequently investigated as key intermediates in drug discovery efforts . For instance, similar compounds have been explored for their potential as inhibitors of specific enzymes . The presence of the pyridine-2-ylmethyl substitution may influence the molecule's binding affinity and physicochemical properties, making it a valuable building block for the synthesis of more complex molecules aimed at novel biological targets. Researchers can utilize this compound as a versatile precursor for further chemical modification or in the development of targeted molecular libraries. It is supplied with high purity and consistent quality to ensure reliable experimental results. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOQYXKEWRHHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152940-05-0
Record name 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine. This compound, featuring a unique constellation of a pyridine ring, a pyrazole core, and a primary amine, represents a valuable scaffold in medicinal chemistry and drug discovery. The narrative delves into its structural attributes, predicted physicochemical properties, and detailed synthetic methodologies, grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this heterocyclic amine.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The functionalization of the pyrazole ring with various substituents allows for the fine-tuning of its pharmacological profile. Aminopyrazoles, in particular, are versatile building blocks in drug discovery, with the amino group serving as a key handle for further molecular elaboration.[2][3] The title compound, this compound, integrates this valuable aminopyrazole core with a pyridinylmethyl substituent, a feature known to enhance binding to various biological targets and improve pharmacokinetic properties. This guide elucidates the chemical nature of this specific molecule, providing a foundational understanding for its application in synthetic and medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The structural framework of this compound combines the aromaticity and hydrogen bonding capabilities of the aminopyrazole moiety with the coordination and hydrogen bonding potential of the pyridine ring.

Predicted Physicochemical Data
PropertyPredicted ValueSource/Method
Molecular Formula C₉H₁₀N₄-
Molecular Weight 174.21 g/mol -
CAS Number Not assigned-
Appearance Expected to be a solid at room temperatureAnalogy
XlogP 0.1Predicted[4]
Hydrogen Bond Donors 1Predicted[4]
Hydrogen Bond Acceptors 3Predicted[4]
pKa ~5.4 (for pyridinium ion)Analogy[5]
Boiling Point ~340 °C (Predicted)Analogy[6]
Melting Point 73-76 °C (for 1-(2-pyridyl) isomer)Experimental[6]

Note: The CAS number 3524-31-0 corresponds to the isomer 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine.[7] No definitive CAS number has been publicly assigned to the title compound.

Synthesis and Purification

The synthesis of this compound can be logically approached through a two-step sequence starting from 4-nitropyrazole. This well-established pathway involves the N-alkylation of the pyrazole ring followed by the reduction of the nitro group.[8] This strategy is widely employed for the preparation of substituted 4-aminopyrazoles due to the commercial availability of the starting materials and the high efficiency of the transformations.

Synthetic Workflow

The overall synthetic strategy is depicted below. The process is designed to be robust and scalable for laboratory settings.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Group Reduction A 4-Nitropyrazole D 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole A->D Reacts with B 2-(Chloromethyl)pyridine B->D Reacts with C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D In presence of F This compound D->F Is reduced by E Reducing Agent (e.g., SnCl₂·2H₂O) Solvent (e.g., Ethanol) E->F In

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocols

PART 1: Synthesis of 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole (Intermediate)

Causality: The N-alkylation of 4-nitropyrazole with 2-(chloromethyl)pyridine is a standard nucleophilic substitution reaction. 4-nitropyrazole is weakly acidic and can be deprotonated by a mild base like potassium carbonate to form the pyrazolide anion. This anion then acts as a nucleophile, displacing the chloride from 2-(chloromethyl)pyridine. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 mechanism.

Protocol:

  • To a solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyrazolide salt.

  • Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 eq) and an additional equivalent of K₂CO₃ to neutralize the hydrochloride salt.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • The product will often precipitate as a solid. Collect the solid by vacuum filtration.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole.

PART 2: Synthesis of this compound (Final Product)

Causality: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Stannous chloride (SnCl₂) in an alcoholic solvent like ethanol is a classic and reliable method for this conversion.[9] The reaction proceeds through a series of electron transfer steps from Sn(II) to the nitro group, with the alcohol serving as a proton source. The reaction is typically clean and high-yielding.

Protocol:

  • Suspend the intermediate, 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole (1.0 eq), in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and stir vigorously. The reaction is typically complete within a few hours, as can be monitored by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectral Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on known data for similar structures, the following spectral characteristics are anticipated.[5][10]

¹H NMR Spectroscopy

G cluster_0 Predicted ¹H NMR Signals A ~8.5 ppm (d) Pyridyl H6 B ~7.7 ppm (td) Pyridyl H4 C ~7.5 ppm (s) Pyrazolyl H5 D ~7.2 ppm (m) Pyridyl H3, H5 E ~7.0 ppm (s) Pyrazolyl H3 F ~5.3 ppm (s) Methylene CH₂ G ~3.5 ppm (br s) Amine NH₂ G cluster_amine Amine Reactivity cluster_heterocycles Heterocycle Reactivity center This compound Acylation Acylation (Amide Formation) center->Acylation Acts as Nucleophile Sulfonylation Sulfonylation (Sulfonamide Formation) center->Sulfonylation Alkylation Alkylation center->Alkylation Diazotization Diazotization center->Diazotization Coordination Metal Coordination (Pyridine N) center->Coordination Acts as Ligand Electrophilic_Sub Electrophilic Substitution (Pyrazole Ring) center->Electrophilic_Sub

Caption: Key reactivity pathways for the title compound.

  • Nucleophilic Amine: The 4-amino group is a potent nucleophile and can readily undergo acylation to form amides, sulfonylation to form sulfonamides, and alkylation. This makes it an excellent starting point for building more complex molecules, as demonstrated in the synthesis of kinase inhibitors. [4]* Ligand Properties: The pyridine nitrogen and the pyrazole nitrogens can act as ligands to coordinate with metal centers, making the molecule potentially useful in catalysis or materials science.

  • Medicinal Chemistry Building Block: The primary utility of this compound is as an intermediate in drug discovery. The aminopyrazole core is a known pharmacophore, and the pyridinylmethyl group can be used to probe binding pockets and modulate solubility and metabolic stability. For instance, related structures have been investigated as inhibitors of various enzymes.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is unavailable, general precautions for handling aromatic amines should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents. The container should be tightly sealed.

For related aminopyrazole compounds, the GHS hazard statements often include warnings for skin irritation, serious eye irritation, and potential respiratory irritation. [11]

Conclusion

This compound is a strategically important heterocyclic compound with significant potential as a building block in the synthesis of pharmacologically active molecules. Its synthesis, achievable through a reliable and straightforward N-alkylation and nitro-reduction sequence, makes it an accessible intermediate for research and development. The combination of a nucleophilic amino group and two distinct heterocyclic systems provides a rich platform for chemical diversification. This guide provides the foundational chemical knowledge necessary for researchers to effectively synthesize, characterize, and utilize this promising scaffold in their scientific endeavors.

References

  • PubChemLite. This compound. Available from: [Link]

  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available from: [Link]

  • Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Al-Ostoot, F.H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6618.
  • PubChem. 1H-pyrazol-4-amine. Available from: [Link]

  • PubMed. Regioselective and Guided C-H Activation of 4-nitropyrazoles. Available from: [Link]

  • PubChem. 1-methyl-4-nitro-1H-pyrazole. Available from: [Link]

  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501).... Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available from: [Link]

  • ResearchGate. ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. Available from: [Link]

  • PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • ResearchGate. ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available from: [Link]

  • PubMed. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Available from: [Link]

  • PubMed Central. Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. Available from: [Link]

  • Atlantis Press. Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Available from: [Link]

  • MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Available from: [Link]

Sources

A Technical Guide to the Structure Elucidation of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a chemical structure is the bedrock upon which all subsequent research, development, and clinical application rests. For novel heterocyclic compounds such as 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine, a molecule with potential applications in medicinal chemistry and materials science, confirming its precise atomic connectivity is of paramount importance. This in-depth guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this target molecule. Moving beyond a simple recitation of techniques, this paper delves into the scientific rationale behind the chosen analytical strategy, emphasizing a self-validating, orthogonal approach. We will detail the synergistic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is designed not only to provide a piece of the structural puzzle but also to corroborate the findings of the others, ensuring the highest degree of confidence in the final assigned structure.

The Imperative for an Orthogonal & Self-Validating Workflow

This guide is built upon a workflow where each analytical step serves to validate the last. Mass spectrometry will provide the elemental composition, which sets the atomic "parts list." Infrared spectroscopy will confirm the presence of key functional groups, acting as a rapid preliminary check. Finally, a comprehensive suite of NMR experiments will definitively map the atomic connectivity, serving as the ultimate arbiter of the molecular architecture. This multi-faceted strategy ensures a robust and reliable structural assignment.[3][4]

G cluster_0 Structure Elucidation Workflow A Hypothesized Structure This compound B High-Resolution Mass Spectrometry (HRMS) A->B Step 1 D FTIR Spectroscopy A->D Step 2 F 1D & 2D NMR Spectroscopy A->F Step 3 C Molecular Formula Determination (C9H10N4) B->C Provides C->F Constrains H Final Structure Verification C->H Convergent Evidence E Functional Group Identification (-NH2, Aromatic Rings) D->E Provides E->H Convergent Evidence G Connectivity Mapping (1H, 13C, COSY, HSQC, HMBC) F->G Provides G->H Convergent Evidence

Caption: Orthogonal workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

The foundational step in any structure elucidation is to determine the molecule's elemental formula. For this, High-Resolution Mass Spectrometry (HRMS) is the indispensable tool.[5][6] Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation of isobars (molecules with the same nominal mass but different elemental formulas).[7][8]

Causality of Method: Why HRMS is Critical

The nominal mass of our target compound is 174 Da. However, multiple elemental formulas could correspond to this mass (e.g., C₁₀H₁₄N₂, C₉H₁₀N₄, C₈H₆N₂O₂). By measuring the exact mass with high precision (typically <5 ppm error), we can definitively identify the correct formula.[6][7] This is because the precise atomic masses of elements are not integers (e.g., ¹H = 1.007825, ¹²C = 12.000000, ¹⁴N = 14.003074, ¹⁶O = 15.994915).[8]

Expected Data & Interpretation

For this compound, the expected molecular formula is C₉H₁₀N₄ .

ParameterTheoretical Value
Molecular FormulaC₉H₁₀N₄
Exact Mass (M)174.09055
Monoisotopic Mass [M+H]⁺175.09783
Monoisotopic Mass [M+Na]⁺197.07977

Table 1: Theoretical HRMS data for the target compound.[9]

An experimental [M+H]⁺ peak at m/z 175.0978 ± 0.0009 (for 5 ppm accuracy) would strongly confirm the C₉H₁₀N₄ formula. Additionally, the "Nitrogen Rule" states that a molecule with an even nominal mass must contain an even number of nitrogen atoms (or zero), which is consistent with our proposed structure.[10]

Fragmentation Analysis

While HRMS gives the formula, the fragmentation pattern from tandem MS (MS/MS) provides initial connectivity clues. The fragmentation process is initiated by ionization, creating a molecular ion (M⁺˙) that decomposes into smaller, stable fragments.[11]

Expected Fragmentation Pathways:

  • Benzylic Cleavage: The most likely initial fragmentation is the cleavage of the C-C bond between the methylene bridge and the pyridine ring, which is a weak benzylic-type position. This would yield a pyridin-2-ylmethyl cation (m/z 92) or a pyrazol-4-amine radical cation fragment.

  • Loss of HCN: Aromatic nitrogen heterocycles often undergo fragmentation by losing a neutral molecule of HCN (27 Da).[10]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the full scan spectrum from m/z 50-500. Ensure the instrument is calibrated with a known standard to achieve mass accuracy below 5 ppm.

  • Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the exact mass and isotopic pattern.

FTIR Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Causality of Method: A Quick Structural Sanity Check

Before diving into complex NMR analysis, IR allows for a quick confirmation of essential structural motifs. For our target, the most critical functionalities are the primary amine (-NH₂) and the two distinct aromatic rings (pyridine and pyrazole).

Expected Data & Interpretation
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3400-3250 (two bands)Medium-Weak, Sharp
Primary AmineN-H Bend (Scissoring)1650-1580Medium-Strong
Aromatic RingsC=C / C=N Stretch1600-1450Medium-Strong
Aromatic RingC-H Stretch3100-3000Medium-Weak
Aliphatic C-HC-H Stretch (CH₂)2950-2850Medium-Weak
Aromatic AmineC-N Stretch1335-1250Strong

Table 2: Predicted characteristic IR absorption bands.[12][13][14]

The presence of two distinct, sharp peaks in the 3300-3400 cm⁻¹ region is a hallmark of a primary amine (R-NH₂).[15][16] This, combined with the aromatic C=C and C=N stretching bands, would provide strong, immediate evidence supporting the proposed structure.

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum (baseline correction, if needed) and identify the characteristic absorption bands corresponding to the functional groups.

NMR Spectroscopy: Assembling the Structural Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules.[17] It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to piece together the structure of this compound.

¹H NMR: Mapping the Proton Skeleton

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (spin-spin coupling).

Predicted ¹H NMR Signals:

  • Pyridine Ring (4H): This will be a complex region with four distinct protons. The proton adjacent to the nitrogen (H-6') will be the most deshielded (~8.5 ppm). The other three protons will appear between ~7.2-7.8 ppm, showing characteristic coupling patterns (doublets, triplets).

  • Pyrazole Ring (2H): Two singlets (or narrow doublets due to long-range coupling) are expected. The H-3 and H-5 protons of the pyrazole ring will have distinct chemical shifts, likely in the ~7.5-8.0 ppm range.[18][19]

  • Methylene Bridge (-CH₂-, 2H): A sharp singlet around ~5.3-5.5 ppm. Its deshielded nature is due to being attached to two electronegative aromatic systems.

  • Amine (-NH₂, 2H): A broad singlet that can appear over a wide range (e.g., ~3.5-5.0 ppm) and whose chemical shift is concentration and solvent dependent. Its signal may disappear upon D₂O exchange.[14]

¹³C NMR & DEPT: Identifying the Carbon Framework

The ¹³C NMR spectrum shows the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.

Predicted ¹³C NMR Signals:

  • Pyridine Ring (5C): Five signals in the aromatic region (~120-155 ppm).

  • Pyrazole Ring (3C): Three signals, with the C-4 carbon bearing the amine group being the most shielded (~110-120 ppm) and the C-3 and C-5 carbons appearing further downfield (~130-140 ppm).[20][21]

  • Methylene Bridge (-CH₂-, 1C): One signal in the aliphatic region, likely around ~50-60 ppm.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are essential for unambiguously connecting the fragments identified in the 1D spectra.[22][23]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It will be instrumental in tracing the connectivity within the pyridine ring (e.g., H-3' to H-4' to H-5' to H-6'). It will not show correlations across the linking nitrogen atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to. It allows for the unambiguous assignment of every protonated carbon signal in the ¹³C spectrum. For example, the proton signal at ~5.4 ppm will show a cross-peak to the carbon signal at ~55 ppm, confirming the CH₂ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over 2-3 bonds. These long-range correlations are the "glue" that connects the molecular fragments.

Sources

A Comprehensive Technical Guide to 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed scientific overview of the heterocyclic compound 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine. This molecule uniquely combines two pharmacologically significant scaffolds: the aminopyrazole core, a privileged structure in numerous approved therapeutics, and the pyridine ring, which is frequently employed to enhance solubility and modulate target engagement. While this specific isomer is not extensively documented in public literature, its structural components suggest significant potential as a lead compound in drug discovery, particularly in the domain of kinase inhibition. This document outlines the compound's formal nomenclature, predicted physicochemical properties, a robust and plausible synthetic route with a detailed experimental protocol, and a strategic workflow for its biological evaluation. The insights provided are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to investigate this promising chemical entity.

Part 1: Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation. This section establishes the formal nomenclature and summarizes key computed data for this compound.

IUPAC Name and Structural Context

The formal IUPAC name for the topic compound is This compound [1].

It is critical to distinguish this molecule from its structural isomers, which may possess markedly different biological activities and physicochemical properties. Common isomers include:

  • Positional Isomers of the Pyridinylmethyl Group: Substitution at the 3- or 4-position of the pyridine ring (e.g., 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine)[2][3].

  • Positional Isomers of the Amino Group: Attachment of the amino group at the 3- or 5-position of the pyrazole ring.

  • Linkage Isomers: Direct attachment of the pyridine ring to the pyrazole nitrogen (e.g., 1-(pyridin-4-yl)-1H-pyrazol-4-amine)[4].

This guide focuses exclusively on the this compound structure. No widely recognized synonyms for this specific compound are currently available in major chemical databases.

Physicochemical Data Summary

The following table summarizes essential physicochemical and structural properties, primarily derived from computational predictions, which serve as a valuable baseline for experimental design.

PropertyValueSource
Molecular Formula C₉H₁₀N₄PubChemLite[1]
Monoisotopic Mass 174.09055 DaPubChemLite[1]
SMILES C1=CC=NC(=C1)CN2C=C(C=N2)NPubChemLite[1]
InChI InChI=1S/C9H10N4/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7,10H2PubChemLite[1]
InChIKey SJOQYXKEWRHHOF-UHFFFAOYSA-NPubChemLite[1]
Predicted XlogP 0.1PubChemLite[1]
Hydrogen Bond Donors 1 (amine group)Calculated
Hydrogen Bond Acceptors 3 (pyridine N, pyrazole N2, amine N)Calculated

Part 2: Rationale for Investigation in Drug Discovery

The rationale for investigating this compound is firmly rooted in the established success of its constituent chemical motifs in medicinal chemistry. The pyrazole nucleus is a cornerstone of numerous approved drugs, and its combination with a pyridine ring represents a deliberate and strategic design choice.[5]

The Pyrazole Scaffold: A Privileged Structure

The pyrazole ring is considered a "privileged scaffold" due to its frequent appearance in bioactive molecules across a wide range of therapeutic areas.[5][6] Its value stems from several key features:

  • Metabolic Stability: The aromatic pyrazole ring is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[5]

  • Bioisosterism: The pyrazole ring can act as a bioisostere for other aromatic systems like benzene or other heterocycles, often improving properties like solubility and potency.[7][8]

  • Versatile Interactions: The pyrazole ring contains both a hydrogen bond donor (N-H, if unsubstituted) and a hydrogen bond acceptor (pyridine-like N atom), allowing for diverse and specific interactions with biological targets.[7]

Many successful drugs, including kinase inhibitors like Crizotinib and the anti-inflammatory agent Celecoxib, feature a pyrazole core, highlighting its validated role in modern therapeutics.[9]

The Aminopyrazole Moiety as a Key Pharmacophore

The addition of an amino group to the pyrazole scaffold, creating an aminopyrazole, is a particularly powerful strategy in the design of kinase inhibitors. Kinase active sites commonly feature a "hinge" region that forms critical hydrogen bonds with inhibitors. The amino group of an aminopyrazole is perfectly positioned to act as a hydrogen bond donor, anchoring the molecule in the ATP-binding pocket. This interaction is a hallmark of many Type I and Type II kinase inhibitors. For instance, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as potent inhibitors of casein kinase 1δ/ε (CK1δ/ε), a target relevant to neurodegenerative disorders and cancer.[10]

The Role of the Pyridin-2-ylmethyl Substituent

The choice of the pyridin-2-ylmethyl group at the N1 position is not arbitrary. This substituent is expected to confer several advantageous properties:

  • Aqueous Solubility: The basic nitrogen atom of the pyridine ring can be protonated at physiological pH, significantly enhancing the aqueous solubility of the molecule—a critical parameter for drug development.

  • Target Interactions: The pyridine nitrogen acts as a strong hydrogen bond acceptor, providing an additional anchor point for interaction with amino acid residues (e.g., serine, threonine, lysine) in a target's binding site.

  • Vectorial Orientation: The methylene linker (-CH₂-) provides rotational flexibility, allowing the pyridine ring to adopt an optimal orientation within a binding pocket to engage in favorable interactions, such as π-π stacking with aromatic residues like phenylalanine or tyrosine.

Part 3: Synthesis and Characterization

While a specific synthesis for this compound is not published, a reliable and high-yielding pathway can be proposed based on well-established synthetic methodologies for analogous compounds.[11][12] The proposed two-step synthesis involves N-alkylation of a nitro-pyrazole precursor followed by reduction of the nitro group.

Proposed Synthetic Pathway

The logical pathway begins with commercially available 4-nitro-1H-pyrazole and 2-(chloromethyl)pyridine.

Synthetic Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction Reactant1 4-Nitro-1H-pyrazole Intermediate 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-nitropyrazole Reactant1->Intermediate K₂CO₃, DMF 80 °C Reactant2 2-(Chloromethyl)pyridine HCl Reactant2->Intermediate Product This compound Intermediate->Product H₂, Pd/C Methanol, rt Kinase Screening Workflow A Primary Screen (Single concentration, e.g., 10 µM) Broad kinase panel (e.g., 400 kinases) B Hit Identification (Select kinases with >50% inhibition) A->B C Dose-Response Assay (Determine IC₅₀ values for primary hits) B->C D Selectivity Profiling (Generate IC₅₀ values for related kinases) C->D E Cell-Based Assays (Confirm target engagement and assess cellular activity, e.g., p-substrate levels) D->E F Lead Optimization E->F

Sources

synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The pyrazole and pyridine moieties are privileged scaffolds in medicinal chemistry, and their combination in this specific arrangement offers a versatile building block for the development of novel therapeutic agents and other advanced materials.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, starting from readily available commercial precursors. The guide follows a logical progression from retrosynthetic analysis to the step-by-step synthesis of key intermediates and the final target molecule, emphasizing the rationale behind procedural choices and providing detailed experimental protocols.

Introduction: Significance of the Pyrazole-Pyridine Scaffold

The fusion of pyrazole and pyridine rings into a single molecular entity creates a structure with a rich chemical profile and significant biological potential. Pyrazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][3] Similarly, the pyridine ring is a cornerstone in numerous FDA-approved drugs. The target molecule, this compound, serves as a key intermediate, presenting multiple reactive sites for further chemical elaboration, making it a valuable precursor in the synthesis of complex molecular architectures for drug discovery programs.[4][5]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule is crucial for designing an efficient synthetic route. The primary strategy involves a convergent synthesis, where the two core heterocyclic systems are prepared separately and then coupled.

The key disconnections are:

  • C4-NH₂ Bond : The 4-amino group on the pyrazole ring can be reliably installed via the reduction of a corresponding nitro group. This is a standard, high-yielding transformation in heterocyclic chemistry, making 4-nitro-1-(pyridin-2-ylmethyl)-1H-pyrazole a key intermediate.[6]

  • Pyrazole N1-CH₂ Bond : The bond connecting the pyrazole nitrogen to the pyridinylmethyl group can be formed through a nucleophilic substitution (N-alkylation) reaction. This requires a pyrazole core (4-nitro-1H-pyrazole) and an electrophilic pyridine component, such as 2-(halomethyl)pyridine.

This analysis identifies two critical starting materials: 4-nitro-1H-pyrazole and 2-(chloromethyl)pyridine (or its bromo-analogue).

G cluster_target Target Molecule cluster_intermediates Key Intermediates cluster_starting_materials Starting Materials Target This compound Intermediate1 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole Target->Intermediate1 Functional Group Interconversion (Amine Reduction) SM1 4-Nitro-1H-pyrazole Intermediate1->SM1 N-Alkylation SM2 2-(Chloromethyl)pyridine Intermediate1->SM2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Starting Materials

Preparation of 4-Nitro-1H-pyrazole

The synthesis of 4-nitropyrazole is achieved through the direct electrophilic nitration of pyrazole. This reaction requires strong acidic and nitrating conditions to overcome the electron-rich nature of the pyrazole ring and direct the substitution to the C4 position.[7]

Causality of Experimental Choices:

  • Nitrating Agent : A mixture of fuming nitric acid and fuming sulfuric acid is employed. Fuming sulfuric acid (oleum) protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[7]

  • Temperature Control : The reaction is highly exothermic. Maintaining a low temperature (0-10°C) during the addition of reagents is critical to prevent runaway reactions and the formation of dinitrated or other side products.[8] The subsequent heating to 50°C provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.[7]

Experimental Protocol: Nitration of Pyrazole [7]

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (2.1 eq) and pyrazole (1.0 eq). Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.

  • Prepare the nitrating mixture in a separate flask by adding fuming sulfuric acid (20%, 3.0 eq) to a flask and cooling it in an ice-water bath. Slowly add fuming nitric acid (90%, 1.5 eq) while keeping the temperature between 0-10°C.

  • Cool the pyrazole sulfate solution in an ice-water bath and slowly add the pre-formed nitrating mixture dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, warm the reaction mixture to 50°C and stir for 1.5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8, causing the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-nitropyrazole.

ParameterConditionExpected YieldReference
Nitrating AgentFuming HNO₃ / Fuming H₂SO₄~85%[7]
Temperature0-10°C (addition), 50°C (reaction)
Reaction Time1.5 hours
Preparation of 2-(Chloromethyl)pyridine Hydrochloride

2-(Chloromethyl)pyridine is a key electrophile for the alkylation step. It can be synthesized from 2-methylpyridine (2-picoline). A highly efficient and selective method involves the N-oxidation of 2-picoline followed by rearrangement and chlorination using an appropriate chlorinating agent like phosphoryl chloride (POCl₃) or trichloroisocyanuric acid.[9][10]

Causality of Experimental Choices:

  • N-Oxide Formation : The N-oxide intermediate activates the adjacent methyl group, making it more susceptible to chlorination.

  • Chlorinating Agent : Phosphoryl chloride is an effective reagent that reacts with the N-oxide to facilitate a rearrangement, ultimately leading to the formation of 2-(chloromethyl)pyridine in high yield and selectivity.[10] The use of triethylamine acts as a base to neutralize the acidic byproducts.[11]

  • Salt Formation : The free base of 2-(chloromethyl)pyridine can be unstable. Conversion to its hydrochloride salt enhances its stability, making it easier to handle and store.[9]

Experimental Protocol: From 2-Methylpyridine [9]

  • A solution of 2-methylpyridine (2.15 moles) and dimethylformamide (14 g) in chloroform (750 ml) is heated to reflux.

  • Trichloroisocyanuric acid (1.29 mole) is added in portions over 50 minutes, maintaining the reflux.

  • The mixture is stirred for an additional 2 hours, then cooled and filtered.

  • The filtrate is washed with 5% sodium hydroxide solution, and the organic phase is dried over MgSO₄ and filtered.

  • Dry hydrogen chloride gas (2.74 moles) is bubbled through the filtrate, which is then evaporated to dryness under vacuum.

  • The residue is triturated with dry acetone, filtered, washed with a small amount of acetone, and dried to yield 2-(chloromethyl)pyridine hydrochloride.

Assembly of this compound

The final assembly involves two key steps: N-alkylation of the pyrazole ring followed by the reduction of the nitro group.

G Start 4-Nitro-1H-pyrazole + 2-(Chloromethyl)pyridine HCl Step1 Step 1: N-Alkylation Base (K2CO3), Solvent (DMF) Heat (e.g., 80°C) Start->Step1 Intermediate 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole Step1->Intermediate Step2 Step 2: Nitro Reduction Catalyst (Pd/C), H2 gas or Chemical Reductant (SnCl2) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall workflow for the final assembly steps.

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

This step involves the reaction of the deprotonated 4-nitropyrazole anion with 2-(chloromethyl)pyridine in a classic Sₙ2 reaction.

Causality of Experimental Choices:

  • Base : Potassium carbonate (K₂CO₃) is a suitable and moderately strong base for deprotonating the pyrazole N-H. It is heterogeneous in many organic solvents, which can simplify workup, and is less hazardous than stronger bases like sodium hydride (NaH).

  • Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base and do not interfere with the nucleophilicity of the pyrazole anion, thus accelerating the Sₙ2 reaction.

  • Leaving Group : Both chloride and bromide are effective leaving groups. 2-(Bromomethyl)pyridine, often used as its hydrobromide salt, can also be employed and may be more reactive than the chloride analogue.[12][13][14]

Experimental Protocol: Synthesis of 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture. Note: The base will neutralize the HCl salt and deprotonate the pyrazole.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting materials.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • The product will often precipitate as a solid. If not, extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro intermediate to the target 4-amino pyrazole. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality of Experimental Choices:

  • Reduction Method : Catalytic hydrogenation using palladium on carbon (Pd/C) is highly effective for reducing aromatic nitro groups without affecting other reducible functionalities like the pyridine and pyrazole rings under standard conditions.[6] Alternative methods like reduction with tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic conditions are also viable but may require more extensive purification.[15]

  • Solvent : Methanol or ethanol are excellent solvents for hydrogenation as they readily dissolve the substrate and do not poison the catalyst.

Experimental Protocol: Synthesis of this compound [6]

  • Dissolve 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

  • Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence starting from pyrazole and 2-methylpyridine. The described pathway involves initial nitration of pyrazole, preparation of the 2-(chloromethyl)pyridine alkylating agent, followed by a convergent N-alkylation and a final nitro group reduction. The protocols provided are based on well-established chemical principles and literature precedents, offering a scalable and efficient route for producing this valuable chemical intermediate for research and development in the pharmaceutical and chemical sciences.

References

  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available from: [Link]

  • Wikipedia. 2-Chloromethylpyridine. Available from: [Link]

  • Google Patents. US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • ResearchGate. The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Available from: [Link]

  • HETEROCYCLES. CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. Available from: [Link]

  • The Royal Society of Chemistry. Support information. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available from: [Link]

  • PubMed Central (PMC). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • Organic Syntheses. 2-bromopyridine. Available from: [Link]

  • ACS Publications. Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. Available from: [Link]

  • PubMed Central (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available from: [Link]

  • PubMed. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Available from: [Link]

  • PubMed Central (PMC). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

  • ResearchGate. Alternative Synthesis of 5‐(1H‐Pyrazol‐4‐yl)‐2‐{6‐[(2,2,6,6‐tetramethylpiperidin‐4‐yl)oxy]pyridazin‐3‐yl}phenol. Available from: [Link]

  • PubMed Central. [1,5-Bis(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. Available from: [Link]

  • PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

  • PubMed. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Available from: [Link]

  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available from: [Link]

  • PubMed Central (PMC). Prodrug activation by 4,4′-bipyridine-mediated aromatic nitro reduction. Available from: [Link]

  • ResearchGate. Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides | Request PDF. Available from: [Link]

  • Google Patents. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
  • ResearchGate. (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Available from: [Link]

Sources

An In-Depth Technical Guide to the Mechanistic Hypothesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive analysis and a proposed mechanism of action for the compound 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine. We will delve into its known biological activities and extend our hypothesis based on the well-established pharmacological profile of the pyrazole scaffold.

Introduction: The Emergence of a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] Pyrazole-containing compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and enzyme inhibitory actions.[2][3][4][5][6][7][8] The specific compound of interest, this compound, has recently been identified within a series of molecules designed as inhibitors of urate transporter 1 (URAT-1).[9] This discovery provides a solid, initial framework for its primary mechanism of action. However, the inherent properties of the pyrazole core suggest that its biological effects may be more complex, potentially involving other key cellular targets. This guide will, therefore, explore a dual-faceted mechanism of action hypothesis and propose a rigorous experimental workflow for its validation.

Hypothesis 1: Primary Mechanism of Action as a URAT-1 Inhibitor

Recent research has successfully designed and synthesized a series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as potent URAT-1 inhibitors.[9] The core structure, 1-(pyridin-2-ylmethyl)-1H-pyrazole, is a key component of these molecules. URAT-1 is a crucial transporter in the kidneys responsible for the reabsorption of uric acid. Its inhibition is a key therapeutic strategy for managing hyperuricemia and related conditions like gout and hyperuricemic nephropathy.[9]

The proposed mechanism involves the competitive binding of this compound to the URAT-1 transporter, thereby preventing the reuptake of uric acid from the renal tubules into the blood. This leads to increased uric acid excretion in the urine and a subsequent reduction of serum uric acid levels.

Supporting Evidence and Rationale

The design of the broader series of compounds containing the 1-(pyridin-2-ylmethyl)-1H-pyrazole moiety was based on a bioisosteric replacement strategy from a known URAT-1 inhibitor.[9] This rational drug design approach provides strong evidence for the intended target. The pyrazole ring, in this context, likely serves as a key pharmacophore, making specific hydrogen bond and hydrophobic interactions within the binding site of the URAT-1 transporter. The pyridinylmethyl substituent can further enhance binding affinity and modulate the physicochemical properties of the molecule.

Hypothesis 2: Alternative/Parallel Mechanism as a Protein Kinase Inhibitor

The pyrazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[1][10][11][12][13] Numerous clinically approved and investigational drugs targeting a wide range of kinases involved in cancer and inflammatory diseases contain a pyrazole core.[11][12] This prevalence is due to the ability of the pyrazole ring to mimic the purine base of ATP and form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[10][13]

Given the structural features of this compound, it is plausible that this compound also possesses inhibitory activity against one or more protein kinases. The 4-amino group on the pyrazole ring can act as a hydrogen bond donor, a common feature in many kinase inhibitors.

Potential Kinase Targets

Based on the activities of structurally related pyrazole derivatives, potential kinase targets could include, but are not limited to:

  • Cyclin-Dependent Kinases (CDKs): Pyrazole-based compounds have shown potent inhibition of CDKs, which are key regulators of the cell cycle.[14][15]

  • Janus Kinases (JAKs): The pyrazole ring is a core component of JAK inhibitors like Ruxolitinib.[10]

  • Aurora Kinases: Several pyrazole derivatives have been developed as inhibitors of Aurora kinases, which are involved in mitosis.[1][10][11]

  • Bruton's Tyrosine Kinase (BTK): Novel BTK inhibitors with a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold have been developed.[16]

  • Fms-like Tyrosine Kinase 3 (FLT3): 1-H-pyrazole-3-carboxamide derivatives have demonstrated potent FLT3 inhibition.[17]

The inhibition of such kinases could lead to a variety of cellular effects, including anti-proliferative, anti-inflammatory, and immunomodulatory activities.

Experimental Validation Workflows

To thoroughly investigate the proposed dual mechanism of action, a multi-pronged experimental approach is necessary.

Workflow 1: Validation of URAT-1 Inhibition

This workflow aims to confirm and quantify the inhibitory activity of this compound against the URAT-1 transporter.

1. In Vitro Uric Acid Uptake Assay:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human URAT-1 transporter (SLC22A12).
  • Protocol:
  • Seed URAT-1-expressing HEK293 cells in 24-well plates.
  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
  • Initiate uric acid uptake by adding a buffer containing [14C]-labeled uric acid.
  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.
  • Terminate the uptake by washing the cells with ice-cold buffer.
  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
  • Calculate the IC50 value for the inhibition of uric acid uptake.

2. Competitive Binding Assay:

  • This assay will determine if the compound directly competes with a known URAT-1 ligand.
  • Protocol:
  • Use membrane preparations from cells overexpressing URAT-1.
  • Incubate the membranes with a radiolabeled URAT-1 ligand (e.g., [3H]-probenecid) in the presence of increasing concentrations of this compound.
  • Separate bound from free ligand by filtration.
  • Measure the bound radioactivity and calculate the Ki (inhibition constant).

Diagram of URAT-1 Inhibition Workflow

URAT1_Workflow cluster_in_vitro In Vitro Validation cluster_analysis Data Analysis cluster_conclusion Conclusion start HEK293 cells expressing URAT-1 assay1 Uric Acid Uptake Assay (Varying concentrations of compound) start->assay1 assay2 Competitive Binding Assay (Radiolabeled ligand) start->assay2 ic50 Calculate IC50 assay1->ic50 ki Calculate Ki assay2->ki confirm Confirm URAT-1 Inhibition ic50->confirm ki->confirm

Caption: Workflow for validating URAT-1 inhibition.

Workflow 2: Investigation of Kinase Inhibitory Activity

This workflow is designed to identify potential protein kinase targets and validate the inhibitory effects of the compound.

1. Broad-Spectrum Kinase Panel Screening:

  • Objective: To identify potential kinase targets from a large, diverse panel.
  • Protocol:
  • Submit this compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
  • Screen at a fixed concentration (e.g., 1 or 10 µM) against a panel of 100-400 kinases.
  • The output will be the percent inhibition for each kinase.

2. Hit Validation and IC50 Determination:

  • Objective: To confirm the hits from the primary screen and determine their potency.
  • Protocol:
  • For the top hits (e.g., >50% inhibition), perform in vitro enzymatic assays.
  • Use purified recombinant kinases and appropriate substrates.
  • Measure kinase activity in the presence of a range of concentrations of the compound.
  • Determine the IC50 value for each validated hit.

3. Cellular Target Engagement and Downstream Signaling:

  • Objective: To confirm that the compound inhibits the target kinase in a cellular context.
  • Protocol:
  • Select a cell line that expresses the target kinase and has a known downstream signaling pathway.
  • Treat the cells with varying concentrations of this compound.
  • Lyse the cells and perform Western blotting to assess the phosphorylation status of the direct substrate of the target kinase and other downstream signaling proteins.
  • A decrease in phosphorylation would indicate target engagement.

Diagram of Kinase Inhibition Workflow

Kinase_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_conclusion Conclusion start This compound screen Broad-Spectrum Kinase Panel (>100 kinases) start->screen hits Identify Potential Hits (>50% inhibition) screen->hits ic50 In Vitro Enzymatic Assays (IC50 Determination) hits->ic50 cellular Cellular Target Engagement (Western Blot for p-Substrate) ic50->cellular confirm Confirm Kinase Inhibitor Profile cellular->confirm

Caption: Workflow for investigating kinase inhibitory activity.

Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experimental workflows.

Table 1: URAT-1 Inhibition Data

Assay Type Endpoint Value (µM)
Uric Acid Uptake IC50 TBD

| Competitive Binding | Ki | TBD |

Table 2: Kinase Inhibition Profile (Top Hits)

Kinase Target % Inhibition @ 1 µM IC50 (nM) Cellular p-Substrate Inhibition (IC50, µM)
Kinase A TBD TBD TBD
Kinase B TBD TBD TBD

| Kinase C | TBD | TBD | TBD |

Conclusion and Future Directions

The compound this compound presents an exciting opportunity for drug discovery. The initial hypothesis, grounded in recent literature, points towards its action as a URAT-1 inhibitor.[9] However, the well-documented role of the pyrazole scaffold as a "hinge-binding" motif in protein kinases strongly suggests a potential for a dual mechanism of action.[1][12][13] The proposed experimental workflows provide a comprehensive strategy to elucidate the precise molecular mechanisms of this compound.

Should both hypotheses prove to be correct, this compound could represent a novel class of multi-targeting agents. For instance, a compound that inhibits both URAT-1 and a pro-inflammatory kinase could be highly beneficial in treating gout, where both hyperuricemia and inflammation are key pathological features. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for the identified targets, as well as in vivo studies to assess efficacy and pharmacokinetic properties.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Medicinal Chemistry. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). Molecules. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules. Available at: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

  • Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. (2017). Molecules. Available at: [Link]

  • Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. (2025). ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Research Square. Available at: [Link]

  • Pharmaceutical importance of pyrazoline derivatives: A mini review. (2018). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives. (2019). ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Available at: [Link]

  • Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy & Bioalllied Sciences. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. (2022). Neuroquantology. Available at: [Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. (2017). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (2022). Springer. Available at: [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2020). Molecules. Available at: [Link]

Sources

biological activity of pyridinyl-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyridinyl-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of pyridine and pyrazole rings creates a privileged heterocyclic scaffold, the pyridinyl-pyrazole, that has garnered significant attention in medicinal chemistry.[1][2] This structural motif is a cornerstone in the design of novel therapeutic agents due to its versatile binding capabilities and synthetic accessibility.[3][4] The constituent pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[5] When coupled with the pyridine ring, the resulting derivatives exhibit a broad spectrum of pharmacological activities, making them highly valuable in drug discovery.[1][6]

This technical guide provides a comprehensive overview of the diverse biological activities of pyridinyl-pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, kinase inhibitory, and antimicrobial properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for evaluating these activities.

Anticancer Activity of Pyridinyl-Pyrazole Derivatives

Pyridinyl-pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[7][8][9] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes required for tumor growth and proliferation.

Mechanism of Action

The anticancer effects of pyridinyl-pyrazole derivatives are attributed to several mechanisms, including:

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.[7]

  • Kinase Inhibition: Many pyridinyl-pyrazoles act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and PI3K.[10][11] This inhibition disrupts signaling pathways that control cell growth, proliferation, and survival.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[8]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on both the pyridine and pyrazole rings significantly influences the anticancer potency. For instance, the presence of lipophilic and electron-withdrawing groups, such as halogens on a phenyl substituent, has been shown to enhance cytotoxic activity against certain cancer cell lines.[7]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected pyridinyl-pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridinyl-pyrazole with 4-chlorophenyl substitutionHeLa (Cervix Carcinoma)4.94[7]
Thiazolyl-pyrazole analogueMDA-MB231 (Breast Cancer)22.84[12]
Pyrazolo[4,3-c]pyridine derivativeMCF7 (Breast Cancer)1.937 (µg/mL)[11]
Pyrazolo[4,3-c]pyridine derivativeHepG2 (Liver Cancer)3.695 (µg/mL)[11]
Pyrazole carbaldehyde derivativeMCF7 (Breast Cancer)0.25[11]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of pyridinyl-pyrazole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test pyridinyl-pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualization: Kinase Inhibition Leading to Apoptosis

G cluster_0 cluster_1 Pyridinyl-Pyrazole Derivative Pyridinyl-Pyrazole Derivative Kinase Kinase Pyridinyl-Pyrazole Derivative->Kinase Inhibits Inhibition of Downstream Signaling Inhibition of Downstream Signaling Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival Apoptosis Apoptosis Inhibition of Downstream Signaling->Apoptosis Induces G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Homeostatic)->GI Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Pyridinyl-Pyrazole Derivative Pyridinyl-Pyrazole Derivative Pyridinyl-pyrazole Derivative Pyridinyl-pyrazole Derivative Pyridinyl-pyrazole Derivative->COX-2 (Inducible) Selective Inhibition

Caption: Selective COX-2 inhibition by pyridinyl-pyrazoles.

Kinase Inhibitory Activity of Pyridinyl-Pyrazole Derivatives

Protein kinases are a large family of enzymes that play a crucial role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, including cancer. Pyridinyl-pyrazole derivatives have been extensively explored as potent and selective kinase inhibitors. [5][10][13]

Mechanism of Action

Pyridinyl-pyrazoles typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. [5]This competitive inhibition blocks the downstream signaling pathways controlled by the kinase. The specific interactions of the pyridinyl-pyrazole scaffold with the kinase, such as hydrogen bonding with the hinge region and hydrophobic interactions, determine its potency and selectivity. [5][10]

Target Kinases

Pyridinyl-pyrazole derivatives have been shown to inhibit a variety of kinases, including:

  • Aurora Kinases: Involved in cell cycle regulation. [10][13]* Janus Kinases (JAKs): Key components of the JAK-STAT signaling pathway, which is crucial for immune responses. [5]* Phosphoinositide 3-kinases (PI3Ks): Central to cell growth, proliferation, and survival pathways. [14]* Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis. [10]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of selected pyridinyl-pyrazole derivatives against various kinases.

Compound ClassTarget KinaseIC50/GI50Reference
Imidazo[4,5-b]pyridine-based derivative (7a)Aurora-AInhibited a range of kinases[10]
Pyrazolopyridine derivative (20e)PI3KγIC50 = 4.0 nM[14]
Pyrazolopyridine derivative (20e)PI3KδIC50 = 9.1 nM[14]
Ruxolitinib (a pyrazole derivative)JAK1/JAK2FDA approved inhibitor[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.

Principle: The assay uses a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal. Kinase inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer, kinase, fluorescein-labeled substrate, ATP, and the terbium-labeled antibody according to the manufacturer's instructions.

    • Prepare serial dilutions of the pyridinyl-pyrazole test compound.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, kinase, and fluorescein-labeled substrate.

    • Initiate the kinase reaction by adding ATP.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the terbium-labeled antibody to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: ATP-Competitive Kinase Inhibition

G cluster_0 Normal Kinase Activity cluster_1 Inhibited Kinase Activity Kinase Active Site Kinase Active Site Phosphorylated Substrate Phosphorylated Substrate Kinase Active Site->Phosphorylated Substrate Phosphorylation No Phosphorylation No Phosphorylation Kinase Active Site->No Phosphorylation ATP ATP ATP->Kinase Active Site Pyridinyl-Pyrazole Inhibitor Pyridinyl-Pyrazole Inhibitor Pyridinyl-Pyrazole Inhibitor->Kinase Active Site Binds Competitively Substrate Substrate Substrate->Kinase Active Site G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Pyridinyl-Pyrazole Library Pyridinyl-Pyrazole Library Single Concentration Screen Single Concentration Screen Pyridinyl-Pyrazole Library->Single Concentration Screen Active Hits Active Hits Single Concentration Screen->Active Hits MIC Determination MIC Determination Active Hits->MIC Determination MBC Determination MBC Determination MIC Determination->MBC Determination Potent Compounds Potent Compounds MBC Determination->Potent Compounds SAR Studies SAR Studies Potent Compounds->SAR Studies In Vivo Efficacy In Vivo Efficacy SAR Studies->In Vivo Efficacy Candidate Drug Candidate Drug In Vivo Efficacy->Candidate Drug

Caption: General workflow for antimicrobial drug discovery.

Conclusion and Future Directions

Pyridinyl-pyrazole derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad range of demonstrated biological activities. Their potential as anticancer, anti-inflammatory, kinase inhibitory, and antimicrobial agents is well-documented. The synthetic tractability of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the development of highly potent and selective compounds.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms: Investigating new molecular targets and signaling pathways modulated by pyridinyl-pyrazole derivatives.

  • Development of Multi-Targeted Agents: Designing single molecules that can simultaneously modulate multiple targets, which could be beneficial for treating complex diseases like cancer.

  • Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to enhance their in vivo efficacy and safety.

  • Exploration of New Therapeutic Areas: Investigating the potential of pyridinyl-pyrazole derivatives for treating other diseases, such as neurodegenerative and metabolic disorders.

The continued exploration of the pyridinyl-pyrazole scaffold holds great promise for the discovery and development of novel and effective therapies for a wide range of human diseases.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives. Retrieved from [Link]

  • Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • PubMed. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Retrieved from [Link]

  • Springer. (2022). Overview on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • PubMed. (1999). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • PubMed. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active pyrazole derivatives. Retrieved from [Link]

  • ACS Publications. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

Sources

The Emergence of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine as a Privileged Scaffold for Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, pivotal regulators of cellular signaling, have become a focal point of modern drug discovery, particularly in oncology. The relentless pursuit of selective and potent kinase inhibitors has led to the exploration of a vast chemical space, from which certain molecular frameworks have emerged as "privileged scaffolds." These scaffolds possess the inherent ability to bind to the highly conserved ATP-binding site of kinases. Among these, the pyrazole nucleus has demonstrated significant therapeutic potential, featuring in numerous FDA-approved anticancer drugs.[1] This technical guide provides an in-depth exploration of the 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine core, a promising and versatile scaffold for the development of next-generation kinase inhibitors. We will dissect its structural rationale, synthetic accessibility, mechanism of action, and structure-activity relationships, offering a comprehensive resource for researchers in the field.

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors that compete with ATP for binding to the kinase active site have revolutionized treatment paradigms. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in the design of kinase inhibitors.[2][3] Its utility stems from its capacity to engage in crucial hydrogen bonding interactions with the hinge region of the kinase, a key determinant of inhibitor binding.

The this compound scaffold integrates several key features that make it an attractive starting point for kinase inhibitor design:

  • The 4-Aminopyrazole Core: The amino group at the 4-position of the pyrazole ring can act as a crucial hydrogen bond donor, interacting with the backbone of the kinase hinge region. This interaction is a common feature of many potent kinase inhibitors.

  • The Pyridinylmethyl Substituent: The pyridine ring introduces an additional site for interaction with the kinase, often extending into the solvent-exposed region or forming interactions with residues in the ribose-binding pocket. The nitrogen atom in the pyridine ring can also serve as a hydrogen bond acceptor. Furthermore, the methylene linker provides conformational flexibility, allowing the pyridine moiety to adopt an optimal orientation for binding.

  • Synthetic Tractability: The synthesis of substituted pyrazoles is well-established in medicinal chemistry, allowing for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthetic Strategy: Assembling the Core Scaffold

The synthesis of this compound can be approached through several established synthetic routes for N-substituted 4-aminopyrazoles. A plausible and efficient method involves the N-alkylation of a protected 4-aminopyrazole precursor followed by deprotection.

Proposed Synthetic Protocol:
  • Protection of 4-aminopyrazole: Commercially available 4-aminopyrazole is first protected to prevent undesired side reactions at the amino group. A suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, can be introduced by reacting 4-aminopyrazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

  • N-alkylation with 2-(chloromethyl)pyridine: The protected 4-aminopyrazole is then subjected to N-alkylation. This is achieved by reacting it with 2-(chloromethyl)pyridine hydrochloride in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism where the pyrazole nitrogen displaces the chloride.

  • Deprotection: The final step involves the removal of the Boc protecting group. This is typically accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the desired this compound.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection 4-Aminopyrazole 4-Aminopyrazole Boc-protected_pyrazole Boc-protected_pyrazole 4-Aminopyrazole->Boc-protected_pyrazole (Boc)2O, Et3N Alkylated_intermediate Alkylated_intermediate Boc-protected_pyrazole->Alkylated_intermediate 2-(chloromethyl)pyridine, NaH, DMF 2-(chloromethyl)pyridine 2-(chloromethyl)pyridine Final_Product This compound Alkylated_intermediate->Final_Product TFA, DCM Kinase_Binding_Mode cluster_kinase Kinase ATP-Binding Pocket Scaffold 1-(pyridin-2-ylmethyl)- 1H-pyrazol-4-amine Hinge_Region Hinge Region (e.g., Met, Leu) Scaffold->Hinge_Region H-bonds from 4-amino group Hydrophobic_Pocket Hydrophobic Pocket (e.g., Val, Ile, Leu) Scaffold->Hydrophobic_Pocket van der Waals interactions Solvent_Front Solvent-Exposed Region Scaffold->Solvent_Front Pyridinylmethyl moiety interaction

Caption: Conceptual binding mode of the scaffold within a kinase active site.

Structure-Activity Relationship (SAR) and Lead Optimization

The modular nature of the this compound scaffold allows for systematic exploration of the SAR to optimize potency, selectivity, and pharmacokinetic properties. Based on published data for related pyrazole-based kinase inhibitors, several key areas for modification can be identified. [4][5]

Key Modification Points and Their Anticipated Impact:

Position of Modification Type of Modification Potential Impact on Activity and Properties
Pyrazole C3- and C5-positions Small alkyl groups (e.g., methyl)Can fill small hydrophobic pockets and improve potency. May also influence selectivity.
Halogen atoms (e.g., F, Cl)Can modulate electronic properties and potentially form halogen bonds.
Pyridine Ring Substitution with various functional groups (e.g., -OMe, -CF₃, -NH₂, -COOH)Can fine-tune interactions with the solvent-exposed region, impacting both potency and selectivity. Can also be used to improve solubility and other physicochemical properties.
Isomeric variation (e.g., pyridin-3-ylmethyl, pyridin-4-ylmethyl)Alters the vector of the pyridine ring, which can significantly impact binding affinity and selectivity by probing different regions of the active site.
4-Amino Group Acylation or alkylationGenerally detrimental to activity as it removes the crucial hydrogen bond donating capability required for hinge binding.
Methylene Linker Introduction of rigidity (e.g., cyclopropyl linker) or homologationCan alter the conformational flexibility and the positioning of the pyridine ring.

digraph "Lead_Optimization_Cycle" {
graph [bgcolor="#FFFFFF"];
node [shape=ellipse, style=filled, fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

"Design" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Synthesis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Screening" [label="In Vitro Screening\n(Kinase Assays)", fillcolor="#FBBC05", fontcolor="#202124"]; "SAR_Analysis" [label="SAR Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Design" -> "Synthesis" [label="Propose Analogs"]; "Synthesis" -> "Screening" [label="Generate Compounds"]; "Screening" -> "SAR_Analysis" [label="Obtain Activity Data"]; "SAR_Analysis" -> "Design" [label="Inform Next Design Cycle"]; }

Caption: The iterative cycle of lead optimization for kinase inhibitors.

Experimental Protocols for Evaluation

The evaluation of novel kinase inhibitors based on the this compound scaffold involves a cascade of in vitro assays to determine their potency, selectivity, and cellular activity.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the target kinase.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by the kinase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase, a biotinylated substrate peptide, and ATP in assay buffer.

    • Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure:

    • Dispense the test compound serially diluted in assay buffer into a 384-well assay plate.

    • Add the kinase solution to all wells.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the detection solution.

    • Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

    • Calculate the TR-FRET ratio.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay

Objective: To assess the antiproliferative effect of the test compounds on cancer cell lines that are dependent on the target kinase.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures the amount of ATP present, which is an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in the appropriate growth medium.

    • Harvest the cells and seed them at a predetermined density into a 96-well white, clear-bottom plate.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the percent cell viability (relative to DMSO-treated control cells) against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its structural features are well-suited for targeting the ATP-binding site of a wide range of kinases. The synthetic accessibility of this scaffold allows for extensive SAR exploration, which is crucial for optimizing potency, selectivity, and drug-like properties. Future work in this area should focus on synthesizing and screening a library of analogs to identify specific kinase targets. A comprehensive kinase panel screening of the parent compound would be a valuable first step to guide these efforts. Furthermore, co-crystallization of lead compounds with their target kinases will provide invaluable structural insights to guide further rational design and optimization. The journey from a privileged scaffold to a clinical candidate is challenging, but the this compound core possesses the fundamental characteristics required for success.

References

Sources

A Strategic Guide to Unveiling the Therapeutic Targets of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from anti-inflammatory agents to cutting-edge cancer treatments.[1][2] The compound 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine combines this potent core with a pyridinyl moiety, suggesting a rich potential for biological activity. However, its specific molecular targets remain uncharacterized in public literature.[3] This guide provides a comprehensive, in-depth framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this promising molecule. Moving beyond a simple literature review, we delve into the chemical rationale for predicted target classes and provide a strategic, multi-pronged workflow for target deconvolution, complete with detailed experimental protocols. Our approach is grounded in the principles of chemical biology and modern drug discovery, emphasizing the causality behind experimental choices to ensure a robust and scientifically sound investigation.

Deconstruction of the Pharmacophore: A Rationale for Target Prioritization

The structure of this compound presents three key pharmacophoric features that guide our target identification strategy: the pyrazole core, the pyridinyl group, and the 4-amino substituent. Understanding the established roles of these motifs in medicinal chemistry allows us to generate a data-driven hypothesis for high-probability target classes.

  • The Pyrazole Core: This five-membered aromatic heterocycle is a cornerstone of modern pharmaceuticals.[4] Its unique properties, including the ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), allow it to form critical interactions within protein binding pockets.[1] It frequently serves as a bioisostere for benzene or other aromatic rings, often improving physicochemical properties like solubility and metabolic stability.[5] Its prevalence in protein kinase inhibitors highlights its suitability for engaging with ATP-binding sites.[6][7]

  • The Pyridinyl Moiety: The pyridine ring is another common feature in bioactive molecules. The nitrogen atom often acts as a hydrogen bond acceptor, anchoring the molecule to specific residues within a target protein. In many kinase inhibitors, for example, the pyridine nitrogen forms a key hydrogen bond with the "hinge" region of the kinase domain.[8]

  • The 4-Amino Group: The primary amine at the 4-position of the pyrazole ring is a potent hydrogen bond donor. This functional group can be crucial for establishing specific interactions that confer potency and selectivity for a given target. Its position on the pyrazole ring influences the molecule's overall electronic properties and spatial arrangement, directing its interactions with biological macromolecules.

Based on this analysis, we can prioritize several protein families as highly probable targets for this compound.

High-Probability Therapeutic Target Classes

The confluence of the pyrazole, pyridine, and amine functionalities strongly suggests interaction with well-defined binding pockets, such as those found in enzymes and receptors. The following classes are presented in order of descending probability based on the vast precedent in pyrazole-based drug discovery.

Protein Kinases

Protein kinases are a paramount target class for pyrazole-containing compounds.[9] They regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[8] The pyrazole scaffold is adept at mimicking the purine ring of ATP, enabling it to compete for the enzyme's active site.

Rationale for Prioritization:

  • Numerous FDA-approved kinase inhibitors, such as Crizotinib (ALK/ROS1) and Ruxolitinib (JAK1/2), feature a pyrazole core.[7]

  • The pyridine and pyrazole nitrogens can form the canonical hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[8]

  • The overall shape and electronics of the molecule are well-suited to fit within the ATP-binding cleft of many kinases, including both tyrosine and serine/threonine kinases.[6][10]

cluster_nodes Compound 1-(pyridin-2-ylmethyl)- 1H-pyrazol-4-amine Kinase Protein Kinase (e.g., ABL, JAK, ALK) Compound->Kinase Competitively Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Kinase->Block ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Activates Downstream->Output_Normal Leads to Cellular Response Block->Output_Inhibited Pathway Blocked

Caption: General mechanism of kinase inhibition by a small molecule.
G-Protein Coupled Receptors (GPCRs)

GPCRs constitute the largest family of membrane receptors and are the target of approximately 30-50% of all modern drugs.[11][12] While less common than kinase inhibitors, pyrazole-containing molecules have successfully targeted this receptor class.

Rationale for Prioritization:

  • The withdrawn anti-obesity drug Rimonabant was a pyrazole-based antagonist of the cannabinoid receptor 1 (CB1), a GPCR.[13]

  • The structural complexity and defined binding pockets of GPCRs can accommodate the hydrogen bonding and aromatic features of the query compound.[14]

  • This target class offers opportunities in a wide array of therapeutic areas, including neuroscience, metabolism, and inflammation.

Ion Channels

Ion channels are pore-forming membrane proteins that regulate ion flow and are critical for cellular excitability and signaling.[15] They are an emerging target class for pyrazole derivatives.

Rationale for Prioritization:

  • Recent studies have identified novel pyrazole-based compounds as selective blockers of calcium release-activated calcium (CRAC) channels, demonstrating the scaffold's utility in this area.[16]

  • The diverse topology of ion channel binding sites provides multiple opportunities for small molecule modulation.[17]

Epigenetic Targets

Epigenetic-modifying enzymes regulate gene expression without altering the DNA sequence and are increasingly important targets in oncology.[18]

Rationale for Prioritization:

  • Aryl pyrazole scaffolds have yielded potent and selective inhibitors of Protein Arginine Methyltransferases (PRMTs), such as PRMT6.[19][20]

  • The binding sites of these enzymes, which often accommodate S-adenosylmethionine (SAM), can be targeted by heterocyclic compounds that mimic parts of the cofactor.

A Strategic Framework for Target Identification and Validation

Identifying the specific target(s) of a novel compound requires a systematic, multi-faceted approach that combines computational prediction with robust experimental validation.[21] This workflow is designed to move from a broad list of possibilities to a validated, high-confidence therapeutic target.

Phase 1: Target Hypothesis Generation (In Silico & In Vitro)

The initial phase aims to narrow the field of potential targets using computational methods and broad, unbiased screening.

Causality of Approach: By leveraging the known chemical space of existing drugs and protein structures, we can computationally predict likely interactions, saving significant time and resources compared to purely experimental screening. Unbiased biochemical screens then provide the first layer of experimental evidence.

  • In Silico Profiling:

    • Ligand-Based Screening: Compare the 2D and 3D structure of this compound against databases of known active compounds (e.g., ChEMBL) to identify targets of structurally similar molecules.

    • Structure-Based Screening (Molecular Docking): Perform docking studies against a curated library of protein structures from the high-probability target classes identified in Section 2 (kinases, GPCRs, etc.). This can predict binding poses and estimate binding affinity.

  • Broad Phenotypic Screening:

    • Screen the compound across a panel of diverse human cancer cell lines (e.g., the NCI-60 panel). The pattern of activity can be compared to the profiles of compounds with known mechanisms of action, providing clues to the target pathway.

Phase 2: Experimental Target Identification

This phase uses direct biochemical methods to "pull out" the binding partners of the compound from a complex biological sample, such as a cell lysate. There are two primary strategies: affinity-based and label-free methods.[22][23]

3.2.1. Affinity-Based Approach

Causality of Approach: This method relies on the principle of specific molecular recognition. By immobilizing the compound (the "bait"), we can selectively capture its binding partners (the "prey") from a sea of non-interacting proteins.

cluster_nodes Step1 Step 1: Immobilize Compound (Linker attachment to resin bead) Step2 Step 2: Incubate with Lysate (Target protein binds to compound) Step1->Step2 Step3 Step 3: Wash (Remove non-specific proteins) Step2->Step3 Step4 Step 4: Elute (Release target protein) Step3->Step4 Step5 Step 5: Identify (LC-MS/MS Proteomics) Step4->Step5 Lysate Cell Lysate (Complex protein mixture) Lysate->Step2 cluster_nodes Start Start: Cell Lysate Start->Split Control Control: Add Vehicle (DMSO) Split->Control Treatment Treatment: Add Compound Split->Treatment Protease Add Protease (e.g., Pronase) to both Control->Protease Treatment->Protease Control_Result Result: Most proteins degraded Protease->Control_Result Treatment_Result Result: Target protein is protected and remains intact Protease->Treatment_Result Analysis Analyze by SDS-PAGE / Mass Spec (Identify protected protein band) Control_Result->Analysis Treatment_Result->Analysis

Caption: Workflow for the DARTS label-free target identification method.
Phase 3: Target Validation

Once a list of candidate proteins ("hits") is generated, it is crucial to validate that they are authentic targets and that their modulation by the compound is responsible for the observed biological effects. [24] Causality of Approach: This phase establishes a direct cause-and-effect relationship between compound-target engagement and cellular response. Each step provides an independent line of evidence to build a conclusive case for a specific mechanism of action.

  • Confirm Direct Binding:

    • Biochemical Assays: Use purified recombinant protein of the candidate target and measure direct binding with techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinity (K_D).

    • Cellular Thermal Shift Assay (CETSA): This in-cell technique confirms target engagement in a physiological context. Similar to DARTS, it measures the thermal stabilization of the target protein upon ligand binding.

  • Confirm Functional Modulation:

    • Enzymatic Assays: If the target is an enzyme (e.g., a kinase), perform an in vitro activity assay to determine if the compound inhibits or activates it and calculate the IC50 or EC50 value.

    • Cell-Based Functional Assays: Use reporter assays or measure downstream signaling events (e.g., phosphorylation of a substrate via Western Blot) in cells to confirm that the compound modulates the target's pathway.

  • Confirm a Causal Link to Phenotype:

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein in cells. If the compound's cellular effect (e.g., inhibiting proliferation) is diminished or abolished in these cells, it strongly validates the target.

    • Mutation Analysis: Introduce mutations into the target protein at the predicted binding site. If these mutations reduce the compound's binding or functional effect, it provides definitive evidence of the binding mode.

Detailed Experimental Protocols

The following protocols provide a practical, step-by-step guide for key experiments described in the target identification framework.

Protocol 1: Affinity Chromatography Pull-Down Assay

Objective: To isolate proteins that bind to this compound.

Self-Validation: The protocol includes a crucial control using a structurally similar but biologically inactive analog or a blocked resin to ensure that pulled-down proteins are specific to the compound's unique pharmacophore and not the linker or resin.

Methodology:

  • Probe Synthesis:

    • Synthesize a derivative of the compound with a linker (e.g., a short polyethylene glycol chain) attached to a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity. The amine on the pyrazole or a position on the pyridine ring are potential attachment points.

    • Covalently attach the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose).

    • Prepare control beads by either blocking the activated groups or using a linker-only resin.

  • Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line sensitive to the compound) and harvest.

    • Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at ~14,000 x g for 20 minutes at 4°C. Retain the supernatant.

  • Affinity Pull-Down:

    • Incubate a portion of the clarified lysate (~1-2 mg total protein) with the compound-conjugated beads and another portion with the control beads.

    • Allow binding to occur for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute bound proteins using a competitive eluent (e.g., a high concentration of the free, non-immobilized compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands that are present in the compound lane but absent or significantly reduced in the control lane.

    • Identify the proteins using in-gel digestion followed by LC-MS/MS mass spectrometry.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine if the compound inhibits the activity of a purified candidate kinase.

Self-Validation: The assay includes "no enzyme" and "no compound" controls to establish the baseline and maximum signal, ensuring the observed inhibition is enzyme- and compound-dependent. A known inhibitor for the kinase should be run as a positive control.

Methodology:

  • Assay Preparation:

    • Prepare a serial dilution of this compound in kinase assay buffer (e.g., from 100 µM to 1 nM).

    • Prepare solutions of the purified kinase, its specific substrate peptide, and ATP at optimal concentrations (typically the K_m for ATP).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution or vehicle (DMSO) control.

    • Add 10 µL of a solution containing the kinase and substrate.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the new ATP via a luciferase/luciferin reaction. Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to controls (0% activity for no enzyme, 100% activity for vehicle-only).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Summary and Future Outlook

The compound this compound is built upon a scaffold with a rich history of therapeutic success. [1][25]Its structure strongly suggests activity against well-established drug target families, particularly protein kinases. This guide provides a robust, logical, and experimentally detailed roadmap for any research team seeking to uncover its mechanism of action. By systematically progressing from hypothesis generation through unbiased identification to rigorous validation, researchers can confidently deconvolve the targets of this compound. The successful identification of a novel, druggable target for this molecule could pave the way for a new class of therapeutics, underscoring the enduring power of privileged structures in modern drug discovery.

References

  • Hu, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Marella, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. Available at: [Link]

  • Acar, Ç., et al. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Shafiei, M., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis. Available at: [Link]

  • Gesto, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Hu, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Semantic Scholar. (n.d.). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Semantic Scholar. Available at: [Link]

  • Basma, S., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie. Available at: [Link]

  • Hassan, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Kumar, A., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis. Available at: [Link]

  • Mitchell, L. H., et al. (2015). Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sun, L., et al. (2024). Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aggarwal, N., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Pharma-Intermediate. Available at: [Link]

  • Mitchell, L. H., et al. (2015). Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2024). Targeting ion channels with ultra-large library screening for hit discovery. Frontiers in Pharmacology. Available at: [Link]

  • Noman, M., et al. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry. Available at: [Link]

  • Ben-M'barek, Y., et al. (2025). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available at: [Link]

  • Wu, S.-N., et al. (2023). Ion Channels as a Potential Target in Pharmaceutical Designs. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, G.-F., et al. (2018). Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives. ResearchGate. Available at: [Link]

  • AZoLifeSciences. (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences. Available at: [Link]

  • Pándy-Szekeres, G., et al. (2020). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. Molecules. Available at: [Link]

  • Brown, A. J. (2015). Are GPCRs Still a Source of New Targets? SLAS DISCOVERY. Available at: [Link]

  • El-gemeie, G. E. H., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules. Available at: [Link]

  • Drug Discovery and Development. (2017). GPCRs, desirable therapeutic targets in oncology. Drug Discovery and Development. Available at: [Link]

  • Sharma, A., et al. (2022). Phytocompounds targeting epigenetic modulations: an assessment in cancer. Biomarkers. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Kumar, V., & Kumar, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

Sources

The 4-Amino-Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of modern medicinal chemistry is characterized by the continual search for novel molecular scaffolds that can serve as starting points for the development of new therapeutics. Among these, the 4-amino-pyrazole core has emerged as a particularly fruitful "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 4-amino-pyrazole compounds, with a focus on their application in contemporary drug discovery.

The 4-Amino-Pyrazole Core: Physicochemical Properties and Synthetic Accessibility

The 4-amino-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino group at the C4 position. This arrangement of atoms confers upon the scaffold a unique set of physicochemical properties. The pyrazole ring itself is relatively stable and can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. The exocyclic amino group provides a crucial handle for further functionalization, allowing for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.

The synthesis of 4-amino-pyrazole derivatives is generally accessible through several established synthetic routes. A common and versatile method involves the condensation of a β-ketonitrile with a hydrazine, followed by subsequent chemical modifications. Another well-established route is the Knorr pyrazole synthesis, which can be adapted to produce 4-amino-pyrazoles. The accessibility of these starting materials and the robustness of these synthetic transformations have contributed significantly to the widespread exploration of the 4-amino-pyrazole scaffold in drug discovery programs.

Therapeutic Applications of 4-Amino-Pyrazole Compounds

The versatility of the 4-amino-pyrazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown significant promise in a variety of therapeutic areas, most notably in oncology, inflammation, and infectious diseases.[1][3]

Oncology: Targeting the Engines of Cell Proliferation

A primary focus of research on 4-amino-pyrazole compounds has been in the development of anti-cancer agents.[1][4] Many of these compounds function as potent inhibitors of protein kinases, enzymes that play a critical role in the regulation of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Cyclin-Dependent Kinase (CDK) Inhibition:

Cyclin-dependent kinases are a family of enzymes that control the progression of the cell cycle. The overexpression or aberrant activation of CDKs is a common feature of many human cancers.[5] 4-Amino-pyrazole derivatives have been extensively investigated as CDK inhibitors.[6][7][8] For instance, the multi-targeted kinase inhibitor AT7519, which features a 4-amino-pyrazole core, has been evaluated in several clinical trials for the treatment of various malignancies.[1] The 4-amino-pyrazole scaffold provides a key interaction point within the ATP-binding pocket of CDKs, and modifications to the substituents on the pyrazole ring and the amino group have been shown to significantly impact both potency and selectivity.[6][7]

A notable example is the development of covalent inhibitors of CDK14, a member of the TAIRE subfamily of CDKs implicated in several cancers.[6][7][9] Researchers have successfully designed potent and selective covalent CDK14 inhibitors by incorporating a reactive group onto the 4-amino-pyrazole scaffold, which forms a covalent bond with a non-catalytic cysteine residue near the ATP-binding site.[6][7]

Janus Kinase (JAK) Inhibition:

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways that are often dysregulated in both cancer and inflammatory diseases. Several 4-amino-pyrazole derivatives have been identified as potent JAK inhibitors.[10] Structure-activity relationship studies have revealed that the 4-amino-(1H)-pyrazole core is essential for potent JAK inhibition, with the -NH moiety of the pyrazole ring forming a key hydrogen bond interaction with the hinge region of the kinase domain.[10]

Table 1: Representative 4-Amino-Pyrazole Based Kinase Inhibitors in Oncology

CompoundTarget(s)IndicationKey Structural FeaturesIC50/KiReference
AT7519Multi-CDKVarious Cancers4-amino-pyrazole core with a piperidine substituentCDK2: 47 nM[1]
FMF-04-159-2Covalent CDK14Colorectal, Ovarian, Gastric Cancer4-amino-1H-pyrazole with an acrylamide warheadCDK14: 15 nM[6]
Compound 3fJAKsHematological MalignanciesPyrimidine-based 4-amino-(1H)-pyrazoleJAK1: 10 nM, JAK2: 5 nM, JAK3: 15 nM[10]
Anti-Inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.[11] The pyrazole scaffold, in general, has a long history in the development of anti-inflammatory drugs, with celecoxib being a prominent example.[11][12] 4-Amino-pyrazole derivatives have also demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[1][13]

The mechanisms underlying the anti-inflammatory effects of 4-amino-pyrazoles can be diverse, including the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis, and the modulation of cytokine signaling pathways through the inhibition of kinases such as JAKs and p38 MAP kinase.[1][3][11]

Anti-Infective Agents: Combating Microbial Threats

The emergence of drug-resistant pathogens represents a significant global health challenge. The 4-amino-pyrazole scaffold has been explored for the development of novel anti-bacterial and anti-fungal agents.[1][14] These compounds have shown activity against a range of pathogens, and their mechanism of action is an area of active investigation. For example, some N-unsubstituted 4-nitrosopyrazoles, which can be reduced to 4-aminopyrazoles, have demonstrated potent tuberculostatic and antibacterial activities.[14]

Experimental Protocols

To provide a practical context for the concepts discussed, this section outlines a representative synthetic protocol for a 4-amino-pyrazole derivative and a common in vitro assay for evaluating its biological activity.

Synthesis of a 4-Amino-1H-pyrazole Derivative

The following is a generalized procedure for the synthesis of a 4-amino-1H-pyrazole derivative via the reaction of a β-ketonitrile with a hydrazine, followed by reduction of a nitroso intermediate. This is a common strategy employed in the synthesis of this class of compounds.

Step 1: Synthesis of the 4-Nitroso-pyrazole Intermediate

  • To a solution of a 1,3-diketone in a suitable solvent (e.g., ethanol), add an equimolar amount of a hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) at room temperature.

  • Stir the reaction mixture for a specified time (typically a few hours) until the formation of the pyrazole ring is complete, which can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction for an additional period to ensure complete nitrosation at the C4 position.

  • The resulting 4-nitroso-pyrazole precipitate can be collected by filtration, washed with cold water, and dried.

Step 2: Reduction of the 4-Nitroso-pyrazole to the 4-Amino-pyrazole

  • Suspend the 4-nitroso-pyrazole intermediate in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).

  • Heat the reaction mixture under reflux for several hours until the reduction is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-amino-pyrazole derivative.

  • The crude product can be purified by column chromatography or recrystallization to obtain the final, pure compound.

In Vitro Kinase Inhibition Assay

A common method to evaluate the potency of a 4-amino-pyrazole compound as a kinase inhibitor is through an in vitro kinase assay. The following is a generalized protocol for a luminescence-based kinase assay.

  • Reagents and Materials:

    • Kinase enzyme (e.g., CDK2/cyclin E)

    • Kinase substrate (e.g., a peptide substrate with a phosphorylation site)

    • ATP (adenosine triphosphate)

    • Test compound (4-amino-pyrazole derivative) dissolved in DMSO

    • Kinase assay buffer

    • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

    • White, opaque 384-well microplates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the wells of a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Include a positive control (kinase and substrate, no inhibitor) and a negative control (substrate only, no kinase).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction by adding the stop reagent from the assay kit.

    • Add the detection reagent, which contains a luciferase and its substrate. The amount of light produced is inversely proportional to the amount of ADP generated during the kinase reaction.

    • Incubate the plate in the dark for a specified time to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the positive and negative controls.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve using appropriate software.

Visualization of Key Pathways and Workflows

CDK-Mediated Cell Cycle Regulation

The following diagram illustrates the central role of Cyclin-Dependent Kinases (CDKs) in regulating the cell cycle, a key pathway targeted by many 4-amino-pyrazole-based anti-cancer agents.

CDK_Pathway cluster_G1S G1/S Checkpoint Control G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 CDK2_CyclinA CDK2-Cyclin A S->CDK2_CyclinA M M Phase (Mitosis) G2->M G2/M Transition CDK1_CyclinB CDK1-Cyclin B G2->CDK1_CyclinB M->G1 CDK46_CyclinD CDK4/6-Cyclin D pRb pRb CDK46_CyclinD->pRb Phosphorylates CDK2_CyclinE CDK2-Cyclin E E2F E2F pRb->E2F Inhibits E2F->S Promotes Transcription Inhibitor 4-Amino-Pyrazole Inhibitor (e.g., AT7519) Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE

Caption: CDK-mediated cell cycle regulation and the inhibitory action of 4-amino-pyrazole compounds.

General Drug Discovery Workflow for 4-Amino-Pyrazole Compounds

The following diagram outlines a typical workflow for the discovery and development of novel drugs based on the 4-amino-pyrazole scaffold.

DrugDiscoveryWorkflow Target_ID Target Identification & Validation Library_Design Library Design & Synthesis of 4-Amino-Pyrazoles Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR) Hit_ID->Hit_to_Lead Hit_to_Lead->Library_Design Iterative Design Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Sources

An In-Depth Technical Guide to Computational Docking Studies of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded walkthrough for conducting computational molecular docking studies on the novel compound 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the rationale behind methodological choices to ensure scientific rigor and reproducibility. As there is currently no specific biological data for this molecule in the public domain, this guide is presented as a prospective study, outlining the complete workflow from target selection to results analysis.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Its unique electronic and steric properties allow it to engage in various non-covalent interactions with biological macromolecules. The specific compound of interest, this compound, combines the pyrazole core with a pyridinylmethyl group, a feature often explored to enhance binding affinity and modulate pharmacokinetic properties.

Given the prevalence of pyrazole derivatives as kinase inhibitors, this study will hypothetically target a key enzyme implicated in cancer: Aurora A Kinase .[3] Aurora kinases are crucial regulators of mitotic progression, and their overexpression is a hallmark of many human tumors, making them attractive targets for oncology drug discovery.[4] This guide will use the crystal structure of Aurora A in complex with the inhibitor MLN8054 (PDB ID: 2X81) as the receptor for our docking simulation.[4]

The Computational Docking Workflow: A Strategic Overview

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[5] This technique is instrumental in structure-based drug design for identifying potential drug candidates by estimating their binding affinity and interaction patterns.[6] Our workflow is designed to be a self-validating system, incorporating best practices at each stage.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis A Ligand Preparation (this compound) C Receptor Preparation (PDB: 2X81) A->C B Target Identification (Aurora A Kinase) B->C D Grid Box Generation (Defining the Active Site) C->D E Molecular Docking (AutoDock Vina) D->E F Binding Affinity Analysis (Scoring Function) E->F G Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) F->G H Pose Clustering & RMSD Analysis G->H I I H->I Lead Optimization

Caption: The overall computational docking workflow.

PART 1: Ligand and Receptor Preparation

The foundation of a reliable docking study lies in the meticulous preparation of both the ligand and the receptor. This phase ensures that the molecular structures are chemically correct and in a format suitable for the docking software.

Ligand Preparation Protocol

The ligand, this compound, must be converted from a 2D representation to an energy-minimized 3D structure with correct protonation states and charges.

Step-by-Step Methodology:

  • Obtain 2D Structure: The structure of the ligand can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem.[7] The SMILES string for the compound is C1=CC=NC(=C1)CN2C=C(C=N2)N.[7]

  • Convert to 3D: Use a program like Open Babel or the online SMILES converter to generate an initial 3D conformation.

  • Energy Minimization: The initial 3D structure should be energy-minimized to find a low-energy conformation. This can be done using force fields like MMFF94 within software like Avogadro or PyRx.

  • Add Hydrogens and Assign Charges: Use AutoDock Tools (ADT) to add polar hydrogens and compute Gasteiger charges. These are crucial for calculating electrostatic interactions during docking.[7]

  • Define Rotatable Bonds: ADT will automatically detect rotatable bonds, which allows for ligand flexibility during the docking simulation. It is crucial to verify these to ensure they are chemically sensible.[7]

  • Save in PDBQT Format: The final prepared ligand structure is saved in the PDBQT file format, which contains atomic coordinates, partial charges, and atom-type information required by AutoDock Vina.[8]

Receptor Preparation Protocol

The crystal structure of the protein target must be cleaned and prepared to ensure it is ready for docking. We will use the crystal structure of Aurora A Kinase (PDB ID: 2X81).[4]

Step-by-Step Methodology:

  • Download Protein Structure: Obtain the PDB file for 2X81 from the RCSB Protein Data Bank.

  • Clean the PDB File: The downloaded structure often contains non-essential molecules such as water, co-solvents, and the co-crystallized ligand (in this case, MLN8054). These must be removed using a molecular visualization tool like PyMOL or UCSF Chimera.[2] For this protocol, we will remove all water molecules and the original ligand.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens to the protein structure using ADT. This is critical for accurately modeling hydrogen bonds.[2]

  • Assign Charges: Add Kollman charges to the protein. These are standard charges used for proteins in the AutoDock suite.[1]

  • Save in PDBQT Format: Save the prepared protein structure as a PDBQT file. This file will now contain the necessary information for the grid generation and docking steps.[1]

Software and Resources Purpose
RCSB PDB Source for protein crystal structures (e.g., Aurora A Kinase, PDB ID: 2X81).[4]
PubChem Source for ligand information and SMILES strings.[7]
AutoDock Tools (ADT) A graphical interface for preparing protein and ligand files (PDBQT format) and setting up the grid box.[9]
AutoDock Vina The docking engine used to perform the simulation.[9]
PyMOL/UCSF Chimera Molecular visualization tools for cleaning PDB files and analyzing docking results.[10]
Open Babel A chemical toolbox for converting between different chemical file formats.

PART 2: The Molecular Docking Simulation

With the ligand and receptor prepared, the next step is to perform the docking simulation using AutoDock Vina.

Grid Box Generation

The docking process needs to be focused on a specific region of the protein, typically the active site. This is achieved by defining a "grid box," a three-dimensional cube that encompasses the binding pocket.

Step-by-Step Methodology:

  • Identify the Active Site: The active site of Aurora A can be identified from the position of the co-crystallized ligand (MLN8054) in the original PDB file (2X81).

  • Define Grid Box Dimensions in ADT: In AutoDock Tools, load the prepared protein PDBQT file. Center the grid box on the identified active site. Adjust the dimensions of the box to ensure it is large enough to accommodate the ligand and allow for rotational and translational movements. A common practice is to have the box extend approximately 10-15 Å around the active site.[11]

  • Save Grid Parameters: ADT will generate a configuration file (e.g., conf.txt) containing the coordinates of the grid box center and its dimensions.

Running the AutoDock Vina Simulation

AutoDock Vina uses a command-line interface to run the docking calculation.

Step-by-Step Methodology:

  • Prepare the Configuration File: The conf.txt file should contain the paths to the receptor and ligand PDBQT files, as well as the grid box parameters. An example is shown below:

  • Execute Vina: Run the docking simulation from the command line with the following command:

    Vina will then perform the docking, sampling different conformations of the ligand within the defined grid box and scoring them. The results, including the predicted binding poses and their affinities, will be saved to the all_poses.pdbqt and log.txt files.

PART 3: Analysis and Interpretation of Docking Results

G cluster_conclusion Conclusion A Docking Output (log.txt, poses.pdbqt) B Binding Affinity (kcal/mol) Lower is better A->B C Binding Pose Visualization A->C E RMSD Calculation (Compare to known binder if available) A->E G Hypothesis Generation (Is the compound a potential inhibitor?) B->G D Interaction Analysis (Hydrogen Bonds, Hydrophobic, etc.) C->D F Identify Key Residues D->F E->G F->G

Caption: The workflow for analyzing molecular docking results.

Binding Affinity Analysis

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy.

  • Interpretation: More negative values indicate stronger predicted binding affinity.[12] When comparing multiple ligands, those with lower binding energies are generally considered more promising candidates. The log.txt file will provide a table of binding affinities for the top-ranked poses.

Pose Binding Affinity (kcal/mol)
1-9.5
2-9.2
3-9.1
......
(Table represents example data)
Visualization of Binding Poses

The all_poses.pdbqt file contains the coordinates for the top-predicted binding conformations. These should be visualized to understand the specific interactions between the ligand and the protein.

Step-by-Step Methodology:

  • Load Structures: Open the prepared protein PDBQT file and the output all_poses.pdbqt file in a visualization tool like PyMOL or Discovery Studio.

  • Analyze Interactions: For the top-ranked pose (the one with the lowest binding energy), identify the key interactions:

    • Hydrogen Bonds: These are critical for specificity and affinity. Visualize the donor-acceptor pairs between the ligand and protein residues.

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic pockets of the protein.

    • Pi-Stacking: Look for interactions between aromatic rings of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine).

  • Generate 2D and 3D Diagrams: Use software like Discovery Studio or online tools like PLIP to generate clear diagrams that summarize these interactions.[10]

Root Mean Square Deviation (RMSD)

RMSD is a measure of the average distance between the atoms of two superimposed molecular structures. In docking, a low RMSD value (typically < 2.0 Å) between the predicted pose and a known experimental binding pose (if available) indicates a successful docking protocol.[12] Since we are working with a novel compound, we could validate our protocol by re-docking the original co-crystallized ligand (MLN8054) and calculating the RMSD between the docked pose and its crystal structure position. A low RMSD in this validation step would increase confidence in the results for our novel compound.

Conclusion

This in-depth technical guide outlines a robust and scientifically sound workflow for conducting a prospective computational docking study of this compound against Aurora A Kinase. By following these detailed protocols for ligand and receptor preparation, simulation, and analysis, researchers can generate credible hypotheses about the potential of this novel compound as a kinase inhibitor. It is crucial to remember that molecular docking is a predictive tool, and its results should be used to guide and prioritize experimental validation, which remains the gold standard in drug discovery.

References

  • Interpreting and analyzing molecular docking results. (2024). ResearchGate. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube. [Link]

  • How I can analyze and present docking results?. (2020). Matter Modeling Stack Exchange. [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube. [Link]

  • Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. [Link]

  • Preparing the protein and ligand for docking. (n.d.). University of Nottingham. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • Preparing the protein and ligand for docking. (n.d.). University of Nottingham.
  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube. [Link]

  • A Quick Introduction to Graphviz. (2017). Ryan Plant. [Link]

  • Graphviz workflow 1. (2023). YouTube. [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI. [Link]

  • ES114 Graphviz. (2025). YouTube. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • 1MQ4: Crystal Structure of Aurora-A Protein Kinase. (2003). RCSB PDB. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Structure of Aurora A (PDB: 3E5A_A) representing typical protein kinase... (n.d.). ResearchGate. [Link]

  • 7AYH: Crystal structure of Aurora A in complex with 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-one derivative (compound 2c). (2021). RCSB PDB. [Link]

  • 2X81: STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. (2010). RCSB PDB. [Link]

  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. (2024). PubMed Central. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (n.d.). ACS Publications. [Link]

  • Protein-Targeting Drug Discovery. (2023). PubMed Central. [Link]

Sources

Methodological & Application

Application Note & Detailed Protocol: Synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyrazole nucleus is a common scaffold in many biologically active compounds, and its substitution with a pyridinylmethyl group can modulate its physicochemical properties and biological activity. This document provides a detailed, two-step protocol for the synthesis of this target molecule, starting from commercially available 4-nitropyrazole and 2-(chloromethyl)pyridine. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind the experimental choices to ensure reproducibility and success.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps:

  • N-Alkylation: Regioselective N-alkylation of 4-nitropyrazole with 2-(chloromethyl)pyridine hydrochloride in the presence of a base to form the intermediate, 4-nitro-1-(pyridin-2-ylmethyl)-1H-pyrazole.

  • Nitro Group Reduction: Selective reduction of the nitro group of the intermediate via catalytic hydrogenation to yield the final product, this compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Reduction 4-Nitropyrazole 4-Nitropyrazole Intermediate 4-Nitro-1-(pyridin-2-ylmethyl)-1H-pyrazole 4-Nitropyrazole->Intermediate K2CO3, DMF 2-(Chloromethyl)pyridine HCl 2-(Chloromethyl)pyridine HCl 2-(Chloromethyl)pyridine HCl->Intermediate Final_Product This compound Intermediate->Final_Product H2, Pd/C, HCl, EtOH

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-Nitro-1-(pyridin-2-ylmethyl)-1H-pyrazole (Intermediate)

Rationale

The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers.[1][2] The regioselectivity is influenced by steric and electronic factors, as well as reaction conditions.[1] In the case of 4-nitropyrazole, the electron-withdrawing nitro group at the C4 position influences the acidity of the N-H protons. The choice of a polar aprotic solvent like dimethylformamide (DMF) and a moderately strong base like potassium carbonate (K2CO3) is common for such alkylations, promoting the formation of the desired N1-alkylated product.[1][3] Using 2-(chloromethyl)pyridine hydrochloride requires the use of at least two equivalents of base to neutralize the HCl and deprotonate the pyrazole.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-NitropyrazoleC₃H₃N₃O₂113.07101.13 g
2-(Chloromethyl)pyridine hydrochlorideC₆H₇Cl₂N164.03111.80 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.21253.46 g
Dimethylformamide (DMF)C₃H₇NO73.09-50 mL
Ethyl AcetateC₄H₈O₂88.11-As needed
BrineNaCl(aq)--As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Step-by-Step Protocol
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole (1.13 g, 10 mmol) and anhydrous potassium carbonate (3.46 g, 25 mmol).

  • Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-(chloromethyl)pyridine hydrochloride (1.80 g, 11 mmol) to the mixture in one portion.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Once the reaction is complete (disappearance of the 4-nitropyrazole spot), cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-nitro-1-(pyridin-2-ylmethyl)-1H-pyrazole as a solid.

Part 2: Synthesis of this compound (Final Product)

Rationale

The reduction of an aromatic nitro group in the presence of a pyridine ring requires careful selection of reaction conditions to avoid the reduction of the pyridine ring.[4][5][6] Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method.[7] The addition of an acid, such as hydrochloric acid, is crucial. It protonates the pyridine nitrogen, which prevents it from coordinating to the palladium catalyst and acting as a poison, and it also deactivates the pyridine ring towards hydrogenation.[5] Ethanol is a suitable solvent for this reaction.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Nitro-1-(pyridin-2-ylmethyl)-1H-pyrazoleC₉H₈N₄O₂204.1951.02 g
Palladium on Carbon (10 wt. %)Pd/C--100 mg (10 mol%)
Ethanol (EtOH)C₂H₅OH46.07-50 mL
Concentrated Hydrochloric Acid (HCl)HCl36.465.5~0.5 mL
Sodium Bicarbonate (saturated solution)NaHCO₃(aq)--As needed
Dichloromethane (DCM)CH₂Cl₂84.93-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Step-by-Step Protocol
  • To a hydrogenation flask, add 4-nitro-1-(pyridin-2-ylmethyl)-1H-pyrazole (1.02 g, 5 mmol) and 50 mL of ethanol.

  • Carefully add concentrated hydrochloric acid (~0.5 mL, 5.5 mmol) to the solution.

  • Add 10% palladium on carbon (100 mg) to the flask.

  • Seal the flask and connect it to a hydrogen gas source.

  • Purge the flask with hydrogen gas (3 cycles of vacuum and H₂ backfill).

  • Pressurize the flask with hydrogen to 50 psi (or as appropriate for the available hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in 50 mL of water and basify to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as the final product. Further purification can be achieved by recrystallization if necessary.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point: To assess the purity of the solid products.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.

  • Catalytic hydrogenation with palladium on carbon and hydrogen gas should be performed with appropriate safety measures to mitigate the risk of fire or explosion. Ensure the catalyst is not allowed to dry in the air.

  • Handle concentrated hydrochloric acid with caution as it is corrosive.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps and understanding the rationale behind the chosen conditions, researchers can reliably synthesize this valuable compound for their research endeavors.

References

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. (n.d.). ResearchGate. [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (n.d.). MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. [Link]

  • Reaction of 1-methyl-4-nitro-pyrazole with 4-amino-1,2,4-triazole. (2025). ResearchGate. [Link]

  • Catalytic hydrogenation process for preparing pyrazoles. (n.d.).
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). [Link]

  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. (n.d.). ResearchGate. [Link]

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. (2003). PubMed. [Link]

  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2025). ResearchGate. [Link]

  • N-alkylation method of pyrazole. (n.d.).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. [Link]

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2025). ResearchGate. [Link]

  • [3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. (n.d.). PubMed Central. [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). PubMed. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. [Link]

  • Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. (2024). PubMed Central. [Link]

  • (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (n.d.). ResearchGate. [Link]

Sources

1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Introduction: The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, molecules incorporating both pyrazole and pyridine scaffolds are of significant interest due to their prevalence in biologically active compounds. This compound represents a key building block, combining the versatile coordination properties of the pyridine ring with the diverse pharmacological profile of the aminopyrazole moiety.

This comprehensive application note provides a detailed guide to the analytical characterization of this compound using two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the principles, detailed experimental protocols, and in-depth data interpretation, offering researchers and scientists a robust framework for the unambiguous confirmation of this molecule's identity and purity.

Molecular Structure and Properties

  • Molecular Formula: C₉H₁₀N₄

  • Molecular Weight: 174.21 g/mol

  • Monoisotopic Mass: 174.09055 Da[1]

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the chemical environment of each atom and confirm the compound's covalent structure.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous preparation protocol is crucial for obtaining high-resolution data.

  • Analyte Purity: Ensure the compound is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The deuterium signal is used by the spectrometer for field frequency locking.[2][3]

  • Concentration: For a standard ¹H NMR spectrum on a 400-500 MHz spectrometer, dissolve 2-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[4][5] For ¹³C NMR, a higher concentration of 10-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Sample Handling: a. Weigh the sample and dissolve it in the deuterated solvent within a clean, dry vial. b. Once fully dissolved, transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette.[4][6] To remove any particulate matter, it is advisable to filter the solution through a small cotton or glass wool plug placed inside the pipette.[4] c. The final sample height in the tube should be at least 4.5 cm to ensure it is within the detection region of the NMR probe.[3][4]

  • Labeling: Clearly label the NMR tube with the sample identification.

G parent [M+H]⁺ m/z = 175.0978 frag1 Pyridin-2-ylmethylium Cation [C₆H₇N]⁺ m/z = 93.0599 parent->frag1 Benzylic Cleavage frag2 4-Aminopyrazole Radical [C₃H₄N₃]• parent->frag2 Benzylic Cleavage

Caption: Proposed primary fragmentation pathway for [M+H]⁺.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a definitive and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the specific connectivity and chemical environment of each atom in the molecule, while high-resolution ESI-MS verifies the elemental composition and molecular weight. The protocols and expected data presented in this guide offer a reliable framework for researchers in synthetic chemistry and drug development to validate the synthesis and purity of this important heterocyclic building block, ensuring the integrity of their subsequent research.

References

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.[Link]

  • Sample Preparation. Rochester Institute of Technology.[Link]

  • How to make an NMR sample. University of Durham.[Link]

  • NMR Sample Preparation Guide. Scribd.[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.[Link]

  • NMR Sample Preparation: The Complete Guide. Organomation.[Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.[Link]

  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar.[Link]

  • Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H- ResearchGate.[Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.[Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed.[Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.[Link]

  • Mass spectral investigation of compounds 1 and 11-15. ResearchGate.[Link]

  • This compound. PubChemLite.[Link]

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI.[Link]

  • Electrospray ionization. Wikipedia.[Link]

  • 1H-pyrazol-4-amine. PubChem.[Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate.[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed.[Link]

Sources

Application Note: A Comprehensive Protocol for Evaluating Kinase Inhibition by 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-tested guide for determining the inhibitory activity of the compound 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine against a target protein kinase. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2][3] This guide moves beyond a simple, fixed protocol, instead presenting a strategic framework for robust assay development, execution, and data interpretation. We will focus on the widely adopted and highly sensitive Kinase-Glo® Luminescent Assay platform, which quantifies kinase activity by measuring the depletion of ATP.[4][5] The principles and methodologies described herein are designed to ensure data integrity, reproducibility, and provide researchers with a self-validating system for characterizing novel kinase inhibitors.

Introduction: The Rationale for Kinase Inhibition Profiling

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all cellular processes.[6] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of "druggable" targets.[6][7] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.

The compound this compound belongs to a chemical class containing the pyrazole moiety, a core component of numerous clinically approved and investigational kinase inhibitors.[8][9] Therefore, accurately quantifying its inhibitory potential against specific kinases is a critical first step in its pharmacological validation. This process typically involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce kinase activity by 50%.[6]

This guide provides a comprehensive protocol for determining the IC50 value of this compound using a luminescence-based assay, a method favored in high-throughput screening for its simplicity and sensitivity.[10][11]

Assay Principle Selection: Why a Luminescence-Based ATP Depletion Assay?

Multiple technologies exist for measuring kinase activity, including radiometric, fluorescence-based (FRET, TR-FRET), and luminescence-based assays.[6][12][13] For initial inhibitor characterization and high-throughput applications, luminescence-based assays like the Promega Kinase-Glo® platform offer significant advantages.[11]

The core principle is elegant and straightforward:

  • A kinase reaction is performed in the presence of the kinase, its substrate, and a defined concentration of ATP.

  • Active kinases consume ATP, converting it to ADP, to phosphorylate the substrate.[5]

  • After a set incubation period, the Kinase-Glo® Reagent is added. This reagent simultaneously stops the kinase reaction and initiates a luciferase-driven reaction that produces light in direct proportion to the amount of remaining ATP.[4][14]

  • Therefore, the luminescent signal is inversely proportional to kinase activity:

    • High Kinase Activity → High ATP consumption → Low remaining ATP → Low Light Signal .

    • Low Kinase Activity (Inhibition) → Low ATP consumption → High remaining ATP → High Light Signal .[11]

This "add-mix-read" format is homogeneous, requires no wash steps, and is less susceptible to compound interference compared to some fluorescence-based methods, making it a robust choice for inhibitor profiling.[5][15]

cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phospho_Substrate Phospho-Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate Phosphorylation ATP ATP ATP->Phospho_Substrate Phosphorylation Inhibitor Inhibitor (Test Compound) Inhibitor->Phospho_Substrate Phosphorylation ADP ADP Phospho_Substrate->ADP Remaining_ATP Remaining ATP Luciferase Luciferase/ Luciferin Remaining_ATP->Luciferase Light Light (Luminescence) Luciferase->Light caption General Principle of Kinase Inhibition Assay.

Figure 1: General Principle of Kinase Inhibition Assay.

Materials and Reagents

  • Test Compound: this compound

  • Kinase: Purified, active target kinase of interest (e.g., ERK, CDK2, Aurora A).

  • Kinase Substrate: Appropriate peptide or protein substrate for the target kinase.

  • Assay Kit: Kinase-Glo® Luminescent Kinase Assay (Promega, Cat. #V6711 or similar).[4]

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Buffer: Kinase-specific reaction buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/ml BSA).[14]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Plates: White, opaque, 384-well assay plates (low-volume).

  • Instrumentation: Multilabel plate reader with luminescence detection capabilities.

  • Miscellaneous: Multichannel pipettes, reagent reservoirs, serially-dilutable plates.

Detailed Experimental Protocol

A robust kinase inhibition assay is not a single experiment but a multi-stage process. The following sections detail the necessary optimization steps that ensure the final IC50 data is both accurate and reliable.

Part A: Assay Development & Optimization

Before screening the inhibitor, the assay conditions must be optimized for the specific kinase and substrate pair.

1. Enzyme Titration (Determining Optimal Kinase Concentration): The goal is to find the enzyme concentration that yields a robust signal window and consumes approximately 10-30% of the initial ATP within the desired reaction time. This ensures the reaction remains in the linear range.

  • Step 1: Prepare a series of kinase dilutions in kinase reaction buffer.

  • Step 2: In a 384-well plate, add 5 µL of each kinase dilution. Include wells with buffer only (no enzyme control).

  • Step 3: Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP (use a concentration at or near the known Kₘ for ATP, or 10 µM as a starting point).[14]

  • Step 4: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Step 5: Add 10 µL of Kinase-Glo® Reagent to all wells to stop the reaction and initiate luminescence.[16]

  • Step 6: Incubate for 10 minutes at room temperature to stabilize the signal.

  • Step 7: Measure luminescence.

  • Analysis: Select the enzyme concentration that gives a signal significantly lower than the "no enzyme" control but is not completely depleted.

Kinase Conc. (nM)Avg. Luminescence (RLU)Signal/Background% ATP Consumed
0 (No Enzyme)1,500,0001.00%
0.11,450,0001.033%
0.51,275,0001.1815%
1.0 (Optimal) 1,125,000 1.33 25%
2.0825,0001.8245%
5.0300,0005.080%

Table 1: Example Data for Enzyme Titration. The optimal concentration is chosen for providing a good signal window with moderate ATP consumption.

Part B: IC50 Determination for this compound

This protocol uses the optimized conditions determined in Part A to measure the compound's potency.

A 1. Prepare Compound Dilutions (e.g., 10-point, 3-fold serial dilution in DMSO) B 2. Dispense Compound to Assay Plate (e.g., 100 nL per well) A->B C 3. Add Kinase Enzyme (5 µL of optimized concentration) B->C D 4. Initiate Reaction (Add 5 µL of ATP/Substrate mix) C->D E 5. Incubate at Room Temperature (e.g., 60 minutes) D->E F 6. Add Kinase-Glo® Reagent (10 µL to stop reaction) E->F G 7. Incubate at Room Temperature (10 minutes to stabilize signal) F->G H 8. Measure Luminescence (Plate Reader) G->H caption Workflow for IC50 Determination.

Figure 2: Workflow for IC50 Determination.

1. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution (e.g., 10-point, 1:3 dilution series) in DMSO to create a range of concentrations to test.

2. Assay Execution:

  • Step 1: Using an acoustic dispenser or manual pipetting, transfer a small volume (e.g., 100 nL) of each compound dilution from the serial dilution plate to the 384-well white assay plate.

  • Step 2: Include control wells:

    • Negative Control (0% Inhibition): Wells containing only DMSO (vehicle).

    • Positive Control (100% Inhibition): Wells containing a known potent inhibitor of the target kinase or wells without enzyme.

  • Step 3: Add 5 µL of the optimized kinase concentration (from Part A) in kinase buffer to all wells except the "no enzyme" positive controls.

  • Step 4: Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Step 5: Initiate the kinase reaction by adding 5 µL of kinase buffer containing ATP and substrate at 2X the final desired concentration.

  • Step 6: Incubate for the predetermined time (e.g., 60 minutes) at room temperature.

  • Step 7: Add 10 µL of Kinase-Glo® Reagent to all wells.[14][17]

  • Step 8: Incubate for 10 minutes at room temperature.

  • Step 9: Measure luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence data must be converted into a dose-response curve to calculate the IC50 value.

A Raw Luminescence Data (RLU) B Normalize to Percent Inhibition (%) A->B C Plot: % Inhibition vs. Log[Inhibitor] B->C D Non-linear Regression (4-Parameter Fit) C->D E Calculate IC50 Value D->E caption Data Analysis Workflow.

Figure 3: Data Analysis Workflow.

1. Normalization: Calculate the Percent Inhibition for each compound concentration using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

Where:

  • Signal_Compound is the luminescence from wells with the test compound.

  • Signal_Negative_Control is the average luminescence from DMSO-only wells (0% inhibition).

  • Signal_Positive_Control is the average luminescence from no-enzyme wells (100% inhibition).

2. Curve Fitting:

  • Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a four-parameter logistic (variable slope) model in a suitable software package (e.g., GraphPad Prism, SciPy).

  • The IC50 is the concentration of the inhibitor that corresponds to 50% on the fitted curve.

Compound Conc. (nM)Log [Conc.]Avg. Luminescence (RLU)% Inhibition
0 (Vehicle)-850,0000%
10845,0000.7%
30.48830,0002.9%
101.00790,0008.6%
301.48650,00028.6%
100 2.00 450,000 57.1%
3002.48220,00090.0%
10003.00160,00098.6%
30003.48155,00099.3%
100004.00150,000100%
No Enzyme Control-1,550,000100%

Table 2: Example IC50 Data. The calculated IC50 from this dataset via non-linear regression would be approximately 85 nM.

Best Practices and Troubleshooting

  • DMSO Concentration: Keep the final DMSO concentration in the assay consistent across all wells and ideally below 1% to avoid solvent effects on enzyme activity.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[18] It is best practice to run the assay with an ATP concentration that is at or near the Michaelis-Menten constant (Kₘ) for the specific kinase.

  • Data Quality: Assess the quality of each assay plate by calculating the Z'-factor. A Z'-factor > 0.5 indicates a robust and reliable assay suitable for screening.

  • Compound Interference: If a compound is suspected of directly inhibiting luciferase or quenching the luminescent signal, it should be tested in a counterscreen. This involves running the assay with no kinase present, adding a known amount of ATP, and then adding the compound to see if it alters the expected luminescent signal.

Conclusion

This application note provides a comprehensive and adaptable framework for the characterization of this compound as a kinase inhibitor. By emphasizing assay optimization and employing a robust, luminescence-based detection method, researchers can generate high-quality, reproducible IC50 data. This information is fundamental for making informed decisions in the drug discovery pipeline, guiding structure-activity relationship (SAR) studies, and ultimately assessing the therapeutic potential of novel chemical entities.[6][19]

References

  • Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Retrieved from [Link][17]

  • DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link][12]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link][20]

  • PubMed. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link][21]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][6]

  • OUCI. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Retrieved from [Link][15]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link][22]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link][13]

  • National Institutes of Health. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. Retrieved from [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link][18]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link][10]

  • ResearchGate. (2013). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[5][12]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link][11]

  • PubMed. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[5][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Retrieved from [Link]

  • ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link][7]

  • National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link][19]

  • PubMed. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link][1]

  • National Institutes of Health. (n.d.). 1H-pyrazol-4-amine. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link][8]

  • PubMed. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Retrieved from [Link][2]

  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link][3]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. Retrieved from [Link]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link][9]

Sources

cell-based assay for testing 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Multi-Assay Cell-Based Workflow for Efficacy Profiling of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Abstract

Compounds featuring pyrazole and pyridine scaffolds are prominent in modern medicinal chemistry, frequently identified as potent inhibitors of protein kinases.[1][2] These enzymes are critical nodes in signaling pathways that regulate cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of diseases like cancer.[3] This guide details a comprehensive, two-stage cell-based assay workflow designed to characterize the efficacy of the novel compound, This compound . The workflow first establishes a phenotypic effect on cell viability to determine potency (IC50) and subsequently investigates the underlying mechanism of action.

This protocol employs a primary screen using a robust WST-1 cell proliferation assay, followed by a mechanistic validation assay using the highly sensitive luminescent Caspase-Glo® 3/7 assay to quantify apoptosis.[4][5] This tiered approach provides a robust system for generating a preliminary efficacy profile, guiding further drug development efforts for this class of compounds.

Introduction and Scientific Rationale

The development of targeted therapies, particularly kinase inhibitors, requires robust and reproducible cell-based assays to bridge the gap between biochemical activity and physiological effects.[6][7] Cell-based assays are indispensable as they provide critical insights into a compound's cell permeability, target engagement in a native environment, and overall effect on cellular systems.[8][9]

The structure of this compound suggests it may function as a kinase inhibitor. Many pyrazole derivatives have been shown to exhibit anti-proliferative and cytotoxic effects against various cancer cell lines.[10][11] A common mechanism for such compounds is the inhibition of signaling pathways essential for cell survival, ultimately leading to programmed cell death, or apoptosis.[11]

This application note proposes a logical workflow:

  • Primary Phenotypic Assay: Quantify the dose-dependent impact of the compound on the metabolic activity of a cancer cell line. The Water-Soluble Tetrazolium salt (WST-1) assay is selected for this purpose. It is a sensitive colorimetric assay where mitochondrial dehydrogenases in viable cells cleave the WST-1 reagent to a soluble formazan dye.[4] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. This assay is simpler and often more sensitive than traditional MTT assays.[12]

  • Secondary Mechanistic Assay: If the compound reduces cell viability, the next logical step is to determine how. Apoptosis is a primary mechanism of action for many kinase inhibitors. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic cascade.[13][14] Activation of these caspases is a hallmark of apoptosis.[13]

This combined approach provides a self-validating system: the phenotypic observation of reduced viability is explained by the mechanistic induction of apoptosis, providing strong preliminary evidence of the compound's efficacy and mode of action.

Overall Experimental Workflow

The following diagram outlines the complete experimental process, from initial cell culture to final data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Assay (WST-1) cluster_secondary Phase 3: Secondary Assay (Caspase-Glo) cluster_analysis Phase 4: Data Analysis culture Culture & Expand MDA-MB-468 Cells harvest Harvest & Count Cells culture->harvest seed_wst Seed 96-well Plate (5,000 cells/well) harvest->seed_wst seed_cas Seed 96-well Plate (10,000 cells/well) harvest->seed_cas treat_wst Dose-Response Treatment (24-72h Incubation) seed_wst->treat_wst add_wst Add WST-1 Reagent (1-4h Incubation) treat_wst->add_wst read_wst Read Absorbance (450 nm) add_wst->read_wst calc_ic50 Calculate % Viability Plot Dose-Response Curve Determine IC50 read_wst->calc_ic50 treat_cas Treat with IC50 & 2x IC50 Doses (6-24h Incubation) seed_cas->treat_cas add_cas Add Caspase-Glo® 3/7 Reagent (1h Incubation) treat_cas->add_cas read_cas Read Luminescence add_cas->read_cas calc_apop Calculate Fold-Change in Caspase Activity read_cas->calc_apop interpret Interpret Results & Draw Conclusions calc_ic50->interpret calc_apop->interpret

Caption: High-level workflow for compound efficacy testing.

Materials and Reagents

ItemSupplierCatalog Number (Example)
Cell Line
MDA-MB-468 (human breast cancer)ATCCHTB-132
Cell Culture Media & Reagents
Leibovitz's L-15 MediumThermo Fisher11415064
Fetal Bovine Serum (FBS), QualifiedThermo Fisher26140079
Trypsin-EDTA (0.25%)Thermo Fisher25200056
DPBS, no calcium, no magnesiumThermo Fisher14190144
Compound & Controls
This compoundN/ASynthesized In-house
Dimethyl Sulfoxide (DMSO), Hybri-Max™Sigma-AldrichD2650
Staurosporine (Positive Control)Cell Signaling9953
Assay Kits
WST-1 Cell Proliferation ReagentRoche11644807001
Caspase-Glo® 3/7 Assay SystemPromegaG8090
Labware & Equipment
96-well flat-bottom tissue culture platesCorning3596
Multichannel PipettorEppendorfResearch plus
CO2 Incubator (or non-CO2 for L-15)Thermo FisherHeracell VIOS
Microplate Spectrophotometer (Absorbance)Molecular DevicesSpectraMax i3x
Microplate LuminometerPromegaGloMax® Discover
Inverted MicroscopeOlympusCKX53
Hemocytometer or Automated Cell CounterBio-RadTC20

Detailed Experimental Protocols

Cell Culture and Maintenance

The MDA-MB-468 cell line is grown in Leibovitz's L-15 medium, which is formulated for use in a non-CO2 environment.

  • Culture Conditions: Grow cells in T-75 flasks with L-15 medium supplemented with 10% FBS at 37°C in a standard, non-humidified incubator with no CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with 5 mL DPBS, and add 2 mL of 0.25% Trypsin-EDTA. Incubate for 5-10 minutes at 37°C until cells detach.

  • Neutralization: Add 8 mL of complete growth medium to neutralize the trypsin.

  • Passaging: Transfer 1-2 mL of the cell suspension to a new T-75 flask containing 15 mL of fresh medium. Maintain cultures by splitting every 3-5 days.

Protocol 1: Primary Efficacy Screening (WST-1 Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of the compound.

  • Cell Seeding:

    • Trypsinize and count a flask of log-phase MDA-MB-468 cells.

    • Dilute the cell suspension in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Leave the outermost wells filled with 100 µL of sterile DPBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C (no CO2).

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create 2X working concentrations. A typical 8-point dose-response curve might range from 200 µM to 0.1 µM (2X concentrations).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Each concentration should be tested in triplicate.

    • Incubate for 48-72 hours at 37°C.

  • WST-1 Reagent Addition and Measurement:

    • After the incubation period, add 10 µL of WST-1 reagent directly to each well.

    • Incubate for 1-4 hours at 37°C. Monitor the color change in the control wells.

    • Gently shake the plate for 1 minute to ensure homogeneity.

    • Measure the absorbance at 450 nm using a microplate reader. Use 650 nm as a reference wavelength to reduce background noise.

Protocol 2: Mechanistic Validation (Caspase-Glo® 3/7 Assay)

This protocol confirms if the observed cytotoxicity is due to apoptosis.

  • Cell Seeding:

    • Prepare cells as described previously, but dilute to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL (10,000 cells) into each well of a white-walled, clear-bottom 96-well plate suitable for luminescence.

    • Incubate for 24 hours at 37°C.

  • Compound Treatment:

    • Based on the WST-1 assay results, select key concentrations for treatment, such as the calculated IC50 and 2x the IC50.

    • Prepare 2X working solutions of these concentrations.

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).

    • Remove the medium and add 100 µL of the appropriate treatment to the wells (in triplicate).

    • Incubate for a shorter duration, typically 6, 12, or 24 hours, as caspase activation is an earlier event than metabolic collapse.[13]

  • Caspase-Glo® Reagent Addition and Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate luminometer.

Data Analysis and Interpretation

WST-1 Data Analysis
  • Background Subtraction: Average the absorbance values of the reference wavelength (650 nm) and subtract them from the measurement wavelength (450 nm) for all wells.

  • Calculate Percent Viability:

    • Average the triplicate values for each condition.

    • Normalize the data to the vehicle control wells.

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • (Where Abs_blank is the absorbance of medium + WST-1 reagent only).

  • IC50 Determination:

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response, variable slope) in software like GraphPad Prism to calculate the IC50 value.

Caspase-Glo® 3/7 Data Analysis
  • Calculate Fold Change:

    • Average the raw luminescence units (RLU) for each triplicate.

    • Normalize the data to the vehicle control.

    • Fold Change in Caspase Activity = RLU_sample / RLU_vehicle

  • Interpretation: A significant (typically >2-fold) increase in caspase activity in compound-treated cells compared to the vehicle control indicates that the compound induces apoptosis.

Example Data Summary
AssayCompound ConcentrationResult (Mean ± SD)Interpretation
WST-1 0.1 µM98.2 ± 4.5 % ViabilityNo significant effect
1 µM85.1 ± 6.2 % ViabilityMild inhibition
6.5 µM (IC50) 50.0 ± 3.8 % Viability Potent anti-proliferative activity
10 µM35.7 ± 2.9 % ViabilityStrong inhibition
100 µM5.2 ± 1.1 % ViabilityHigh cytotoxicity
Caspase-Glo Vehicle Control1.0 ± 0.1 Fold ChangeBaseline apoptosis
6.5 µM (IC50) 4.8 ± 0.5 Fold Change Significant induction of apoptosis
13 µM (2x IC50) 7.2 ± 0.8 Fold Change Robust induction of apoptosis
1 µM Staurosporine8.5 ± 0.9 Fold ChangePositive control confirms assay validity

Proposed Signaling Pathway and Mechanism of Action

Given its structure, this compound likely acts as an ATP-competitive kinase inhibitor. The diagram below illustrates a hypothetical mechanism where the compound inhibits a receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy.

G cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds & Activates ras RAS rtk->ras Phosphorylates pi3k PI3K rtk->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf akt AKT pi3k->akt akt->tf Activates bad BAD (pro-apoptotic) akt->bad Inhibits prolif Cell Proliferation & Survival tf->prolif apop Apoptosis bad->apop Promotes casp Caspase-3/7 Activation apop->casp compound 1-(pyridin-2-ylmethyl) -1H-pyrazol-4-amine compound->rtk Inhibits ATP Binding Site

Caption: Inhibition of an RTK pathway by the compound blocks downstream survival signals, leading to apoptosis.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High variability in WST-1/Caspase replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Use a multichannel pipette for seeding; Ensure proper mixing of cell suspension; Do not use the outer wells of the 96-well plate for experimental samples.
Low signal in Caspase-Glo Assay Assay performed too late (cells are already necrotic); Insufficient compound potency or incubation time; Reagent not prepared correctly.Perform a time-course experiment (e.g., 4, 8, 16, 24h) to find the optimal time for caspase measurement; Use a higher compound concentration; Ensure reagent is fully dissolved and at room temperature before use.
High background in WST-1 Assay Microbial contamination; WST-1 reagent is light sensitive.Check cell cultures for contamination under a microscope; Keep the WST-1 reagent vial and treated plates protected from direct, prolonged light.
Vehicle (DMSO) control shows high toxicity DMSO concentration is too high; Cells are particularly sensitive to DMSO.Ensure the final DMSO concentration in the well does not exceed 0.5%; If necessary, run a DMSO tolerance curve to determine the maximal non-toxic concentration for your cell line.

Conclusion

This application note provides a validated, step-by-step workflow for assessing the efficacy of this compound. By combining a primary phenotypic proliferation assay with a secondary mechanistic apoptosis assay, this approach yields robust, interpretable data on the compound's potency and mode of action. This tiered strategy is efficient, cost-effective, and provides a solid foundation for more advanced preclinical studies, such as target engagement and selectivity profiling.

References

  • DiscoverX. (n.d.). Target Engagement Assays. Eurofins DiscoverX. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Foley, D. G., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Selvita. (2023, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Aslantürk, Ö. S. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpaşa Numune Medical Journal. Retrieved from [Link]

  • Merck Millipore. (n.d.). Cell Viability and Proliferation Assays. Retrieved from [Link]

  • Kim, H., et al. (2019). A comparative study of colorimetric cell proliferation assays in immune cells. Journal of Immunology and Regenerative Medicine. Retrieved from [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleaved caspase-3 and Caspase-Glo s 3/7 apoptosis assays. Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • Moolla, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • Wang, S., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2019). Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. Retrieved from [Link]

  • Ganesan, K., et al. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. Retrieved from [Link]

  • Mohammadi-Far, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Tiwari, A. K., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved from [Link]

  • Yao, L., et al. (2024). Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: Determining the IC50 of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for determining the half-maximal inhibitory concentration (IC50) of the novel compound, 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine. Recognizing that the specific biological target of this molecule is not yet defined in public literature[1], this guide presents a strategic framework. It begins with foundational considerations for assay selection and then provides two detailed, adaptable protocols for common primary screening scenarios: a cell-based cytotoxicity assay and a biochemical enzyme inhibition assay. Finally, it details the critical steps for robust data analysis and interpretation to ensure the generation of accurate and reproducible IC50 values.

Introduction and Strategic Overview

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[2][3][4][5] The compound this compound, a derivative of 4-aminopyrazole[6], represents a novel chemical entity with potential therapeutic value. A critical first step in characterizing any new bioactive compound is to quantify its potency, most commonly expressed as the IC50 value—the concentration of the inhibitor required to reduce a specific biological or biochemical function by 50%.[7]

Given the absence of published biological data for this specific compound, a predefined protocol is not feasible. Instead, this guide provides the scientific rationale and robust, field-proven methodologies that form the basis of a comprehensive screening cascade. We will address two primary scenarios a researcher might pursue:

  • Scenario A: Phenotypic Screening. Assessing the compound's effect on whole cells to determine its anti-proliferative or cytotoxic potential. This is a common starting point in oncology drug discovery.

  • Scenario B: Target-Based Screening. Testing the compound's ability to inhibit a specific, hypothesized enzyme target. This approach is often guided by computational modeling or fragment-based screening campaigns that suggest a target class, such as protein kinases.[8]

The following sections provide detailed protocols for each scenario, followed by a universal guide to data analysis and interpretation.

General Workflow for IC50 Determination

The process of determining an IC50 value follows a structured workflow, from initial preparation to final data analysis. This ensures reproducibility and accuracy.

IC50_Workflow cluster_prep Preparation cluster_assay Experimental Assay cluster_analysis Data Acquisition & Analysis Compound_Prep Compound Stock Preparation & QC Serial_Dilution Serial Dilution Series Compound_Prep->Serial_Dilution DMSO as solvent Treatment Addition of Compound Dilutions Serial_Dilution->Treatment Assay_Setup Assay Plate Setup (Cells or Enzyme) Assay_Setup->Treatment Incubation Incubation (Defined Time/Temp) Treatment->Incubation Signal_Read Signal Detection (Luminescence/Fluorescence) Incubation->Signal_Read Normalization Data Normalization (% Inhibition) Signal_Read->Normalization Curve_Fit Non-linear Regression (4-Parameter Logistic Fit) Normalization->Curve_Fit IC50_Calc IC50 Value Calculation Curve_Fit->IC50_Calc

Caption: General experimental workflow for IC50 determination.

Protocol 1: Cell-Based IC50 Determination via ATP Luminescence Assay

This protocol is designed to measure the effect of this compound on cell viability. We recommend a luminescent ATP-based assay, such as the Promega CellTiter-Glo® assay, due to its high sensitivity, broad linear range, and simple "add-mix-measure" format.[9] The principle relies on the fact that ATP is a key indicator of metabolically active, viable cells.[10][11] The luciferase enzyme in the assay reagent uses ATP to produce a luminescent signal that is directly proportional to the number of viable cells.[10]

3.1. Principle of ATP-Based Viability Assay

ATP_Luminescence_Principle Viable_Cell Viable Cell ATP ATP Viable_Cell->ATP produces Light Luminescent Signal (Light) ATP->Light + Luciferin + O2 Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin, Lysis Buffer) Reagent->Light Luciferase Reader Luminometer Light->Reader is measured by

Caption: Principle of the luminescent ATP-based cell viability assay.

3.2. Materials
  • Compound: this compound

  • Cell Line: Appropriate cancer or normal cell line (e.g., HeLa, A549, MCF-7)

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • DMSO (ACS grade or higher) for compound stock.

    • CellTiter-Glo® 2.0 Assay Kit (Promega, Cat. No. G9241 or similar).

    • Trypsin-EDTA (0.25%).

    • Phosphate Buffered Saline (PBS).

  • Equipment:

    • Sterile 96-well, opaque-walled microplates (for luminescence).

    • Multichannel pipette.

    • Humidified CO2 incubator (37°C, 5% CO2).

    • Luminometer plate reader.

    • Hemocytometer or automated cell counter.

3.3. Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3 or 1:5) in DMSO to create a concentration range for the dose-response curve. Typically, an 8 to 12-point curve is recommended.[12]

    • Prepare an intermediate dilution plate by diluting the DMSO serial dilutions into the culture medium. Ensure the final DMSO concentration in the wells will be ≤ 0.5% to avoid solvent toxicity.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL) in a 96-well opaque plate. Seeding density should be optimized beforehand to ensure cells are still in exponential growth at the end of the incubation period.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Cell Treatment:

    • After 24 hours, carefully add 1 µL of the compound dilutions from the intermediate plate to the corresponding wells.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (represents 0% inhibition).

      • Untreated Control: Cells with medium only.

      • Maximum Inhibition Control (Optional): Cells treated with a known cytotoxic agent (e.g., Staurosporine).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). The duration of treatment can significantly influence the IC50 value.[13]

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® 2.0 reagent to each well (typically 100 µL, equal to the volume of medium in the well).[10]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

    • Measure luminescence using a plate reader.

Protocol 2: Biochemical IC50 Determination via Fluorescence-Based Enzyme Assay

This protocol provides a generic framework for determining the IC50 of this compound against a purified enzyme. Fluorescence-based assays are highly sensitive and suitable for high-throughput screening.[15][16][17] The specific components (enzyme, substrate, buffer) must be optimized for the system under study.

4.1. Materials
  • Compound: this compound.

  • Enzyme: Purified enzyme of interest (e.g., a specific kinase, protease, or hydrolase).

  • Substrate: A fluorogenic substrate that produces a fluorescent signal upon enzymatic modification.[17]

  • Assay Buffer: Buffer optimized for enzyme activity (pH, salt concentration, cofactors).

  • Reagents:

    • DMSO for compound stock.

    • Stop Solution (if required for an endpoint assay, e.g., high pH buffer, chelating agent).

  • Equipment:

    • Black, non-binding 96-well or 384-well microplates.

    • Fluorescence plate reader with appropriate excitation/emission filters.

    • Multichannel pipette.

    • Incubator or temperature-controlled reader.

4.2. Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution and subsequent serial dilutions in 100% DMSO as described in Protocol 1.

  • Assay Setup:

    • To each well of a black microplate, add the components in the following order:

      • Assay Buffer: (e.g., 80 µL).

      • Compound/Vehicle: Add 1 µL of the DMSO serial dilutions or DMSO alone (for vehicle control).

      • Enzyme: Add 10 µL of the diluted enzyme solution.

    • Gently mix and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the reaction temperature. This allows the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate. The substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme.[18]

    • Immediately begin measuring the fluorescence signal.

      • Kinetic Assay (Preferred): Measure the fluorescence at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 30-60 minutes). The rate of reaction is determined from the slope of the linear portion of the progress curve.

      • Endpoint Assay: Incubate the plate for a fixed time, then add a stop solution and measure the final fluorescence.

  • Controls:

    • 100% Activity Control (Vehicle): Enzyme + Substrate + DMSO.

    • 0% Activity Control (No Enzyme): Substrate + Buffer + DMSO.

    • Background Control (No Substrate): Enzyme + Buffer + DMSO.

Data Analysis and IC50 Calculation

Accurate IC50 determination is critically dependent on correct data processing and statistical analysis.[13]

5.1. Data Normalization
  • Subtract Background: For each data point, subtract the average signal from the "No Enzyme" or "No Cell" control wells.

  • Calculate Percent Inhibition: Normalize the data relative to your controls using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Inhibitor: Signal from a well with the compound.

    • Signal_Max: Average signal from the vehicle control (0% inhibition).

    • Signal_Min: Average signal from the no-enzyme/maximum inhibition control (100% inhibition).

5.2. Curve Fitting

The relationship between inhibitor concentration and biological response is typically sigmoidal. Therefore, the data should be fitted using a non-linear regression model. The most common and recommended model is the four-parameter logistic (4PL) equation .[19][20][21]

The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

  • Y: The measured response (% Inhibition).

  • X: The logarithm of the inhibitor concentration.

  • Top: The upper plateau of the curve (maximum response).

  • Bottom: The lower plateau of the curve (minimum response).

  • HillSlope: Describes the steepness of the curve.

  • IC50: The concentration of inhibitor that produces a response halfway between the Top and Bottom plateaus. This is the value of interest.[20]

Software such as GraphPad Prism, Origin, or specialized online calculators can perform this regression analysis.[19][20]

5.3. Data Presentation

Results should be presented clearly, including the IC50 value and a measure of error from multiple independent experiments.

Compound NameAssay TypeCell Line / EnzymeIC50 (µM) ± SEMn
This compoundCell Viability (ATP-Lumi)A549[Calculated Value]3
This compoundEnzyme Inhibition (Fluoro)Kinase X[Calculated Value]3

SEM: Standard Error of the Mean; n: number of independent biological replicates. It is best practice to calculate the IC50 for each independent experiment and then report the average and standard error of those IC50 values.[22]

Conclusion

This guide provides a robust framework for determining the IC50 of the novel compound this compound. By selecting an appropriate assay based on a clear scientific rationale—either phenotypic or target-based—and adhering to rigorous experimental and data analysis protocols, researchers can generate accurate and reliable potency data. The detailed methodologies for both cell-based and biochemical assays, combined with the principles of 4PL curve fitting, offer a comprehensive pathway for the initial pharmacological characterization of this and other novel chemical entities.

References
  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). Luminescent ATP Assays for Cell Viability. Retrieved from [Link]

  • LabMart Limited. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from [Link]

  • Meenta. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2024, June 2). What is the correct method to calculate the IC50 value for the MTT assay?. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • PubMed. (2024, July 13). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • ACS Publications. (2000, October 3). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Retrieved from [Link]

  • MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from [Link]

  • PubMed. (2024, April 1). Fluorescent parallel electrophoresis assay of enzyme inhibition. Retrieved from [Link]

  • PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Fluorometric Enzyme Assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis. Retrieved from [Link]

  • NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • ResearchGate. (2013, August 21). Should one calculate IC50 for each replicate experiment and then get an average?. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazol-4-amine. Retrieved from [Link]

  • ACS Publications. (n.d.). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Retrieved from [Link]

Sources

Application Notes and Protocols: Assessing Cellular Uptake and Permeability of Pyridinyl-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridinyl-pyrazole derivatives represent a significant class of heterocyclic compounds in modern drug discovery, with many exhibiting potent activity as kinase inhibitors for therapeutic areas such as oncology and inflammation.[1][2][3] For any biologically active compound to be effective, it must not only interact with its intracellular target but also reach it in sufficient concentrations. Therefore, the ability of a compound to cross cellular membranes—its permeability—and accumulate within the cell—its uptake—are critical determinants of its ultimate therapeutic success.

This guide provides a comprehensive overview and detailed protocols for assessing the cellular uptake and permeability of pyridinyl-pyrazole compounds. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to make informed decisions, troubleshoot effectively, and generate reliable, reproducible data. We will move from high-throughput screening assays that assess passive permeability to more complex, biologically relevant cell-based models that account for active transport and efflux mechanisms.

Scientific Principles: How Small Molecules Cross Cellular Membranes

The plasma membrane acts as a selectively permeable barrier, and small molecules like pyridinyl-pyrazoles utilize several mechanisms to traverse it.[4] Understanding these pathways is fundamental to selecting the appropriate assay and interpreting the resulting data.

  • Passive Diffusion: This is the movement of a molecule across the lipid bilayer driven by its concentration gradient, from an area of high concentration to one of lower concentration.[5][6][7] It does not require energy. The efficiency of passive diffusion is governed by the compound's physicochemical properties, primarily its lipophilicity, size, and charge.[8][9]

  • Facilitated Diffusion: This process involves membrane proteins (carrier or channel proteins) to facilitate the transport of molecules down their concentration gradient.[5][6] While it uses a protein intermediary, it does not require metabolic energy.

  • Active Transport: This mechanism moves molecules against their concentration gradient and requires energy, typically from ATP hydrolysis.[6][7] Active transport is mediated by transporter proteins. A critical aspect of active transport in drug development is active efflux , where transporters like P-glycoprotein (P-gp, encoded by the MDR1 gene) pump xenobiotics, including drug candidates, out of the cell, reducing their intracellular concentration and efficacy.[10][11]

MembraneTransport cluster_membrane Plasma Membrane (Lipid Bilayer) Extracellular Extracellular Space (High Concentration) Intracellular Intracellular Space (Low Concentration) C1 C1_in C1->C1_in Passive Diffusion C2 Facilitated Carrier Protein C2->Facilitated Facilitated Diffusion C3 C3_in C3->C3_in Influx C4 C2_in C4_out Active Efflux Pump (P-gp) C4_out->Active Active Efflux (Requires ATP) Facilitated->C2_in Facilitated Diffusion Active->C4 Active Efflux (Requires ATP)

Caption: Mechanisms of small molecule transport across the cell membrane.

A Tiered Strategy for Permeability and Uptake Assessment

A phase-appropriate, tiered approach is the most efficient strategy for characterizing pyridinyl-pyrazole compounds. This workflow allows for the rapid screening of many compounds with cost-effective assays first, reserving more complex and resource-intensive assays for the most promising candidates.

AssayWorkflow Start Compound Library (Pyridinyl-Pyrazoles) PAMPA Tier 1: PAMPA (Parallel Artificial Membrane Permeability Assay) Start->PAMPA Decision1 Is Passive Permeability High? PAMPA->Decision1 CellBased Tier 2: Cell-Based Assays (Caco-2 / MDCK) Decision1->CellBased Yes Bad Poor Candidate (Optimize Chemistry) Decision1->Bad No Decision2 Is Papp (A-B) High? Efflux Ratio (ER) < 2? CellBased->Decision2 Uptake Tier 3: Cellular Uptake Assay (Direct Intracellular Quantification) Decision2->Uptake Yes Decision2->Bad No (Efflux Substrate) Good Good Candidate (Proceed to In Vivo PK) Uptake->Good

Caption: Tiered workflow for assessing compound permeability and uptake.

Application Note 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Experience

PAMPA is a high-throughput, cell-free assay that models only passive diffusion.[12][13] It measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane coated on a filter, into an acceptor well. Because it isolates passive transport, it is an excellent, cost-effective first screen to assess the intrinsic membrane-crossing ability of your pyridinyl-pyrazole series.[14] If a compound fails to show permeability in PAMPA, it is highly unlikely to be orally bioavailable unless it is a substrate for an active uptake transporter. Various PAMPA models exist (e.g., PAMPA-GIT, PAMPA-BBB) that use different lipid compositions to mimic different biological barriers.[12]

Self-Validating System

The assay's validity is confirmed by running well-characterized high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) compounds in parallel. Membrane integrity can be checked using a marker like Lucifer Yellow.[13][15]

Protocol: PAMPA-GIT

Materials:

  • 96-well Donor Plate (e.g., PVDF filter plate)

  • 96-well Acceptor Plate

  • PAMPA Lipid Solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 6.5

  • Test Compounds and Controls (10 mM in DMSO)

  • UV-Vis Plate Reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully pipette 5 µL of the PAMPA lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate for ~5-10 minutes.

    • Scientist's Note: This step is critical. Ensure a uniform, thin lipid layer. Inconsistent coating is a major source of variability.

  • Prepare Dosing Solutions: Prepare test and control compounds at a final concentration of 100 µM in PBS (pH 6.5 to simulate the upper intestine). The final DMSO concentration should be ≤1%.

  • Add Dosing Solutions: Add 200 µL of the dosing solution to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-5 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, measure the initial concentration from the dosing solution (Time 0).

  • Quantification: Determine the concentration of the compound in all samples using a validated analytical method (e.g., LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Pₑ) is calculated using the following equation:

Pₑ (cm/s) = [ -ln(1 - Cₐ / Cₑq) ] * ( Vₐ * Vₒ ) / ( (Vₐ + Vₒ) * A * t )

Where:

  • Cₐ = Compound concentration in the acceptor well

  • Cₑq = Equilibrium concentration = (Cₒ * Vₒ + Cₐ * Vₐ) / (Vₒ + Vₐ)

  • Cₒ = Compound concentration in the donor well at the end of incubation

  • Vₐ = Volume of the acceptor well (cm³)

  • Vₒ = Volume of the donor well (cm³)

  • A = Filter area (cm²)

  • t = Incubation time (s)

Permeability ClassificationPₑ (x 10⁻⁶ cm/s)
Low< 1
Medium1 - 10
High> 10

Application Note 2: Caco-2 Permeability Assay

Expertise & Experience

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[16][17] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key efflux transporters like P-gp.[16][18] This model assesses passive, paracellular, and active transport mechanisms.[13] By measuring permeability in both directions—apical-to-basolateral (A-B, mimics absorption) and basolateral-to-apical (B-A, mimics efflux)—one can calculate an Efflux Ratio (ER) to identify if a compound is a substrate for efflux pumps.[16]

Self-Validating System

The integrity of the cell monolayer is the most critical validation parameter. It is assessed by two methods:

  • Transepithelial Electrical Resistance (TEER): Measures the ionic conductance across the monolayer. TEER values >200-300 Ω·cm² generally indicate a well-formed, confluent monolayer.[18][19]

  • Lucifer Yellow Permeability: Lucifer Yellow is a fluorescent molecule that cannot cross cell membranes and can only pass through the paracellular route (between cells). Low permeability of this marker (<1%) confirms tight junction integrity.[15]

TranswellAssay cluster_well Transwell Plate Well Insert Apical Chamber (Donor) Caco-2 Monolayer on Semipermeable Membrane Basolateral Chamber (Receiver) BA_Arrow AB_Label A -> B Transport (Absorption) AB_Arrow BA_Label B -> A Transport (Efflux)

Caption: Bidirectional transport across a Caco-2 monolayer in a Transwell system.

Protocol: Bidirectional Caco-2 Assay

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test compounds, high/low permeability controls, Lucifer Yellow

  • TEER meter (e.g., EVOM)

  • LC-MS/MS system

Procedure:

Part A: Cell Seeding and Differentiation (21-23 Days)

  • Seed Caco-2 cells onto the apical chamber of Transwell inserts at a density of ~60,000 cells/cm².

  • Culture for 21-23 days in a humidified incubator (37°C, 5% CO₂). Change the medium every 2-3 days.

    • Scientist's Note: This long differentiation period is essential for the cells to polarize and form robust tight junctions. Rushing this step will lead to unreliable data.[18]

Part B: Permeability Experiment (Day of Assay)

  • Monolayer Integrity Check:

    • Measure the TEER of each well. Only use monolayers with TEER values >300 Ω·cm².[19]

    • Wash the monolayers twice with pre-warmed (37°C) HBSS.

  • Prepare Dosing Solutions: Prepare test compounds and controls (e.g., 10 µM) in HBSS. For A-B transport, prepare enough for the apical side. For B-A transport, prepare enough for the basolateral side. Include Lucifer Yellow in all donor solutions.

  • A-B Transport (in triplicate):

    • Add fresh HBSS to the basolateral (receiver) chamber (e.g., 600 µL).

    • Add the dosing solution to the apical (donor) chamber (e.g., 100 µL).

  • B-A Transport (in triplicate):

    • Add fresh HBSS to the apical (receiver) chamber (e.g., 100 µL).

    • Add the dosing solution to the basolateral (donor) chamber (e.g., 600 µL).

  • Incubation: Incubate the plates at 37°C on an orbital shaker (~50 rpm) for 2 hours.

  • Sample Collection: At t=120 min, collect samples from both donor and receiver chambers for LC-MS/MS analysis. Also collect samples for Lucifer Yellow quantification via a fluorescence plate reader.

  • Final TEER: Re-measure TEER to ensure monolayer integrity was not compromised during the experiment. Values should be ≥75% of the initial reading.[19]

Data Analysis: The apparent permeability coefficient (Papp) is calculated:

Papp (cm/s) = ( dQ / dt ) / ( A * C₀ )

Where:

  • dQ/dt = Rate of compound appearance in the receiver chamber (mol/s)

  • A = Surface area of the membrane (cm²)

  • C₀ = Initial concentration in the donor chamber (mol/cm³)

The Efflux Ratio (ER) is a simple ratio of the permeability coefficients:

ER = Papp (B-A) / Papp (A-B)

Papp (A-B) ClassificationValue (x 10⁻⁶ cm/s)Predicted Absorption
Low< 2.0Poor (<30%)
Medium2.0 - 10.0Moderate (30-70%)
High> 10.0Good (>70%)

An Efflux Ratio ≥ 2 suggests the compound is a substrate of active efflux transporters like P-gp.[18][20]

Application Note 3: MDCK-MDR1 Permeability Assay

Expertise & Experience

While Caco-2 cells express multiple transporters, the Madin-Darby Canine Kidney (MDCK) cell line has very low levels of endogenous transporters. The MDCK-MDR1 cell line is genetically engineered to overexpress human P-gp (MDR1).[10][11][21] This makes it an ideal model to specifically investigate whether a compound is a P-gp substrate.[11] The protocol is similar to the Caco-2 assay but with a much shorter culture time (3-5 days). An efflux ratio ≥ 2 in this assay is a strong indicator of P-gp-mediated efflux.[10][20] This is critical for predicting blood-brain barrier penetration and overcoming multidrug resistance in oncology.

Application Note 4: Cellular Accumulation (Uptake) Assay

Expertise & Experience

Permeability assays measure the rate of transport across a monolayer, whereas a cellular accumulation assay directly measures the total amount of compound inside the cells at a steady state.[22] This is particularly useful for kinase inhibitors, where the intracellular concentration at the target is the key driver of efficacy. The assay involves incubating cells with the compound, washing away extracellular compound, lysing the cells, and quantifying the intracellular concentration by LC-MS/MS.[22][23]

Protocol: Direct Cellular Uptake

Materials:

  • Target cell line (e.g., a cancer cell line relevant to the pyridinyl-pyrazole's target kinase)

  • 96-well cell culture plates

  • HBSS or other appropriate buffer

  • Lysis buffer (e.g., Methanol/Water with internal standard)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dosing: Remove the culture medium and add the test compound diluted in HBSS at various concentrations and for different time points (e.g., 30, 60, 120 minutes).

  • Washing: To stop the uptake, rapidly aspirate the dosing solution and wash the cell monolayer 3-4 times with ice-cold PBS.

    • Scientist's Note: This wash step is critical to remove non-specifically bound and extracellular compound. It must be done quickly and on ice to prevent efflux during the wash.

  • Cell Lysis: Add lysis buffer to each well to lyse the cells and solubilize the intracellular contents.

  • Quantification:

    • Analyze the lysate via LC-MS/MS to determine the amount of compound per well.

    • In parallel wells treated identically, determine the protein content or cell number per well (e.g., using a BCA assay or cell counter).

  • Data Analysis: The result is typically expressed as pmol of compound per mg of protein or pmol per million cells. This provides a direct measure of how much compound accumulates in the target cells.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low TEER Values Cell monolayer is not confluent; cells are overgrown or unhealthy; contamination.Optimize seeding density; do not let cells overgrow before seeding; check for mycoplasma contamination.[24]
High Lucifer Yellow Flux Poor tight junction formation; compound is toxic to the monolayer.Allow cells to differentiate longer (Caco-2); check compound for cytotoxicity at the tested concentration.
Low Compound Recovery (<70%) Compound binds to plasticware; compound is unstable in buffer; compound partitions into the cell monolayer.Use low-binding plates; pre-incubate plates with a blocking agent (e.g., BSA); check compound stability; analyze cell lysate to quantify retained compound.
High Data Variability Inconsistent pipetting; edge effects in the plate; inconsistent cell seeding.Use calibrated pipettes; avoid using the outer wells of the plate or fill them with buffer to minimize evaporation[24]; ensure a single-cell suspension for seeding.

References

  • Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates.[Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.[Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. AxisPharm.[Link]

  • Sari, Y., et al. (2023). Cell Membrane Transport and Signal Transduction: Passive and Active Transport. International Journal of Medical and Exercise Science.[Link]

  • Lin, Y. A., & Schepartz, A. (2017). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Asian Journal of Organic Chemistry.[Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec.[Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Creative Biolabs.[Link]

  • News-Medical.Net. (2023). Understanding small molecule transport across cell membranes. News-Medical.Net.[Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.[Link]

  • BYJU'S. (n.d.). Transport across cell membrane. BYJU'S.[Link]

  • Drug Discovery Unit, University of Dundee. (2023). How to perform the MDCK Permeability experiment in drug discovery. YouTube.[Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Creative Bioarray.[Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.[Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc.[Link]

  • Unknown. (n.d.). Caco2 assay protocol. Source not specified.[Link]

  • Du, G., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.[Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks.[Link]

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas.[Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.[Link]

  • Maciej, P., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health.[Link]

  • Tsume, Y., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics.[Link]

  • Sorkin, M. R., & Heilshorn, S. C. (2018). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Bioconjugate Chemistry.[Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]

  • Promega Corporation & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.[Link]

  • Chen, Z., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology.[Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.[Link]

  • Chen, Z., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate.[Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.[Link]

  • Wenzel, J., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics.[Link]

  • Gupta, R. (2017). Physicochemical factors affecting permeability. ResearchGate.[Link]

  • Unknown. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. ResearchGate.[Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology.[Link]

  • Guler, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure.[Link]

  • U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA.[Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. FDA. [https://www.fda.gov/media/72 potency-tests-cellular-and-gene-therapy-products/download]([Link] potency-tests-cellular-and-gene-therapy-products/download)

  • Bio-Techne. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene Therapy Insights.[Link]

  • ResearchGate. (2022). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. ResearchGate.[Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals (Basel).[Link]

  • Alam, M. A., et al. (2020). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences.[Link]

  • ECA Academy. (2024). FDA Draft Guidance on Potency Assays for Cellular and Gene Therapy Products. ECA Academy.[Link]

  • International Journal of Research and Analytical Reviews. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.[Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Regulations.gov.[Link]

  • MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI.[Link]

Sources

Application Notes and Protocols for the In Vivo Evaluation of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4] The compound 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine represents a novel chemical entity within this privileged class. Its unique structural combination of a pyrazole core, a pyridinylmethyl substituent, and a 4-amino group suggests the potential for multifaceted biological activity. Preliminary in vitro screening (hypothetically) may have indicated promising activity against specific cellular targets, necessitating a transition to in vivo animal models to evaluate its therapeutic potential in a complex biological system.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of initial in vivo studies for this compound. The protocols outlined herein are designed to be adaptable based on the specific therapeutic hypothesis being tested and are grounded in established principles of preclinical drug development.[5][6]

PART 1: Foundational Principles for In Vivo Investigation

Ethical Considerations in Animal Research

All in vivo studies must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental designs. Prior to the commencement of any study, detailed protocols must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.

The Crucial Role of Pharmacokinetics and Pharmacodynamics (PK/PD)

A thorough understanding of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile is fundamental to successful in vivo testing.[5][7][8][9]

  • Pharmacokinetics (PK) describes what the body does to the drug, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME).[8] PK studies are essential for determining the appropriate dosing schedule and route of administration.[7]

  • Pharmacodynamics (PD) describes what the drug does to the body, including its mechanism of action and the relationship between drug concentration and biological response.[8][9]

A well-designed in vivo study integrates both PK and PD assessments to establish a clear relationship between drug exposure and therapeutic effect.[5][10]

PART 2: Experimental Design and Protocols

Compound Formulation and Vehicle Selection

The formulation of this compound for in vivo administration is a critical first step. The goal is to achieve a stable and homogenous solution or suspension that is well-tolerated by the animal model.

Protocol 2.1.1: Vehicle Screening and Formulation Development

  • Solubility Assessment: Determine the solubility of the compound in a panel of common, non-toxic vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% DMSO in saline, 10% Solutol HS 15 in water, 0.5% methylcellulose).

  • Stability Analysis: Assess the short-term stability of the most promising formulations at room temperature and 4°C.

  • Selection Criteria: Choose a vehicle that provides the desired concentration, maintains compound stability for the duration of the study, and has a known safety profile in the selected animal model.

Dose-Ranging and Maximum Tolerated Dose (MTD) Studies

Before embarking on efficacy studies, it is essential to determine a safe and effective dose range. This is typically achieved through a dose-escalation study to identify the Maximum Tolerated Dose (MTD).

Protocol 2.2.1: Single-Dose MTD Study in Mice

  • Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c), with 3-5 animals per dose group.

  • Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups using a modified Fibonacci sequence.[11]

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) at regular intervals for at least 7-14 days. Record body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.

Pharmacokinetic (PK) Profiling

A single-dose PK study is crucial for understanding the ADME properties of this compound.

Protocol 2.3.1: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Use cannulated rats or mice to facilitate serial blood sampling.

  • Dosing: Administer a single dose of the compound at a concentration well below the MTD via both IV and the intended therapeutic route (e.g., PO). The IV dose allows for the determination of absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for extravascular routes)

Diagram 1: Pharmacokinetic Study Workflow

PK_Workflow cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling cluster_analysis Analysis Formulation Compound Formulation Dosing IV & PO Administration Formulation->Dosing Animal_Prep Animal Acclimation & Cannulation Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Processing Plasma Separation Blood_Collection->Plasma_Processing LCMS LC-MS/MS Analysis Plasma_Processing->LCMS PK_Analysis PK Parameter Calculation LCMS->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

In Vivo Efficacy (Pharmacodynamic) Studies

The design of efficacy studies is entirely dependent on the therapeutic hypothesis for this compound. Based on the broad activities of pyrazole derivatives, two potential applications are outlined below.[12][13]

Hypothetical Application 1: Anti-Inflammatory Agent

Protocol 2.4.1: Carrageenan-Induced Paw Edema Model in Rats

This is a classic model for acute inflammation.[1]

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Groups:

    • Vehicle Control

    • Positive Control (e.g., Indomethacin or Celecoxib)

    • This compound (at least 3 dose levels)

  • Procedure:

    • Administer the test compound or controls (e.g., PO) one hour before the inflammatory insult.

    • Inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.

    • Measure paw volume using a plethysmometer at baseline and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

  • PD Biomarkers (Optional): At the end of the study, collect paw tissue or systemic blood to measure levels of inflammatory mediators such as TNF-α, IL-6, or prostaglandins.[12]

Hypothetical Application 2: Anti-Cancer Agent

Protocol 2.4.2: Human Tumor Xenograft Model in Immunocompromised Mice

This model is used to assess the anti-tumor activity of a compound on human cancer cells.[14]

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line of interest (e.g., a line where the compound showed in vitro activity) into the flank of the mice.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups:

    • Vehicle Control

    • Positive Control (a standard-of-care chemotherapy for that cancer type)

    • This compound (at doses determined from MTD studies)

  • Dosing Regimen: Administer treatment daily (or as determined by PK data) for a set period (e.g., 21-28 days).

  • Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record animal body weight to monitor toxicity.

    • At the end of the study, tumors can be excised for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

Diagram 2: Hypothetical Anti-Cancer Signaling Pathway

PD_Pathway Compound 1-(pyridin-2-ylmethyl)- 1H-pyrazol-4-amine Receptor Target Receptor (e.g., Kinase) Compound->Receptor Inhibition Pathway_1 Downstream Effector 1 (e.g., p-ERK) Receptor->Pathway_1 Pathway_2 Downstream Effector 2 (e.g., p-AKT) Receptor->Pathway_2 Proliferation Cell Proliferation (Measure Ki-67) Pathway_1->Proliferation Apoptosis Apoptosis (Measure Cleaved Caspase-3) Pathway_1->Apoptosis Inhibits Pathway_2->Proliferation

Caption: Potential signaling pathway modulated by the test compound.

PART 3: Data Interpretation and Future Directions

The successful completion of these initial in vivo studies will provide a foundational dataset on the safety, pharmacokinetic profile, and preliminary efficacy of this compound.

Table 2: Summary of In Vivo Study Endpoints

Study TypeKey Questions AnsweredPrimary Endpoints
MTD Study What is the acute toxicity profile? What is a safe dose range?Clinical signs, body weight changes, mortality
PK Study How is the drug absorbed, distributed, and cleared? What is the oral bioavailability?Cmax, Tmax, AUC, t½, F%
Efficacy Study Does the drug show a therapeutic effect in a disease model? Is there a dose-response relationship?Tumor growth inhibition, reduction in inflammation, biomarker modulation

Positive results from these studies would warrant further investigation, including multi-dose toxicology studies, evaluation in additional or more complex disease models (e.g., orthotopic or genetically engineered cancer models), and mechanism-of-action studies to confirm target engagement in vivo.[15][16] This iterative process of in vivo testing is a critical component of translating a promising chemical entity into a potential therapeutic candidate.

References

  • Reaction Biology. In Vivo PK/PD Study Services. [Link]

  • Kolar, K., et al. (2021). Feasibility of large experimental animal models in testing novel therapeutic strategies for diabetes. World Journal of Diabetes, 12(4), 306-330. [Link]

  • George, M., et al. (2016). Contemporary Animal Models For Human Gene Therapy Applications. Journal of Translational Medicine, 14, 331. [Link]

  • Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Discovery Technologies, 7(1), 16-29. [Link]

  • Kumar, R., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). Neuroquantology, 20(8), 2235-2244. [Link]

  • Altasciences. Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. [Link]

  • Li, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(24), 17374. [Link]

  • Caudal, D., et al. (2023). A Mouse Model to Test Novel Therapeutics for Parkinson's Disease: an Update on the Thy1-aSyn ("line 61") Mice. Current Protocols, 3(1), e651. [Link]

  • ProBio CDMO. Pharmacokinetics Study | In Vivo Efficacy Study. [Link]

  • ResearchGate. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]

  • Gomaa, A. M., & El-Din, M. M. G. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3646. [Link]

  • Singh, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-17. [Link]

  • YouTube. (2021). Designing First-In-Human Trials for Small Molecules and Biologics. [Link]

  • Chahal, J., et al. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(1), 1-13. [Link]

  • Donoghue, M. (2021). Designing First-In-Human Trials for Small Molecules and Biologics. FDA CDER Small Business and Industry Assistance. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1021-1045. [Link]

  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]

Sources

Application Note & Protocol: Formulation of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulation Challenge

1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring both a pyrazole and a pyridine ring, suggesting its potential as a pharmacologically active agent. Pyrazole derivatives are known for a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects[1][2][3][4]. The successful preclinical evaluation of such compounds in in vivo models is critically dependent on the development of a formulation that ensures adequate bioavailability, stability, and safety.

The presence of both a basic pyridine nitrogen and an amine group on the pyrazole ring suggests that the aqueous solubility of this compound may be pH-dependent. However, like many nitrogen-containing heterocyclic compounds, it is anticipated to have low intrinsic aqueous solubility, a significant hurdle for achieving the necessary concentrations for in vivo efficacy and toxicology studies[5][6][7]. This document provides a comprehensive guide for researchers to systematically approach the formulation of this compound, from initial characterization to the preparation of various types of formulations suitable for parenteral administration in animal studies.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design. While specific experimental data for this exact molecule is not widely published, the following parameters are critical to determine empirically.

PropertyImportance in Formulation Development
Aqueous Solubility Determines the feasibility of a simple aqueous solution. Should be assessed at various pH levels (e.g., pH 2, 7.4, 9) to understand the impact of ionization on solubility.
pKa The ionization constant(s) will predict the charge state of the molecule at different pH values, guiding pH adjustment strategies for solubilization. The pyrazole and pyridine moieties will have distinct pKa values[1].
LogP/LogD Indicates the lipophilicity of the compound, which influences the choice between aqueous-based and lipid-based formulation strategies.
Melting Point Provides an indication of the crystal lattice energy, which can correlate with solubility.
Chemical Stability Should be evaluated in potential vehicles and at different pH values and temperatures to ensure the compound does not degrade in the final formulation.

Protocol 1: Preliminary Solubility Assessment

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Solubility in Aqueous Buffers: Add a small aliquot of the DMSO stock to a series of aqueous buffers (e.g., citrate buffer pH 3.0, phosphate-buffered saline pH 7.4, borate buffer pH 9.0) to a final DMSO concentration of <1%.

  • Equilibration: Shake the samples at room temperature for 24 hours to reach equilibrium.

  • Quantification: Centrifuge the samples to pellet any undissolved compound. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Formulation Strategies & Protocols

Based on the likely poor aqueous solubility of this compound, several strategies can be employed. The choice of formulation will depend on the required dose, the route of administration, and the toxicological profile of the excipients.

Co-Solvent Systems

This is often the most straightforward approach for early-stage in vivo studies. Co-solvents increase solubility by reducing the polarity of the aqueous vehicle.

Rationale: The use of a combination of solvents can create a more favorable environment for a poorly soluble drug than a single solvent system. DMSO is a powerful solubilizing agent, while polyethylene glycol (PEG) 400 and propylene glycol (PG) are less toxic co-solvents suitable for parenteral administration[6][8]. A surfactant like Tween-80 can further improve solubility and stability.

Protocol 2: Co-Solvent Formulation for Parenteral Administration

  • Initial Solubilization: Accurately weigh the required amount of this compound. In a sterile vial, dissolve the compound in a minimal volume of DMSO. Aim for a final DMSO concentration in the formulation of 5-10% to minimize toxicity[6].

  • Addition of Co-solvents: To the DMSO solution, add PEG 400 and/or propylene glycol. A common starting ratio is 40% PEG 400. Vortex thoroughly after each addition until a clear solution is obtained[6].

  • Addition of Surfactant (Optional): Add a surfactant such as Tween-80 or Polysorbate 80. A typical concentration is 1-5%. Vortex to ensure homogeneity.

  • Final Dilution: Slowly add sterile saline (0.9% NaCl) or 5% dextrose in water (D5W) to the organic mixture while vortexing to reach the final desired volume and concentration.

  • Quality Control: Visually inspect the final formulation for clarity and absence of precipitation. If intended for intravenous administration, filter the solution through a sterile 0.22 µm syringe filter[6]. Prepare this formulation fresh before each use.

Example Co-Solvent Formulations:

ComponentFormulation 1 (v/v)Formulation 2 (v/v)
DMSO10%5%
PEG 40040%30%
Tween-805%2%
Saline (0.9%)45%63%
Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.

Rationale: The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the lipophilic this compound, while the hydrophilic exterior ensures solubility in water[5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its favorable safety profile[6][9].

Protocol 3: HP-β-CD Formulation for Parenteral Administration

  • Prepare HP-β-CD Solution: In a sterile vial, prepare a solution of HP-β-CD in sterile water or saline. A common starting concentration is 20-40% (w/v).

  • Dissolve Compound: Add the weighed this compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle heating (to 40-50°C) can aid in dissolution but should be followed by cooling to room temperature to ensure the compound remains in solution.

  • pH Adjustment (Optional): If solubility is still limited, the pH of the solution can be adjusted. Given the amine and pyridine groups, acidification (e.g., to pH 4-5 with HCl) may protonate the molecule and enhance its interaction with the cyclodextrin and water.

  • Quality Control: Visually inspect for clarity. For intravenous use, filter through a sterile 0.22 µm syringe filter.

G cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control weigh Weigh Compound add_compound Add Compound to CD Solution weigh->add_compound prep_cd Prepare HP-β-CD Solution (e.g., 30% in Saline) prep_cd->add_compound dissolve Vortex / Sonicate to Dissolve add_compound->dissolve ph_adjust Adjust pH if Necessary dissolve->ph_adjust inspect Visual Inspection for Clarity ph_adjust->inspect filter Sterile Filtration (0.22 µm) inspect->filter

Caption: Workflow for Cyclodextrin-Based Formulation.

pH Adjustment (Aqueous Salt Formation)

For ionizable compounds, adjusting the pH of the vehicle to form a soluble salt is a primary strategy.

Rationale: The amine and pyridine functionalities of this compound are basic and can be protonated in an acidic environment to form a more water-soluble salt. This is a simple and effective method, provided the compound is stable at the required pH.

Protocol 4: pH-Adjusted Aqueous Formulation

  • Vehicle Preparation: Start with sterile water or saline as the vehicle.

  • Compound Addition: Suspend the weighed amount of this compound in the vehicle.

  • Titration: Slowly add a dilute acid (e.g., 0.1 N HCl) dropwise while continuously stirring or vortexing and monitoring the pH.

  • Endpoint: Continue adding acid until the compound completely dissolves. Note the final pH.

  • Final Volume Adjustment: Add vehicle to reach the final desired concentration.

  • Tonicity Adjustment: If necessary, adjust the tonicity of the final solution with NaCl or dextrose, especially for intravenous administration.

  • Quality Control: Check for clarity and filter through a 0.22 µm sterile filter. Confirm the final pH and ensure it is within a physiologically tolerable range for the intended route of administration.

Stability Considerations and Quality Control

Self-Validating System: Every formulation must be validated for stability. A formulation that appears clear initially may precipitate over time, leading to inaccurate dosing.

  • Short-Term Stability: After preparing the final formulation, let it stand at room temperature and at 4°C for several hours (e.g., 4-8 hours, mimicking a typical experimental day). Visually inspect for any signs of precipitation or cloudiness before each administration.

  • Freeze-Thaw Stability: If the formulation is to be stored frozen, assess its stability after at least one freeze-thaw cycle.

  • Chemical Stability: For longer-term studies, it is advisable to re-analyze the concentration of the active compound in the formulation after a set period to check for chemical degradation.

G start Start: Characterize Compound (Solubility, pKa) strategy Select Formulation Strategy start->strategy cosolvent Co-Solvent System strategy->cosolvent cyclodextrin Cyclodextrin Complex strategy->cyclodextrin ph_adjust pH Adjustment strategy->ph_adjust prepare Prepare Formulation (Protocol 2, 3, or 4) cosolvent->prepare cyclodextrin->prepare ph_adjust->prepare qc Quality Control (Clarity, pH, Sterility) prepare->qc stability Stability Assessment (Short-term, Freeze-Thaw) qc->stability administer Administer to In Vivo Model stability->administer

Caption: Decision workflow for formulation development.

Conclusion

The formulation of this compound for in vivo studies requires a systematic approach due to its probable low aqueous solubility. Researchers should begin with a thorough physicochemical characterization to guide the selection of an appropriate formulation strategy. The protocols provided for co-solvent, cyclodextrin, and pH-adjusted systems offer robust starting points. It is imperative to couple these formulation efforts with rigorous quality control and stability assessments to ensure the reliability and reproducibility of in vivo experimental results.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • El-Sayed, N. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. 1H-pyrazol-4-amine. PubChem Compound Database. Available from: [Link]

  • Asati, V. et al. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry. Available from: [Link]

  • Li, D. et al. Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • Lavan, M. & Knipp, G.T. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Khan, I. et al. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology. Available from: [Link]

  • National Center for Biotechnology Information. 1-methyl-1H-pyrazol-4-amine. PubChem Compound Database. Available from: [Link]

  • American Association of Pharmaceutical Scientists. Excipient Selection In Parenteral Formulation Development. Available from: [Link]

  • Chahal, G. et al. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Corrosion and Materials Degradation. Available from: [Link]

  • Akers, M.J. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Expert Opinion on Drug Delivery. Available from: [Link]

  • Maccallini, C. et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available from: [Link]

  • ResearchGate. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • Apte, S.P. & Ugwu, S.O. Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. Available from: [Link]

  • Eweas, A.F. et al. Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Medicinal Chemistry. Available from: [Link]

  • Al-Azzawi, A.M. Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. Journal of Global Pharma Technology. Available from: [Link]

  • Brusq, J.-B.G. et al. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available from: [Link]

  • Cerdán, M. et al. Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Kumar, H. et al. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been investigated for a range of biological activities, making the efficient and scalable synthesis of this key intermediate a critical aspect of drug discovery and development programs. This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing robust and scalable protocols for the preparation of its precursors and the final compound. The methodologies described herein are designed to be self-validating, with in-process controls and analytical checkpoints to ensure the production of high-quality material.

Synthetic Strategy Overview

The synthesis of this compound is approached in a three-step sequence starting from commercially available pyrazole. The overall synthetic pathway is illustrated below.

Synthetic_Pathway Pyrazole Pyrazole Nitropyrazole 4-Nitropyrazole Pyrazole->Nitropyrazole Nitration AlkylatedNitropyrazole 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole Nitropyrazole->AlkylatedNitropyrazole N-Alkylation Chloromethylpyridine 2-(Chloromethyl)pyridine hydrochloride Chloromethylpyridine->AlkylatedNitropyrazole FinalProduct This compound AlkylatedNitropyrazole->FinalProduct Nitro Reduction

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 4-Nitropyrazole

The initial step involves the regioselective nitration of pyrazole to yield 4-nitropyrazole. A one-pot, two-step method using a mixture of fuming nitric acid and fuming sulfuric acid provides a high yield and is amenable to scale-up.[1]

Protocol 1: Large-Scale Synthesis of 4-Nitropyrazole

Nitropyrazole_Synthesis cluster_0 Step 1: Pyrazole Sulfation cluster_1 Step 2: Nitration Pyrazole Pyrazole PyrazoleSulfate Pyrazole Sulfate Intermediate Pyrazole->PyrazoleSulfate SulfuricAcid Concentrated H₂SO₄ SulfuricAcid->PyrazoleSulfate CrudeProduct Crude 4-Nitropyrazole PyrazoleSulfate->CrudeProduct NitratingAgent Fuming HNO₃ / Fuming H₂SO₄ NitratingAgent->CrudeProduct IceWater Ice Water Quench IceWater->CrudeProduct PurifiedProduct Purified 4-Nitropyrazole CrudeProduct->PurifiedProduct Recrystallization

Caption: Workflow for the synthesis of 4-nitropyrazole.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Pyrazole68.081.0014.69
Conc. Sulfuric Acid (98%)98.083.0030.59
Fuming Nitric Acid (98%)63.011.4022.22
Fuming Sulfuric Acid (20% SO₃)-4.41-

Equipment:

  • 10 L glass-lined reactor with overhead stirring, temperature control, and a dropping funnel.

  • Large filtration apparatus.

  • Vacuum oven.

Procedure:

  • Pyrazole Sulfation:

    • Charge the 10 L reactor with concentrated sulfuric acid (3.00 kg).

    • Cool the acid to 10-15 °C.

    • Slowly add pyrazole (1.00 kg) portion-wise to the stirred sulfuric acid, maintaining the temperature below 30 °C.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the pyrazole sulfate salt.

  • Nitration:

    • In a separate vessel, carefully prepare the nitrating mixture by adding fuming nitric acid (1.40 kg) to fuming sulfuric acid (4.41 kg) while cooling in an ice bath.

    • Cool the pyrazole sulfate solution in the reactor to 0-5 °C.

    • Slowly add the nitrating mixture to the reactor via a dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 1.5 hours.[1]

  • Work-up and Purification:

    • Prepare a separate vessel with a mixture of crushed ice and water (20 L).

    • Carefully and slowly quench the reaction mixture by adding it to the ice/water slurry with vigorous stirring. A white precipitate will form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Filter the solid product and wash thoroughly with cold water until the washings are neutral (pH ~7).

    • Dry the crude 4-nitropyrazole in a vacuum oven at 50 °C.

    • Recrystallize the crude product from a suitable solvent system such as ethyl ether/hexane to yield pure 4-nitropyrazole.

Expected Yield: 80-85% Analytical Characterization (4-Nitropyrazole):

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 162-164 °C.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 14.1 (br s, 1H, NH), 8.8 (s, 1H, Ar-H), 8.1 (s, 1H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 138.0, 134.5, 128.0.

Part 2: Synthesis of 2-(Chloromethyl)pyridine hydrochloride

This key alkylating agent is synthesized from 2-methylpyridine. Several methods exist, with a common laboratory-scale preparation involving chlorination with trichloroisocyanuric acid followed by treatment with HCl.[2] For larger-scale operations, alternative chlorinating agents like thionyl chloride can be employed.[3]

Protocol 2: Large-Scale Synthesis of 2-(Chloromethyl)pyridine hydrochloride

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
2-Pyridylmethanol109.131.009.16
Thionyl Chloride (SOCl₂)118.973.2727.48

Equipment:

  • 10 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control.

  • Rotary evaporator.

  • Filtration apparatus.

Procedure:

  • Chlorination:

    • Charge the reactor with thionyl chloride (3.27 kg).

    • Cool the thionyl chloride to 0-5 °C.

    • Slowly add 2-pyridylmethanol (1.00 kg) to the stirred thionyl chloride over 2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting solid residue is crude 2-(chloromethyl)pyridine hydrochloride.

    • Triturate the crude solid with acetone, filter, and wash with cold acetone to obtain the purified product.

    • Dry the product in a vacuum oven at 40 °C.

Expected Yield: 90-95% Analytical Characterization (2-(Chloromethyl)pyridine hydrochloride):

  • Appearance: White to off-white solid.

  • Melting Point: 120-122 °C.[2]

  • ¹H NMR (D₂O, 400 MHz): δ 8.6 (d, 1H), 8.4 (t, 1H), 7.9 (d, 1H), 7.8 (t, 1H), 4.9 (s, 2H).

Part 3: N-Alkylation of 4-Nitropyrazole

This step involves the coupling of 4-nitropyrazole with 2-(chloromethyl)pyridine hydrochloride. The regioselectivity of pyrazole alkylation can be influenced by the reaction conditions.[4] The use of a strong base like sodium hydride in an aprotic polar solvent such as DMF is effective for this transformation.

Protocol 3: Large-Scale Synthesis of 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole

Alkylation_Workflow cluster_0 Deprotonation cluster_1 Alkylation cluster_2 Work-up & Purification Nitropyrazole 4-Nitropyrazole Pyrazolate Pyrazolate Anion Nitropyrazole->Pyrazolate NaH Sodium Hydride (NaH) NaH->Pyrazolate CrudeProduct Crude Alkylated Product Pyrazolate->CrudeProduct AlkylatingAgent 2-(Chloromethyl)pyridine hydrochloride AlkylatingAgent->CrudeProduct Quench Water Quench CrudeProduct->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Column Chromatography / Crystallization Extraction->Purification FinalProduct 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole Purification->FinalProduct

Caption: Workflow for the N-alkylation of 4-nitropyrazole.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
4-Nitropyrazole113.071.008.84
Sodium Hydride (60% in oil)24.000.399.73
2-(Chloromethyl)pyridine HCl164.031.529.28
Anhydrous DMF-10 L-

Equipment:

  • 20 L glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet.

  • Large extraction vessel.

  • Rotary evaporator.

  • Chromatography or crystallization equipment.

Procedure:

  • Deprotonation:

    • Charge the reactor with anhydrous DMF (10 L) and 4-nitropyrazole (1.00 kg).

    • Stir the mixture under a nitrogen atmosphere.

    • Cool the solution to 0-5 °C.

    • Carefully add sodium hydride (0.39 kg) portion-wise, maintaining the temperature below 10 °C. The addition of sodium hydride is exothermic and generates hydrogen gas. Ensure adequate ventilation and inert atmosphere.

    • Stir the mixture at 0-5 °C for 1 hour to ensure complete deprotonation.

  • Alkylation:

    • In a separate vessel, neutralize 2-(chloromethyl)pyridine hydrochloride (1.52 kg) by dissolving it in a minimal amount of water and adding a saturated sodium bicarbonate solution until the pH is ~8. Extract the free base into dichloromethane, dry over sodium sulfate, and concentrate to obtain the free base of 2-(chloromethyl)pyridine.

    • Dissolve the free base of 2-(chloromethyl)pyridine in anhydrous DMF (2 L).

    • Slowly add the solution of 2-(chloromethyl)pyridine to the reactor containing the pyrazolate anion over 1-2 hours, keeping the temperature below 10 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully quench the reaction by adding water (10 L).

    • Extract the aqueous layer with ethyl acetate (3 x 5 L).

    • Combine the organic layers, wash with brine (2 x 3 L), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: 70-80% Analytical Characterization (1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole):

  • Appearance: Yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.58 (d, 1H), 8.24 (s, 1H), 7.99 (s, 1H), 7.71 (td, 1H), 7.25 (m, 1H), 7.15 (d, 1H), 5.45 (s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.5, 149.8, 140.2, 137.4, 135.0, 123.4, 122.0, 108.0, 58.0.

  • MS (ESI): m/z 205.1 [M+H]⁺.

Part 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[5] Alternatively, Raney Nickel can be used, which may be advantageous in some cases to avoid dehalogenation if other sensitive groups are present.[1][5]

Protocol 4: Large-Scale Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole204.181.004.90
10% Palladium on Carbon (50% wet)-0.10-
Methanol-10 L-
Hydrogen Gas2.02As required-

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator) with a capacity of at least 20 L.

  • Filtration apparatus (e.g., Celite pad).

  • Rotary evaporator.

  • Crystallization vessel.

Procedure:

  • Hydrogenation:

    • Carefully charge the hydrogenation reactor with 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole (1.00 kg), methanol (10 L), and 10% Pd/C (0.10 kg, wet).

    • Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.

    • Pressurize the reactor with hydrogen gas to 50 psi (approximately 3.4 atm).

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature between 25-35 °C.

    • Monitor the reaction progress by hydrogen uptake and TLC/HPLC analysis. The reaction is usually complete within 4-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen three times.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The palladium on carbon catalyst is pyrophoric and must be handled with care. The filter cake should be kept wet with methanol or water and disposed of appropriately.

    • Wash the filter cake with methanol (2 x 1 L).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Expected Yield: 85-95% Analytical Characterization (this compound):

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, 1H), 7.65 (td, 1H), 7.30 (s, 1H), 7.20 (s, 1H), 7.18 (m, 1H), 7.10 (d, 1H), 5.25 (s, 2H), 3.05 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 156.0, 149.5, 137.0, 134.0, 122.5, 122.0, 121.5, 118.0, 57.5.

  • MS (ESI): m/z 175.1 [M+H]⁺.

  • HPLC Purity: >98% (by area). A typical HPLC method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid, with UV detection at an appropriate wavelength (e.g., 254 nm).[6][7]

Safety and Handling

  • General: All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Reagents:

    • Fuming Nitric and Sulfuric Acids: These are highly corrosive and strong oxidizing agents. Handle with extreme care, avoiding contact with skin and eyes.

    • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

    • Thionyl Chloride: A corrosive liquid that reacts with moisture to release toxic gases (HCl and SO₂). Handle in a fume hood.

    • 2-(Chloromethyl)pyridine hydrochloride: A corrosive and toxic solid. Avoid inhalation of dust and contact with skin and eyes.[8]

    • Palladium on Carbon: Pyrophoric when dry. Always handle the catalyst in a wet state.[7]

  • Reactions:

    • Nitration: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

    • N-Alkylation with Sodium Hydride: The use of sodium hydride generates hydrogen gas, which is flammable. Ensure the reaction is conducted under an inert atmosphere and away from ignition sources.

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a dedicated high-pressure reactor by trained personnel. The catalyst is pyrophoric and must be handled carefully after the reaction.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazol-4-amine. Retrieved from [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(23), 8343. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1017. [Link]

  • ResearchGate. (2018). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Wiley Online Library. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Google Patents. (n.d.). 4-nitropyrazoles.
  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 113-126. [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... 61(3), 181-188.
  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(22), 14335. [Link]

  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molecules, 26(13), 3988. [Link]

  • SpectraBase. (n.d.). Pyrazol-4-amine, 1-(3,4-dichlorobenzyl)-3,5-dimethyl-. Retrieved from [Link]

  • PubMed Central. (2011). 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1685. [Link]

  • ResearchGate. (n.d.). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Retrieved from [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6296. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. The unique structure of this molecule, featuring a pyridine ring, a pyrazole core, and a primary amine, presents specific challenges in purification. This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you overcome these hurdles and achieve high-purity material efficiently.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the chromatographic purification of this compound.

Q1: Why is my peak severely tailing in reverse-phase HPLC, and how can I fix it?

Answer:

Peak tailing is the most common issue when purifying basic compounds like this compound on standard silica-based C18 columns. The root cause is secondary ionic interactions between the protonated amine/pyridine nitrogens of your compound and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.[1][2][3] This interaction is separate from the desired hydrophobic retention mechanism and leads to a portion of the analyte being overly retained, resulting in a tailed peak.

Here is a systematic approach to eliminate tailing:

  • Mobile Phase Modification (First Line of Defense): The goal is to suppress the unwanted ionic interactions.

    • Low pH (Acidic Modifier): Add an acid to your mobile phase (both aqueous and organic components) to protonate the silanol groups (Si-OH), neutralizing their negative charge.[3][4] This prevents the cationic analyte from interacting ionically.

      • Recommended Modifiers: Start with 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) in both your water and acetonitrile/methanol. TFA often provides sharper peaks due to its stronger ion-pairing ability but can be difficult to remove from the final product. Formic acid is generally preferred for its volatility and compatibility with mass spectrometry (MS).[5]

    • High pH (Basic Modifier): An alternative is to operate at a pH at least 2 units above the pKa of your compound's most basic nitrogen.[6][7] This deprotonates the analyte, rendering it neutral and preventing ionic interaction with the silanols (which will be deprotonated at high pH).

      • Recommended Modifiers: Use a buffer like ammonium bicarbonate or add a volatile base like 0.1% ammonium hydroxide or triethylamine (TEA) to your mobile phase.[7][8] Caution: This requires a pH-stable column, as standard silica dissolves above pH 7.5.[9] Use a hybrid or polymer-based C18 column designed for high-pH work.

  • Increase Buffer/Modifier Concentration: If tailing persists, increasing the concentration of your buffer or modifier (e.g., from 10 mM to >20 mM ammonium formate with formic acid) can help to better shield the silanol groups and improve peak shape.[3][4]

  • Column Choice: If mobile phase adjustments are insufficient, consider a different stationary phase.

    • End-Capped Columns: Use a high-quality, fully end-capped C18 column. End-capping masks many of the residual silanol groups with less polar groups (e.g., trimethylsilyl), reducing the sites for secondary interactions.[2][3]

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the silanol groups from basic analytes, significantly improving peak shape without aggressive mobile phase modifiers.[2]

Q2: My compound is eluting at or near the void volume in reverse-phase chromatography, even with 100% water. What should I do?

Answer:

This indicates that your compound is too polar for the reverse-phase conditions and is not being retained. This compound is a relatively polar molecule, and this issue is common, especially if the mobile phase is acidic, which increases its polarity by protonating the basic centers.

Here are the recommended strategies, in order of preference:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for separating polar compounds that are unretained in reverse-phase.[10][11][12] It uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase typical of reverse-phase (high organic, low aqueous).

    • Mechanism: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Your polar analyte partitions into this aqueous layer, leading to retention. The elution gradient is the reverse of RP: you start with high acetonitrile (e.g., 95%) and increase the aqueous content to elute the compound.[12]

    • Starting HILIC Conditions:

      • Column: Bare silica, Amide, or Diol phase.

      • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

      • Mobile Phase B: Water with 0.1% Formic Acid.

      • Gradient: Start at 95% A, and run a gradient to 60-70% A.

  • Consider Ion-Exchange Chromatography (IEX): Since your molecule is basic, it will be positively charged at a low or neutral pH. Cation-exchange chromatography can be a very effective and high-capacity purification method.[13][14]

    • Mechanism: The stationary phase contains negatively charged groups (e.g., sulfonate) that bind the positively charged analyte. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the ionic interaction.[15][16]

    • Column Type: Strong Cation-Exchange (SCX).

Q3: I'm trying normal-phase chromatography on silica gel, but my compound either doesn't move from the baseline or streaks badly. Why?

Answer:

This is a classic problem when purifying basic compounds on acidic bare silica. The primary amine and pyridine nitrogen atoms bind very strongly and often irreversibly to the acidic silanol groups on the silica surface.[7][8] This leads to either complete retention at the origin or significant streaking as the compound slowly "bleeds" down the column.

Solutions:

  • Add a Basic Modifier to the Mobile Phase: To compete with your analyte for the acidic sites on the silica, add a small amount of a basic modifier to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

    • Recommended Modifiers: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[8] It's crucial to pre-treat or equilibrate the column with the modified mobile phase before loading your sample.

  • Use a Deactivated or Functionalized Stationary Phase:

    • Amine-Functionalized Silica: This is an excellent choice as the stationary phase is basic, which repels the basic analyte and prevents the strong ionic binding, allowing for a more predictable separation based on polarity.[7]

    • Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for purifying basic compounds.[8]

    • Deactivated Silica: Some vendors offer silica gels that have been treated to be less acidic, which can also improve the chromatography of amines.

Part 2: Frequently Asked Questions (FAQs)

Q4: Which chromatographic mode (RP, NP, HILIC, IEX) is the best starting point for purifying this compound?

Answer:

The best starting point depends on your specific separation goals (e.g., purity required, scale) and the nature of the impurities. The following table summarizes the recommended starting points.

Chromatography ModeWhen to Use ItProsCons
Reverse-Phase (RP) General purpose, good for resolving non-polar to moderately polar impurities.High resolution, wide variety of columns, MS-compatible methods.Peak tailing is a major issue without proper mobile phase modifiers.[1][3] Poor retention for very polar impurities.
HILIC When the compound is too polar for RP and elutes in the void volume.Excellent retention for polar compounds, uses volatile solvents good for sample recovery.[11]Can have longer equilibration times; mechanism can be complex.
Normal-Phase (NP) For separating less polar impurities or isomers.Good for preparative scale due to lower cost of silica and solvents.Strong interaction with basic compounds requires mobile phase modifiers or special columns.[7][8]
Ion-Exchange (IEX) High-capacity purification when impurities have a different charge state.Very high selectivity based on charge, high loading capacity.[13]Requires salt gradients, which means a desalting step is needed post-purification.

Recommendation: Start with Reverse-Phase HPLC on a modern, end-capped C18 column with a 0.1% formic acid modifier. This is the most versatile and high-resolution technique. If retention is poor, immediately switch to HILIC .

Q5: What UV wavelength should I use for detection?

Answer:

The compound contains both pyridine and pyrazole rings, which are aromatic and absorb strongly in the UV region. Studies on pyrazole and pyridine derivatives show strong absorbance bands between 200-260 nm.[17][18][19][20]

  • For General Detection: Start with a wavelength around 254 nm . This is a common wavelength that provides good sensitivity for many aromatic compounds.

  • For Maximum Sensitivity: If you have a pure standard, run a UV-Vis spectrum to determine the absorption maximum (λmax). The λmax for pyrazole itself is around 203 nm, but substitution will shift this.[19] You will likely find a strong absorption peak between 230-260 nm .

Q6: How do I choose between methanol and acetonitrile as the organic solvent in reverse-phase?

Answer:

Both acetonitrile (ACN) and methanol (MeOH) are excellent choices, and the best one often depends on the specific impurities you are trying to separate.

  • Acetonitrile (ACN): Generally provides higher efficiency (sharper peaks) and has a lower viscosity, which results in lower backpressure.[5] Its UV cutoff is lower, which is beneficial for detection at low wavelengths. ACN is considered a stronger eluting solvent than methanol in many cases.

  • Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature and ability to act as a hydrogen bond donor. If two impurities are co-eluting with ACN, switching to MeOH can often resolve them.[5] It is also typically less expensive.

Recommendation: Start with acetonitrile for method development due to its superior efficiency. If you face a specific co-elution problem, develop a parallel method with methanol to see if it improves the separation.

Part 3: Visualized Workflows and Protocols

Troubleshooting Workflow: Poor Peak Shape

This decision tree guides you through a logical process for diagnosing and fixing poor peak shape (specifically tailing) for this compound in Reverse-Phase HPLC.

G start Start: Peak Tailing Observed check_modifier Is a mobile phase modifier (0.1% FA or TFA) being used? start->check_modifier add_modifier Action: Add 0.1% Formic Acid to both A and B solvents. check_modifier->add_modifier No check_column_type Is the column a modern, fully end-capped C18? check_modifier->check_column_type Yes end_rp_solved Problem Solved add_modifier->end_rp_solved use_modern_column Action: Switch to a high-quality end-capped or polar-embedded column. check_column_type->use_modern_column No check_pH_stability Is the column rated for high pH (>8)? check_column_type->check_pH_stability Yes use_modern_column->end_rp_solved switch_to_high_ph Option A: Switch to high pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) Requires compatible column check_pH_stability->switch_to_high_ph Yes switch_to_hilic Option B: The compound is too polar for good RP interaction. Action: Switch to HILIC mode. check_pH_stability->switch_to_hilic No switch_to_high_ph->end_rp_solved end_hilic_solved Problem Solved switch_to_hilic->end_hilic_solved

Caption: Troubleshooting Decision Tree for Peak Tailing.

Mechanism: How Acidic Modifiers Improve Peak Shape

This diagram illustrates the chemical interactions at the silica surface with and without an acidic mobile phase modifier.

G Mechanism of Peak Shape Improvement cluster_0 Without Modifier (pH ~5-7) cluster_1 With 0.1% Formic Acid (pH ~2.7) Analyte+ Analyte-NH3+ Interaction Strong Ionic Interaction (Causes Tailing) Analyte+->Interaction Silanol- Si-O⁻ Silanol-->Interaction Analyte+2 Analyte-NH3+ NoInteraction Ionic Interaction Suppressed (Excellent Peak Shape) SilanolH Si-OH (Neutral)

Caption: Suppression of Silanol Interactions with Acid.

Protocol: Starting Method for Reverse-Phase Purification

This protocol provides a robust starting point for purifying this compound on an analytical or preparative HPLC system.

1. System and Column:

  • HPLC System: Any standard analytical or preparative HPLC.
  • Column: C18, 5 µm, 100 Å (e.g., 4.6 x 150 mm for analytical, ≥21.2 mm ID for prep). Ensure it is a modern, high-purity, end-capped silica column.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Deionized Water with 0.1% Formic Acid (v/v).
  • Mobile Phase B (Organic): HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).
  • Note: Filter both mobile phases through a 0.45 µm filter.

3. Method Parameters:

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column). Scale appropriately for preparative columns.
  • Detection: UV at 254 nm.
  • Column Temperature: 30 °C.
  • Injection Volume: 5-10 µL (analytical).
  • Sample Preparation: Dissolve crude material in a small amount of DMSO or a solution that matches the initial mobile phase composition (e.g., 95:5 Water:ACN).

4. Gradient Elution (Scouting Run):

  • Time 0.0 min: 5% B
  • Time 15.0 min: 95% B
  • Time 17.0 min: 95% B
  • Time 17.1 min: 5% B
  • Time 20.0 min: 5% B (Column Re-equilibration)

5. Analysis and Optimization:

  • After the initial scouting run, identify the retention time of your target compound.
  • Optimize the gradient to improve resolution around your peak. If the peak elutes at 40% B, design a shallower gradient from 30% to 50% B over a longer time to maximize separation from nearby impurities.

References

  • Gandhi, J. C. (2014, August 22). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. AZoM. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Advion Inc. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • PubMed. (1998). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Technology Networks. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Pyridine and Pyrazole Deriva- tives for Their Biological Activities. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • ScienceDirect. (2020). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, August 30). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Cytiva. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines?. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Normal-phase capillary chromatography of polar aromatic compounds.... Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

Sources

Technical Support Center: A Guide to Improving the Aqueous Solubility of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Poor solubility is a primary obstacle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2] This document provides a structured, causality-driven approach to understanding and overcoming these challenges through systematic physicochemical characterization and proven enhancement strategies.

Our approach is grounded in the principle of "know your molecule." By first understanding the fundamental properties of this compound, we can logically select and apply the most effective solubilization techniques.

PART 1: Foundational Physicochemical Profile

Before attempting any solubility enhancement, it is critical to establish a baseline understanding of the molecule's inherent properties. The structure of this compound contains two key basic centers: the pyridine ring nitrogen and the primary amine on the pyrazole ring. These functional groups are the primary levers we can use to manipulate solubility.

PropertyValue / PredictionSignificance for Solubility
Molecular Formula C₉H₁₀N₄-
Molecular Weight 174.2 g/mol Influences diffusion and crystal lattice energy.
Predicted XlogP 0.1A low value, suggesting the neutral molecule has some hydrophilic character. However, this does not account for crystal packing forces, which often dominate the solubility of solids.[3]
pKa (Pyridine) ~5.2 (Predicted)The pyridine nitrogen is a primary site for protonation. At pH < 5.2, this group will be predominantly ionized.[4]
pKa (Pyrazol-4-amine) ~3.5-4.5 (Predicted)The exocyclic amine is the second basic center. Its exact pKa is influenced by the pyrazole ring. Protonation will occur at lower pH values.

The presence of two basic centers means that pH will be the most critical factor governing the aqueous solubility of this compound. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship, linking pH, pKa, and the ratio of ionized to un-ionized species.[5][6] Since the ionized (protonated) form of the molecule is significantly more soluble than the neutral form, controlling the pH of the aqueous medium is our primary strategy.[7]

Caption: Protonation states of the target molecule.

PART 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experimentation.

Q1: My compound is showing poor solubility in my neutral buffer (e.g., PBS at pH 7.4). Is this expected?

A: Yes, this is entirely expected. At pH 7.4, which is significantly above the pKa of both the pyridine and amine groups, the compound will exist almost exclusively in its neutral, free base form. This form typically has the lowest aqueous solubility (referred to as the intrinsic solubility, S₀) due to its ability to form a stable, crystalline lattice. For biological assays, preparing a concentrated stock in an organic solvent like DMSO and then diluting it is a common practice, but be wary of precipitation upon dilution.

Q2: I dissolved my compound in an acidic solution, but it crashed out when I diluted it into my neutral assay media. What happened?

A: This is a classic pH-shift precipitation scenario. You successfully dissolved the compound by protonating it in an acidic stock solution, forming a soluble salt. However, when this acidic stock was diluted into a large volume of neutral buffer, the pH of the final solution increased dramatically. This pH shift neutralized the compound back to its poorly soluble free base form, causing it to precipitate once its concentration exceeded its intrinsic solubility (S₀) at that new pH.

Q3: I'm observing inconsistent results or a lower-than-expected potency in my cell-based assays. Could solubility be the cause?

A: Absolutely. If the compound precipitates in the assay medium, the actual concentration of the dissolved, active drug is much lower and unknown compared to the nominal concentration you intended. This leads to an underestimation of potency (e.g., an artificially high IC₅₀ value) and poor reproducibility. Visual inspection for cloudiness or precipitate is a first step, but dynamic light scattering (DLS) can be used for more sensitive detection of nanoparticles or aggregates.

Q4: What is the very first experiment I should run to systematically improve solubility?

A: The foundational experiment is to determine the pH-dependent solubility profile . This involves measuring the equilibrium solubility of the compound across a wide range of pH values (e.g., pH 2 to pH 8). This profile will visually demonstrate the dramatic increase in solubility as the pH drops below the pKa values and will be essential for selecting appropriate formulation strategies. See the protocol in Part 3.

Q5: Salt formation seems like the best approach. How do I choose the correct acid (counter-ion) to form the salt?

A: Salt formation is indeed the most effective method for ionizable compounds.[8][9] The selection of a counter-ion is critical and should be guided by a few principles:

  • pKa Difference: A general rule of thumb is that the pKa of the acid counter-ion should be at least 2-3 units lower than the pKa of the basic center on your compound. This ensures a more complete and stable proton transfer, resulting in a stable salt.[8]

  • Pharmaceutical Acceptability: If the compound is a drug candidate, use pharmaceutically acceptable counter-ions.

  • Screening: A salt screening study is the standard industry practice. This involves reacting the compound with a panel of different acids and characterizing the resulting solids for properties like solubility, crystallinity, stability, and hygroscopicity.

PART 3: Experimental Workflows & Protocols
Workflow 1: Determining the pH-Solubility Profile

This protocol establishes the relationship between pH and the equilibrium solubility of your compound.

Objective: To quantify the solubility of this compound at various pH levels.

Methodology (Shake-Flask Method):

  • Prepare Buffers: Create a series of buffers covering a pH range from 2 to 8 (e.g., citrate for pH 2-4, phosphate for pH 5-8).

  • Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid and Liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase for analysis.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

  • Measure Final pH: Measure the pH of the remaining supernatant to confirm the final pH of the saturated solution.

  • Plot Data: Plot the logarithm of solubility (in mg/mL or µM) versus the final measured pH. The resulting curve is your pH-solubility profile.

Workflow 2: Salt Formation Strategy and Screening

This workflow provides a logical path for developing a salt form of the compound to dramatically enhance its solubility.

Salt_Formation_Workflow start Goal: Improve Solubility pka Confirm pKa > 3 (Compound is basic) start->pka screen Perform Salt Screen (React with various acids) pka->screen characterize Characterize Solids: - Solubility - Crystallinity (XRPD) - Stability - Hygroscopicity screen->characterize select Select Optimal Salt Form characterize->select

Caption: Decision workflow for salt selection.

Protocol: Small-Scale Salt Screen

  • Dissolve Free Base: Dissolve a known molar amount of the free base in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add Counter-ion: In separate vials, add a stoichiometric equivalent (1.0 to 1.1 eq) of each selected acid counter-ion (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) from a stock solution.

  • Induce Precipitation: Allow the solutions to stir at room temperature or cool them to induce precipitation of the salt. If no solid forms, an anti-solvent (e.g., MTBE, heptane) can be added slowly.

  • Isolate and Dry: Isolate the resulting solid by filtration and dry it under vacuum.

  • Characterize: Analyze each new solid form using techniques like X-Ray Powder Diffraction (XRPD) to confirm it is a new crystalline form and then measure its aqueous solubility using the shake-flask method described in Workflow 1 (typically in pure water or a pH 6.8 buffer).

Common Acid Counter-ionsAcid pKaResulting Salt TypeComments
Hydrochloric Acid (HCl)-7HydrochlorideVery common, often highly soluble but can be hygroscopic.
Sulfuric Acid (H₂SO₄)-3Sulfate / BisulfateCan form 1:1 or 2:1 salts. Generally good solubility.
Methanesulfonic Acid-1.9MesylateOften forms stable, crystalline salts with good solubility.
L-Tartaric Acid2.98, 4.34TartrateDicarboxylic acid, can improve crystallinity.
Citric Acid3.13, 4.76, 6.40CitrateTricarboxylic acid, often used for parenteral formulations.
Workflow 3: Alternative Formulation Approaches

If salt formation is not feasible or does not provide the desired stability, other formulation strategies can be employed.

  • Co-solvents: For preclinical studies, dissolving the compound in a mixture of water and a water-miscible organic solvent can be effective.[10]

    • Screening Protocol: Prepare a series of vehicles (e.g., 10% DMSO / 90% Saline; 20% PEG400 / 80% Water). Add the compound to each vehicle and determine the maximum achievable concentration before precipitation occurs.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a soluble complex.[1][11]

    • Screening Protocol: Prepare aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) at various concentrations. Add an excess of the compound to each, equilibrate using the shake-flask method, and quantify the increase in the compound's solubility. A linear increase in solubility with cyclodextrin concentration (a phase-solubility diagram) indicates complex formation.

References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Gervasio, F. L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9345-9383. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific. [Link]

  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

  • Chaudhary, P. S., & Gangane, P. S. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 147-157. [Link]

  • Al-Sanea, M. M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17758. [Link]

  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Kumar, L., & Verma, S. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 22-35. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Saravanakumar, K. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy, 2(2), 36-41. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Forum discussion]. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1279-1289. [Link]

  • ResearchGate. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • Singh, S., & Soni, P. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(2), 127-132. [Link]

  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmaceutical Sciences, 102(10), 3479-3489. [Link]

  • Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 643-651. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]

  • Li, Z., et al. (2015). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters, 25(1), 129-133. [Link]

  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). View of Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyridinemethanamine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrazol-4-amine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-methyl-1H-pyrazol-4-amine. PubChem. [Link]

  • ResearchGate. (2014). Improving solubility via structural modification. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(9), 1337. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem. [Link]

Sources

Technical Support Center: Stability of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). Drawing from established principles of compound management and stability testing, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The troubleshooting steps are designed to help you identify the root cause of the problem and implement effective solutions.

Issue 1: Inconsistent or Lower-than-Expected Bioassay Potency

Question: My recent batch of this compound in DMSO is showing significantly lower activity in my assay compared to previous experiments or a freshly prepared sample. What could be the cause?

Answer:

This is a common issue that often points to compound degradation. The primary amine and the pyrazole ring in your compound can be susceptible to degradation over time, especially under suboptimal storage conditions.

Potential Causes:

  • Chemical Degradation: The compound may be degrading in the DMSO stock solution. While specific degradation pathways for this molecule are not extensively published, similar heterocyclic amines can undergo oxidation, dimerization, or react with trace impurities.[1] Room temperature storage is a major accelerator of degradation for many compounds.[1]

  • Water Contamination: DMSO is highly hygroscopic. Absorbed water can hydrolyze the compound or catalyze other degradation pathways.[2][3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock can introduce atmospheric moisture and may cause compounds to fall out of solution, leading to an inaccurate concentration in the supernatant.[4]

  • Precipitation: The compound may have precipitated out of solution, especially if stored at low temperatures or if the concentration exceeds its solubility limit in DMSO.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent bioassay results.

Preventative Measures:

  • Prepare Fresh Solutions: For maximum confidence, prepare a fresh stock solution from solid material before critical experiments.

  • Aliquot Stock Solutions: Dispense the main stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles and contamination.[7]

  • Proper Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to minimize degradation.[7]

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare stock solutions.[8]

Issue 2: Visible Precipitate or Color Change in the DMSO Stock Solution

Question: I noticed a color change (e.g., yellowing) and/or solid particles in my stock solution of this compound in DMSO. Is the solution still usable?

Answer:

Visible changes like discoloration or precipitation are strong indicators of compound instability or insolubility and should be taken seriously.

Potential Causes:

  • Precipitation: The most common reason for solid particles is that the compound's concentration is above its solubility limit under the storage conditions (e.g., precipitation upon freezing).[5][6]

  • Degradation Products: The precipitate could be a less soluble degradation product. Color changes often signify the formation of new chromophoric structures resulting from decomposition. Studies on other heterocyclic amines have shown the formation of colored, often dimeric, byproducts.[1]

  • Reaction with Solvent/Contaminants: Although less common under standard storage conditions, DMSO can participate in reactions. For instance, in the presence of certain reagents or conditions, DMSO can act as an oxidant or a source for methylation.[9][10]

Troubleshooting and Solutions:

Observation Potential Cause Recommended Action
White Precipitate Compound precipitation1. Warm the vial to room temperature or briefly to 37°C. 2. Vortex thoroughly to attempt redissolution. 3. If it redissolves, use it immediately but consider if the concentration is too high for stable storage. 4. If it does not redissolve, prepare a fresh, potentially more dilute, stock solution.[11]
Color Change (e.g., to yellow/brown) Chemical degradation1. Do not use the solution. The presence of unknown degradation products can lead to misleading results. 2. Discard the solution and prepare a fresh stock from solid material. 3. Review storage procedures; exposure to light or elevated temperatures can accelerate degradation.
Colored Precipitate Formation of insoluble degradation products1. Do not use the solution. 2. Discard and prepare a fresh stock. 3. This indicates significant compound instability under the current storage conditions. Implement more stringent storage protocols immediately (e.g., -80°C, inert gas overlay).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a 10 mM stock solution of this compound in DMSO?

A1: For long-term storage, the stock solution should be stored at -80°C . For short-term storage (1-4 weeks), -20°C is generally acceptable.[7] To prevent the absorption of water, use vials with tight-fitting caps (e.g., screw caps with septa). It is also highly recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4][7]

Q2: How can I perform a simple quality control check on my DMSO stock solution?

A2: The most reliable method is to use an analytical technique to assess purity. A Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is ideal. It will allow you to check the purity of the parent compound and detect any potential degradation products or impurities.

Protocol: Quick Stability Assessment by LC-MS

  • Prepare a Diluted Sample: Dilute your DMSO stock solution to a final concentration of approximately 1-10 µM in a typical mobile phase solvent like acetonitrile/water (50:50) with 0.1% formic acid.

  • Inject and Analyze: Inject the sample onto an LC-MS system equipped with a C18 column.

  • Data Analysis:

    • Integrate the peak area of the parent compound (based on its expected mass-to-charge ratio).

    • Look for the appearance of new peaks in the chromatogram that were not present in a freshly prepared sample.

    • A significant decrease in the main peak's area percentage over time indicates degradation.

Q3: How many freeze-thaw cycles are acceptable for a DMSO stock solution?

A3: It is best to minimize freeze-thaw cycles as much as possible. While some robust compounds can withstand several cycles, sensitive compounds may degrade or precipitate. A general best practice is to limit cycles to fewer than five .[4] The most effective way to avoid this issue is to prepare single-use aliquots.

Q4: My compound is difficult to dissolve in DMSO. What can I do?

A4: If you are having trouble dissolving this compound in DMSO at room temperature, you can try the following:

  • Gentle Warming: Briefly warm the solution in a water bath at 30-40°C.

  • Vortexing/Sonication: Use a vortex mixer or an ultrasonic bath to provide mechanical agitation.[11]

  • Check Compound Purity: Impurities can sometimes affect solubility.

  • Use Fresh DMSO: DMSO that has absorbed water may have different solvency properties.[11]

If solubility issues persist, it may indicate that you are attempting to prepare a solution above its solubility limit.

Q5: Can DMSO itself react with my compound?

A5: While DMSO is considered a relatively inert solvent for compound storage, it is not completely unreactive. Under certain conditions, such as elevated temperatures, or in the presence of acids, bases, or catalysts, DMSO can act as an oxidant or a methylating agent.[9][12] For pyrazole synthesis, DMSO has even been used as a carbon source under specific catalytic conditions.[13][14] However, under standard storage conditions (room temperature or below, protected from light), significant reactivity between DMSO and a typical amine-containing heterocyclic compound is unlikely but not impossible over long periods. A color change is the most likely indicator of such a reaction.

Sources

Technical Support Center: Kinase Assays with Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrazole-based inhibitors in kinase assays. This guide is structured to address the specific and often nuanced challenges encountered when working with this important class of heterocyclic compounds. Our goal is to move beyond generic troubleshooting and provide in-depth, mechanistically grounded solutions to ensure the integrity and reproducibility of your data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My pyrazole inhibitor shows a much weaker IC50 value than reported in the literature or by the vendor. What's the most likely cause?

A: The most frequent culprit is poor compound solubility in the final assay buffer. Pyrazole-based compounds, particularly those with complex aromatic substitutions, often exhibit limited aqueous solubility.[1] While they may dissolve readily in a 100% DMSO stock, adding this stock to an aqueous buffer can cause the compound to precipitate immediately or over the course of the assay incubation, drastically reducing the effective concentration available to the kinase.

Underlying Causality: The planarity and crystal packing energy of the pyrazole scaffold can contribute to low aqueous solubility.[2] Your final assay buffer, with its specific pH, salt concentration, and protein content, creates an environment far different from the initial DMSO stock. Even if you don't see visible precipitate, microscopic aggregates can form, leading to inaccurate and artificially low potency measurements.

Initial Troubleshooting Steps:

  • Visual Inspection: After adding your inhibitor to the final assay buffer, let it sit for 5-10 minutes. Inspect the wells (especially at the highest concentrations) against a dark background for any signs of cloudiness or precipitation.

  • Reduce Final DMSO Concentration: While DMSO is a necessary solvent, its concentration in the final assay should be kept to a minimum, ideally ≤1%, as higher concentrations can inhibit kinase activity directly.[3]

  • Pre-Dilution Series: Instead of a single, large dilution from 100% DMSO into the buffer, create an intermediate dilution series in DMSO before the final addition to the assay buffer. This can sometimes mitigate precipitation shock.

Q2: I'm observing significant well-to-well variability and poor reproducibility in my assay results. Where should I start investigating?

A: Inconsistent results often stem from three main areas: compound handling, reagent stability, or assay plate/pipetting issues.

Expert Analysis:

  • Compound Precipitation: As discussed in Q1, inconsistent precipitation across a 96- or 384-well plate is a major source of variability. The edges of the plate often experience different evaporation rates, which can alter inhibitor concentration and solubility.

  • Reagent Instability: Ensure your ATP and kinase stocks are properly aliquoted and have not undergone multiple freeze-thaw cycles. ATP can hydrolyze over time, and kinase enzymes can lose activity, leading to a drifting baseline and inconsistent inhibition curves.[3]

  • Assay Components: The pyrazole ring itself is a heterocyclic structure that can, in some cases, interact with assay components.[4] For luminescence-based assays (e.g., ADP-Glo), inhibitors can sometimes interfere with the luciferase reporter enzyme, leading to false positives or negatives.[5]

Recommended Actions:

  • Run a "Solubility First" Protocol: Before running a full IC50, test the solubility of your highest inhibitor concentration in the final assay buffer.

  • Include Control Wells: Always include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background) controls on every plate.

  • Check for Assay Interference: Run a control experiment where you test your inhibitor directly against the detection system (e.g., add it to a reaction with pre-formed ADP and the luciferase enzyme in an ADP-Glo assay) to rule out direct interference.

Q3: My pyrazole-based inhibitor is potent, but I suspect it might have off-target effects. How can I confirm this?

A: This is a critical question in drug development. Off-target activity is common, and pyrazole scaffolds have been shown to interact with a wide range of kinases and other proteins.[6][7] Distinguishing on-target from off-target effects requires a multi-pronged approach.

Strategic Approach:

  • Kinase Profiling: The most direct method is to screen your compound against a panel of kinases. A broad panel (e.g., >100 kinases) can reveal unexpected inhibitory activity against other kinase families.[6] Many pyrazole-based inhibitors show activity against multiple kinases, and some are designed as pan-kinase inhibitors.[8]

  • Use a Structurally Related Negative Control: If available, use an analog of your inhibitor that is known to be inactive against your primary target.[9][10] Observing the same cellular effect with both the active compound and the negative control strongly suggests an off-target mechanism.

  • Orthogonal Assays: Validate your findings using a different assay format. If you initially used a luminescence-based assay that measures ATP consumption, switch to a fluorescence-based method that directly measures the phosphorylated substrate.[3] This helps rule out technology-specific artifacts.

  • Cellular Target Engagement Assays: Techniques like the NanoBRET assay can confirm that your inhibitor is binding to the intended kinase within a live cell, providing stronger evidence of on-target activity.[11]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Investigating Poor Potency — A Step-by-Step Workflow

You've run your assay and the IC50 is disappointingly high. This workflow will help you systematically diagnose the root cause.

G start Start: Unexpectedly High IC50 solubility Step 1: Assess Compound Solubility (Nephelometry or visual inspection at 2x highest concentration) start->solubility precipitate Precipitate Observed? solubility->precipitate interference Step 2: Test for Assay Interference (Run inhibitor against detection reagents only) interferes Signal Interference? interference->interferes reagents Step 3: Verify Reagent Integrity (Check Kinase Activity & ATP Concentration) reagent_ok Reagents Valid? reagents->reagent_ok moa Step 4: Confirm Mechanism of Action (ATP Competition Assay) atp_comp ATP Competitive? moa->atp_comp precipitate->interference No reformulate Action: Reformulate Inhibitor (See Table 1 for strategies) precipitate->reformulate Yes interferes->reagents No orthogonal Action: Use Orthogonal Assay (e.g., TR-FRET, Fluorescence Polarization) interferes->orthogonal Yes reagent_ok->moa Yes replace_reagents Action: Replace Reagents (Use fresh Kinase/ATP aliquots) reagent_ok->replace_reagents No high_atp Result: True Potency is Weaker (Inhibitor cannot compete with high [ATP]) atp_comp->high_atp Yes, but assay [ATP] >> Km true_ic50 Result: Confirmed IC50 (Issue resolved, potency is accurate) atp_comp->true_ic50 No / Yes at low [ATP] reformulate->true_ic50 orthogonal->true_ic50 replace_reagents->true_ic50

Caption: Troubleshooting workflow for unexpectedly high IC50 values.

  • Prepare your pyrazole inhibitor at 2x the highest concentration planned for your IC50 curve in 100% DMSO.

  • In a clear 96-well plate, add assay buffer to triplicate wells.

  • Add the DMSO stock to the buffer, ensuring the final DMSO percentage matches your assay conditions.

  • Mix well and incubate for 30 minutes at the assay temperature.

  • Read the plate on a nephelometer or plate reader capable of measuring light scatter at ~600 nm. An increase in signal compared to a buffer + DMSO control indicates precipitation.

  • Alternatively, visually inspect the wells for turbidity against a black background.

StrategyDescriptionKey ConsiderationsReference
Co-solvents Use of agents like PEG400 or propylene glycol in the formulation.Can impact enzyme kinetics; must be tested. A common formulation is 5-10% DMSO, 40% PEG400.[1]
Surfactants Addition of non-ionic surfactants like Tween-80 or Cremophor EL.Can form micelles, which may sequester the compound. Typically used at 1-5%.[1]
Cyclodextrins Encapsulation of the hydrophobic compound within the cyclodextrin core.Can alter the free concentration of the inhibitor; requires careful characterization.N/A
pH Adjustment Modifying buffer pH to ionize the compound, if it has a suitable pKa.The pyrazole ring has a pKa of ~2.5.[4] The buffer pH must remain within the optimal range for kinase activity.[4]
Guide 2: Characterizing the Mechanism of Inhibition (MOI)

Understanding how your inhibitor interacts with the kinase is crucial. Most pyrazole-based inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[12][13] This can be confirmed experimentally.

An ATP-competitive inhibitor's apparent potency (IC50) will be highly dependent on the ATP concentration in the assay.[14][15] If your assay uses a high ATP concentration (well above the Michaelis constant, Km), your inhibitor will appear weaker than it would in a cellular environment where ATP levels might be different.[16] Non-ATP competitive inhibitors are less sensitive to ATP concentration, which can be a therapeutic advantage.[14]

  • Determine ATP Km: First, run a kinase titration with varying concentrations of ATP to determine the Km for your specific enzyme and substrate pair.

  • Set up IC50 Curves: Prepare multiple sets of inhibitor dilution curves.

  • Vary ATP Concentration: Run each full IC50 curve at a different, fixed concentration of ATP. Recommended concentrations are:

    • Low ATP (e.g., 0.25x Km)

    • Physiological ATP (at the determined Km)

    • High ATP (e.g., 10x Km)

  • Analyze the Data:

    • ATP-Competitive Inhibitor: You will observe a rightward shift in the IC50 curve as the ATP concentration increases. The measured IC50 value will be significantly higher at high ATP concentrations.

    • Non-Competitive Inhibitor: The IC50 value will remain relatively constant regardless of the ATP concentration.

    • Uncompetitive Inhibitor: The IC50 value will decrease as ATP concentration increases (less common).

MOA cluster_0 ATP-Competitive Inhibition cluster_1 Non-Competitive (Allosteric) Inhibition Kinase_A Kinase Active Site ATP_A ATP ATP_A->Kinase_A Binds Inhibitor_A Pyrazole Inhibitor Inhibitor_A->Kinase_A Binds label_A Inhibitor and ATP compete for the same site. Kinase_B Kinase ActiveSite_B Active Site Kinase_B->ActiveSite_B AlloSite_B Allosteric Site Kinase_B->AlloSite_B ATP_B ATP ATP_B->ActiveSite_B Binds Inhibitor_B Pyrazole Inhibitor Inhibitor_B->AlloSite_B Binds label_B Inhibitor binds to a separate site, changing the kinase conformation.

Caption: Binding modes for ATP-competitive vs. non-competitive inhibitors.

By following these structured troubleshooting guides, researchers can more effectively diagnose experimental issues, leading to higher quality data and a more accurate understanding of their pyrazole-based kinase inhibitors.

References

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023-01-17). PubMed Central.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
  • Optimizing Kinase Pathway Assays with 1-phenyl-1H-pyrazol... (2026-01-10). Online Inhibitor.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2024-10-15). PubMed Central.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Optimizing Kinase Pathway Research with 1-phenyl-1H-pyraz... (2025-12-21). Online Inhibitor.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source not available].
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Source not available].
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Source not available].
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Formulation of Pyrazole Compounds for In Vivo Studies: Applic
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014-12-19). [Source not available].
  • Non-ATP competitive protein kinase inhibitors. PubMed.
  • Assay Development for Protein Kinase Enzymes. (2012-05-01). NCBI.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024-05-30). Reaction Biology.
  • Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition | Cancer Research. (2004-04-01). AACR Journals.
  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Source not available].
  • Non-ATP Competitive Protein Kinase Inhibitors | Request PDF. (2025-08-06).

Sources

minimizing off-target effects of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals

Introduction: Navigating the Challenge of Selectivity

Welcome to the technical support guide for 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and minimizing the off-target effects associated with this compound.

Important Note: As of this writing, this compound is a structurally defined molecule without extensive characterization in peer-reviewed literature.[1] However, its core structure, featuring a pyrazole ring linked to a pyridine moiety, is a highly prevalent scaffold in modern kinase inhibitors.[2][3] The pyrazole ring, with its ability to act as both a hydrogen bond donor and acceptor, frequently engages with the hinge region of the ATP-binding pocket in kinases.[2] Therefore, this guide will proceed under the expert assumption that this compound is a putative kinase inhibitor, and the principles discussed are broadly applicable to small molecules of this class. Our focus will be on the methodologies and logical frameworks required to ensure your experimental outcomes are the result of specific, on-target activity.

Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern?

Off-target effects occur when a small molecule interacts with proteins other than its intended therapeutic target.[4] These unintended interactions are a primary cause of experimental artifacts, misleading data, and adverse drug reactions in clinical settings.[5][6] For a researcher, an uncharacterized off-target effect can lead to the incorrect attribution of a biological phenomenon to the intended target, compromising the validity of the research. In drug development, such effects can lead to toxicity and costly late-stage clinical trial failures.[7]

Q2: What structural features of this compound suggest a potential for off-target effects, particularly among kinases?

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[8] The this compound scaffold contains key features common to many ATP-competitive kinase inhibitors:

  • Pyrazole Core: This heterocyclic ring is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key anchor point for many inhibitors.[2]

  • Pyridine Moiety: This group can form additional interactions, such as hydrogen bonds or π-π stacking, with residues in the solvent-exposed region of the ATP pocket.[9]

Because these features are optimized to interact with a conserved pocket (the ATP-binding site), the compound has an inherent potential to bind to multiple kinases that share similar pocket architecture, leading to off-target effects.[10]

Q3: What is the overall strategy for identifying and minimizing off-target effects?

A systematic, multi-pronged approach is essential. The strategy involves moving from broad, predictive methods to specific, validated experimental results. This workflow minimizes wasted resources and builds a strong evidence base for the compound's mechanism of action.

pred Step 1: Predict In Silico Profiling screen Step 2: Screen In Vitro Biochemical Assays pred->screen Guide Kinase Panel Selection sub_pred • Chemical Similarity (SEA) • Molecular Docking pred->sub_pred confirm Step 3: Confirm Cell-Based Target Engagement screen->confirm Identify Potent On/Off-Targets sub_screen • Kinome-wide Profiling • IC50 Determination • ATP Competition Assays screen->sub_screen validate Step 4: Validate Phenotypic Correlation confirm->validate Verify Target Interaction in Cells sub_confirm • Cellular Thermal Shift Assay (CETSA) • Chemoproteomics (Kinobeads) • Target Phosphorylation Assay confirm->sub_confirm sub_validate • Inactive Control Compound • Target Knockdown/Rescue • Compare Phenotypes validate->sub_validate invis1 invis2 invis3

Caption: Workflow for Off-Target Identification and Validation.
Troubleshooting Guide: In Vitro Biochemical Assays
Q: My IC50 value for the compound is highly variable between experiments. What are the likely causes?

Inconsistent IC50 values in biochemical kinase assays are a common problem that can often be traced to subtle variations in experimental setup.[11] High variability obscures the true potency and makes it difficult to compare on-target vs. off-target activity.

Potential CauseRecommended Solution & Explanation
Pipetting Inaccuracy Calibrate Pipettes: Ensure all pipettes are within their calibration period. • Use Master Mixes: Prepare a master mix of buffer, enzyme, and substrate to dispense across the plate, minimizing well-to-well variation. • Reverse Pipetting: Use reverse pipetting for viscous solutions like enzyme stocks to ensure accurate dispensing.[11]
Compound Aggregation Include Detergent: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to the assay buffer. Aggregates can non-specifically sequester the enzyme, appearing as inhibition.[12] • Check for Dose-Response "Steepness": Unusually steep inhibition curves can be a hallmark of aggregation.
ATP Concentration Verify ATP Stock: ATP solutions can degrade with freeze-thaw cycles. Use freshly prepared or properly aliquoted and stored ATP. • Maintain Consistency: Ensure the final ATP concentration is identical across all assays, as IC50 values for ATP-competitive inhibitors are highly dependent on it.[13]
Enzyme Activity Aliquot Enzyme: Avoid repeated freeze-thaw cycles of the kinase stock, which can reduce its activity. Store in single-use aliquots at -80°C. • Run "No Inhibitor" Control: Always include a positive control (no inhibitor) and negative control (no enzyme) to ensure the assay window is consistent.[12]
Reagent Instability Thaw and Mix Thoroughly: Ensure all components are fully thawed and mixed before use.[14] • Time Course Validation: Run a time course experiment to ensure the reaction is in the linear range for the chosen incubation time.[15]
Q: How can I definitively determine if my compound is ATP-competitive?

Confirming an ATP-competitive mechanism is crucial, as it supports the hypothesis that the compound binds in the intended pocket. An ATP competition assay provides this evidence. The principle is that if the compound competes with ATP, its apparent potency (IC50) will decrease as the ATP concentration increases.[11]

cluster_low Low [ATP] cluster_high High [ATP] title Principle of ATP-Competitive Inhibition Assay K_low Kinase I_low Inhibitor K_low->I_low Binds Easily (High Potency) ATP_low ATP K_low->ATP_low K_high Kinase I_high Inhibitor K_high->I_high Competes with ATP (Low Potency) ATP_high1 ATP K_high->ATP_high1 ATP_high2 ATP K_high->ATP_high2 ATP_high3 ATP K_high->ATP_high3 inhibitor Inhibitor (1-pyridin-2-ylmethyl-1H-pyrazol-4-amine) on_target On-Target Kinase (e.g., Kinase A) inhibitor->on_target Inhibits off_target Off-Target Kinase (e.g., Kinase B) inhibitor->off_target Inhibits pathway_on Pathway A Substrate on_target->pathway_on Phosphorylates pathway_off Pathway B Substrate off_target->pathway_off Phosphorylates pheno_on Desired Phenotype (e.g., Apoptosis) pathway_on->pheno_on Leads to pheno_off Undesired Phenotype (e.g., Toxicity) pathway_off->pheno_off Leads to

Caption: On-Target vs. Off-Target Signaling Pathways.
References
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. (2023). DSpace@MIT. [Link]

  • Determining target engagement in living systems. (2012). Nature Chemical Biology. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2020). Molecular & Cellular Proteomics. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • How can off-target effects of drugs be minimised? (2024). Patsnap Synapse. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Kinase inhibitor selectivity and design. (2016). Chodera lab // MSKCC. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). ResearchGate. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems. (2025). Computational Molecular Biology. [Link]

  • Deep learning predicts CRISPR off-target effects. (2024). CRISPR Medicine. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2015). ACS Chemical Biology. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2024). STAR Protocols. [Link]

  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (2007). Journal of Biochemistry. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2017). Journal of Medicinal Chemistry. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Frontiers in Pharmacology. [Link]

  • Non-covalent Stabilization Strategies in Small Molecule Drug Design. (2024). Creative Diagnostics. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2017). Science Translational Medicine. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry. [Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). Journal of Medicinal Chemistry. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2019). Molecules. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Pyridinyl-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl-pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, transitioning their synthesis from laboratory-scale to pilot plant or manufacturing scale often presents a unique set of challenges. This guide, designed by senior application scientists, provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the scale-up of pyridinyl-pyrazole compound synthesis. We aim to explain the "why" behind the "how," grounding our recommendations in established chemical principles to ensure robust and reproducible processes.

Section 1: Core Synthesis and Reaction Condition Challenges

This section addresses the primary hurdles related to the chemical transformation itself, focusing on the most common synthetic routes to pyridinyl-pyrazoles, which often involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.[3][4]

Frequently Asked Questions (FAQs)

Q1: Our condensation reaction is highly exothermic and becomes difficult to control at a larger scale. What are the key parameters to manage?

A1: Exothermic reactions are a significant safety and purity concern during scale-up due to the decrease in the surface-area-to-volume ratio of larger reactors, which hinders efficient heat dissipation.[5] Uncontrolled exotherms can lead to side reactions, product degradation, and unsafe operating conditions.[5]

Key Mitigation Strategies:

  • Rate of Reagent Addition: Slow, controlled addition of the hydrazine derivative is critical.[5] A rapid addition can cause dangerous temperature spikes.[5]

  • Internal Temperature Monitoring: Do not rely on the jacket temperature. Use internal temperature probes for accurate monitoring and control of the reaction mass.[5]

  • Efficient Mixing: Inadequate mixing can create localized "hot spots" with high reactant concentrations, promoting byproduct formation.[5] Ensure the stirring is sufficient to maintain a homogenous reaction mixture.

  • Solvent Choice: The solvent should have a boiling point that allows for some reflux cooling in case of a temperature spike, providing an additional layer of safety.

Q2: We are struggling with poor regioselectivity when using an unsymmetrical 1,3-dicarbonyl precursor. How can we improve the formation of the desired pyridinyl-pyrazole isomer?

A2: Controlling regioselectivity is a common challenge in pyrazole synthesis.[5] The formation of two or more regioisomers complicates purification and reduces the overall yield of the target compound.[3]

Strategies for Regiocontrol:

  • pH Optimization: The pH of the reaction medium can significantly influence which carbonyl group of the 1,3-dicarbonyl compound is more reactive. Conduct small-scale experiments across a pH range to find the optimal conditions.[5]

  • Steric and Electronic Factors: The initial nucleophilic attack of the hydrazine can be directed by both steric hindrance and the electronic nature of the substituents on the dicarbonyl compound.[5]

  • Protecting Groups: While adding steps, the use of a protecting group on one of the hydrazine's nitrogen atoms can effectively direct the cyclization to yield a single regioisomer.[5]

  • Alternative Synthetic Routes: Consider multi-step approaches where the regioselectivity is locked in early. For example, the Japp–Klingemann reaction can offer better control.[6][7]

Troubleshooting Guide: Common Reaction Failures
Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation Inactive catalyst (for cross-coupling steps).[8] Presence of oxygen in the reaction.[8] Poor quality of starting materials or solvents.Verify catalyst activity with a test reaction.[9] Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon). Use fresh, anhydrous solvents and high-purity starting materials.
Significant Byproduct Formation Incomplete cyclization leading to intermediates.[5] Self-condensation of starting materials.[5] Homocoupling of boronic acids in Suzuki reactions due to oxygen.[8]Ensure complete dehydration during the cyclization step, possibly by increasing the temperature or using a dehydrating agent. Optimize the rate of addition and maintain acidic conditions to minimize self-condensation.[10] Rigorously exclude oxygen from Suzuki coupling reactions.[9]
Reaction Stalls Before Completion Product precipitation inhibiting further reaction. Catalyst deactivation.Screen for a solvent system where the product remains soluble under the reaction conditions.[5] For catalytic reactions, consider a more robust catalyst/ligand system or sequential addition of the catalyst.
Experimental Protocol: Generic Scale-Up of a Suzuki-Miyaura Coupling for Pyridinyl-Pyrazole Synthesis

This protocol outlines a general procedure for a common C-C bond-forming reaction used in the synthesis of more complex pyridinyl-pyrazole derivatives.

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet. Oven-dry all glassware.

  • Inerting the Vessel: Purge the vessel with nitrogen for at least 30 minutes to remove oxygen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging:

    • Charge the halo-pyridinyl-pyrazole substrate (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq) and ligand (if required) into the vessel.

    • Add the degassed solvent (e.g., 1,4-dioxane, toluene).

    • Separately prepare a degassed aqueous solution of the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Reaction Execution:

    • Begin vigorous stirring.

    • Slowly add the degassed base solution to the reaction mixture via an addition funnel or pump.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by HPLC or TLC.[8]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

Visualization of Key Processes

Suzuki_Coupling_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Vessel Oven-Dried Glassware Inert Nitrogen Purge Vessel->Inert Reagents Charge Substrates, Catalyst, Solvent Inert->Reagents Base Add Degassed Base Reagents->Base Heat Heat & Monitor Base->Heat Quench Cool & Quench Heat->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Section 2: Purification and Isolation Challenges

The inherent polarity and basicity of the nitrogen-containing pyridinyl-pyrazole core often lead to significant challenges in purification, especially at a larger scale.

Frequently Asked Questions (FAQs)

Q3: Our pyridinyl-pyrazole compound is highly polar and streaks badly on silica gel. What are the best strategies for large-scale purification?

A3: Streaking on silica is common for basic nitrogen-containing heterocycles due to strong interactions with the acidic silanol groups.[11]

Purification Alternatives:

  • Reverse-Phase Chromatography: This is often the method of choice for polar compounds.[11] Use a C18 stationary phase with a polar mobile phase like water/acetonitrile or water/methanol, often with additives like formic acid or TFA to improve peak shape.[11] For unstable compounds, purification on C18 cartridges can be a faster and milder alternative to preparative HPLC.[12]

  • Acid/Base Extraction: Utilize the basicity of the pyridine and pyrazole nitrogens. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure product into an organic solvent.

  • Crystallization: This is the most economical and scalable purification method for solid compounds.[11] A thorough solvent screen is crucial to find a system that provides good recovery and high purity. Consider anti-solvent crystallization for compounds that are highly soluble in common solvents.

Q4: We are having trouble with product crystallization. It either oils out or remains in solution. How can we induce crystallization?

A4: Crystallization is a complex process influenced by purity, solvent, temperature, and nucleation.

Troubleshooting Crystallization:

  • Increase Purity: Impurities can significantly inhibit crystal formation.[11] Try a preliminary purification step, like a quick filtration through a plug of silica or charcoal treatment to remove colored impurities.[11]

  • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures (a "good" solvent and a "poor" solvent).[11]

  • Induce Nucleation:

    • Seed Crystals: Add a few crystals of pure product to the supersaturated solution.[11]

    • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Cooling Profile: A slow, controlled cooling rate is often more effective than rapid cooling in an ice bath.

Q5: Our final product has polymorphism issues, leading to inconsistent batch properties. How can this be controlled?

A5: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceutical development as different polymorphs can have different solubility, stability, and bioavailability.

Controlling Polymorphism:

  • Controlled Crystallization: The final crystallization step is the most critical for controlling the polymorphic form. Strictly control parameters like solvent, temperature, cooling rate, and agitation.

  • Polymorph Screening: A thorough polymorph screen should be conducted early in development to identify all possible crystal forms and their relative stabilities.[13]

  • Seeding: Once the desired, most stable polymorph is identified, subsequent batches should be seeded with that form to ensure consistent crystallization.

Visualization of Purification Decision Tree

Purification_Strategy Start Crude Pyridinyl-Pyrazole IsSolid Is the compound a solid? Start->IsSolid Crystallization Attempt Crystallization IsSolid->Crystallization Yes Column Column Chromatography IsSolid->Column No IsPolar Is the compound polar/basic? ReversePhase Reverse-Phase Chromatography IsPolar->ReversePhase Yes AcidBase Acid/Base Extraction IsPolar->AcidBase Yes Crystallization->Column Failure Success Pure Product Crystallization->Success Success Column->IsPolar Failure Purification Failed ReversePhase->Success AcidBase->Success

Caption: Decision tree for selecting a purification strategy.

Section 3: Safety and Regulatory Considerations

Scaling up the synthesis of nitrogen-containing heterocycles requires a heightened awareness of potential safety hazards and regulatory scrutiny, particularly concerning genotoxic impurities.

Frequently Asked Questions (FAQs)

Q6: What are the primary safety hazards to consider when scaling up pyridinyl-pyrazole synthesis?

A6: Beyond the general risks of handling chemicals, specific hazards include:

  • Highly Reactive Reagents: Hydrazine and its derivatives are common reagents in pyrazole synthesis and are known to be toxic and potentially explosive.[14][15] Handle with appropriate personal protective equipment (PPE) and engineering controls.

  • Exothermic Reactions: As discussed in Q1, uncontrolled exotherms are a major risk. A thorough process safety review, including reaction calorimetry, is recommended before any large-scale campaign.

  • Diazonium Intermediates: Some synthetic routes may involve the formation of diazonium salts, which can be unstable and explosive, especially when isolated.[10] It is often safer to generate and use these intermediates in situ under controlled, cold conditions.[10]

Q7: We've identified a potential genotoxic impurity (GTI) in our process. What is the general approach for control?

A7: Genotoxic impurities are a major concern for regulatory agencies due to their potential to damage DNA and cause cancer.[16] A proactive approach is essential.

Control Strategy for GTIs:

  • Identification: Review the synthetic route to identify any reagents, intermediates, or byproducts that are known or suspected genotoxins.[17] Common structural alerts include alkyl halides, epoxides, and hydrazines.[16][17]

  • Risk Assessment: Determine the likelihood of the GTI being present in the final Active Pharmaceutical Ingredient (API). This involves understanding the reactivity and fate of the impurity throughout the process.

  • Control and Purging: The primary strategy is to demonstrate that the GTI is effectively removed or "purged" by downstream process steps (e.g., reactions, work-ups, crystallizations).[17][18]

    • Spike-Purge Studies: Deliberately add a known amount of the GTI to an upstream intermediate and measure its concentration at various points, including in the final product, to calculate the purge factor.[17]

  • Specification: If a GTI cannot be effectively purged, a specific limit in the final API may be required, often at parts-per-million (ppm) levels, based on the Threshold of Toxicological Concern (TTC).

References

  • Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Unknown. (2021, May 10). A Brief Review on Genotoxic impurities in Pharmaceuticals.
  • Universidade de Lisboa. (2012, March 7). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.
  • PMC - NIH. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • Unknown. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ResearchGate. (n.d.). Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography.
  • PubMed. (n.d.). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs).
  • ResearchGate. (n.d.). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review.
  • Unknown. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • ResearchGate. (n.d.). Condensation of Carboxylic Acids with Non-Nucleophilic N-Heterocycles and Anilides Using Boc2O | Request PDF.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • Unknown. (2024, July 31). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir.
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • RSC Publishing - The Royal Society of Chemistry. (2023, March 13). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition.
  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • BJOC. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
  • ResearchGate. (n.d.). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles.
  • MDPI. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • PMC - PubMed Central. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros.
  • Unknown. (2023, January 13). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.
  • PubMed. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles.
  • About Drugs. (n.d.). API SCALEUP (R AND D).
  • Pharmaceutical Technology. (2019, October 2). Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development.
  • Unknown. (n.d.). Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry.
  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
  • Unknown. (n.d.). Genotoxic Impurities in Pharmaceutical Raw Materials and Their Impact on Product Quality.
  • ResearchGate. (n.d.). Cocondensation Reactions of Five-Membered Heterocycles with Lithium Atoms at 77 K.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PubMed. (2013, February 20). Synthesis and crystal structures of N-substituted pyrazolines.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • RSC Publishing. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.
  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review).
  • PMC - NIH. (n.d.). Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Studies of heterocyclic compounds. Part 28. Condensation of 3-substituted 5-phenyl-1,2-dithiolylium salts with 2-amino-N-heterocycles.
  • MDPI. (n.d.). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System.
  • MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism.

Sources

how to overcome poor cell permeability of pyrazole kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: poor cell permeability. By explaining the causality behind experimental choices and providing validated protocols, this resource aims to empower you to systematically diagnose and overcome permeability issues, accelerating your discovery pipeline.

Frequently Asked Questions (FAQs)

Q1: My pyrazole kinase inhibitor shows excellent potency in biochemical assays but fails in cell-based assays. How do I confirm if poor permeability is the culprit?

A1: This is a classic and often frustrating scenario. The discrepancy between biochemical and cellular potency strongly suggests that your compound is not reaching its intracellular target in sufficient concentrations. Before embarking on extensive chemical modifications, a systematic diagnostic approach is crucial.

Initial Assessment Strategy:

  • In Silico Profiling (The "Rule of Five" Check): As a first pass, evaluate your compound against Lipinski's Rule of Five.[1][2][3] This rule provides a set of simple physicochemical parameters that are common among orally active drugs and can indicate potential issues with passive diffusion.[2][4]

    • Molecular Weight (MW) ≤ 500 Da

    • Calculated LogP (cLogP) ≤ 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10

    • Expert Insight: While a valuable guideline, this is not an absolute law; many effective drugs violate one or more of these rules.[2][5] However, multiple violations should be considered a significant red flag for permeability issues. Pyrazole scaffolds themselves contribute to the HBD and HBA count, making careful management of these properties on substituents critical.[6][7]

  • Polar Surface Area (PSA) Calculation: Calculate the Topological Polar Surface Area (TPSA or PSA). This metric is a strong predictor of passive membrane transport.[8]

    • General Guideline: Compounds with a PSA > 140 Ų often exhibit poor cell permeability.[8][9]

    • Causality: The lipid bilayer of the cell membrane is highly hydrophobic. Molecules with a large polar surface have a higher energetic penalty to desolvate and enter this non-polar environment, thus hindering passive diffusion.[3]

  • Direct Permeability Measurement (PAMPA): The most direct way to assess passive permeability is with a Parallel Artificial Membrane Permeability Assay (PAMPA).[10][11][12] This cell-free assay measures a compound's ability to diffuse from a donor compartment through an artificial lipid membrane to an acceptor compartment.[13]

    • Why PAMPA First? It's a rapid, cost-effective, and high-throughput method that isolates passive diffusion, avoiding the complexities of active transport or efflux that can confound results from cell-based assays initially.[10][11][12][14] A low PAMPA value is a clear indicator of a fundamental permeability problem.

The flowchart below illustrates this initial diagnostic workflow.

cluster_0 Step 1: Initial Permeability Assessment Biochem_Potency High Biochemical Potency, Low Cellular Potency InSilico In Silico Analysis (Lipinski's Ro5, PSA) Biochem_Potency->InSilico Hypothesize Permeability Issue PAMPA Run PAMPA Assay (Direct Passive Permeability) InSilico->PAMPA Multiple Ro5 violations or PSA > 140 Ų Conclusion Permeability Issue Confirmed PAMPA->Conclusion Low Papp value

Caption: Initial workflow to diagnose poor cell permeability.

Q2: My inhibitor's low permeability is confirmed. What are my primary strategies to improve it?

A2: You have two main avenues to pursue, which can be used independently or in combination: Medicinal Chemistry Modification and Formulation-Based Approaches . The choice depends on the project stage, available resources, and the specific properties of your inhibitor.

  • Medicinal Chemistry: Involves altering the core structure of your molecule to enhance its physicochemical properties. This is the preferred route during lead optimization.

  • Formulation Strategies: Involves using excipients and delivery systems to improve bioavailability without changing the molecule's structure.[15][16][17] This is often explored in later preclinical or clinical development.[18]

The following decision tree can help guide your strategy selection.

cluster_medchem Structural Modification Options cluster_formulation Delivery System Options Start Low Permeability Confirmed MedChem Medicinal Chemistry (Lead Optimization) Start->MedChem Early Stage (Flexibility to modify) Formulation Formulation Strategies (Preclinical/Clinical) Start->Formulation Late Stage (Fixed API) PSA_Reduce Reduce PSA / H-bonds (Mask polar groups) MedChem->PSA_Reduce LogP_Mod Modulate Lipophilicity (Adjust LogP) MedChem->LogP_Mod Prodrug Prodrug Approach (Mask polarity temporarily) MedChem->Prodrug Macrocycle Macrocyclization (Conformational constraint) MedChem->Macrocycle Lipid Lipid-Based Formulations (e.g., SEDDS) Formulation->Lipid Nano Nanoparticle Encapsulation (e.g., Nanosuspensions) Formulation->Nano

Caption: Decision tree for selecting a permeability enhancement strategy.

Troubleshooting Guide: Medicinal Chemistry Approaches

Problem 1: My pyrazole inhibitor has a high Polar Surface Area (PSA > 140 Ų) due to necessary polar groups for kinase hinge binding.

Probable Cause: Exposed hydrogen bond donors (HBDs) and acceptors (HBAs) on the molecule's surface are preventing it from efficiently partitioning into the cell membrane.[3] The pyrazole scaffold itself contains HBDs and HBAs that contribute to this.[7]

Solutions & Methodologies:

  • Masking Polar Groups:

    • Strategy: Replace a polar functional group (e.g., -OH, -NH2, -COOH) with a less polar bioisostere that maintains the key interactions. For example, an amide NH can sometimes be N-methylated. This reduces the HBD count, which can significantly improve permeability.[19][20]

    • Causality: Reducing the number of groups that form strong hydrogen bonds with water lowers the energy required for the molecule to leave the aqueous environment and enter the lipid membrane.[3]

  • Prodrug Approach:

    • Strategy: Temporarily mask a key polar group with a lipophilic moiety that can be cleaved enzymatically inside the cell to release the active inhibitor.[21][22] For example, a polar carboxylic acid can be converted to a more permeable ester prodrug, which is then hydrolyzed by intracellular esterases.[21] Phosphate prodrugs are another excellent option for masking hydroxyl groups and improving solubility.[23]

    • Validation: A successful prodrug must demonstrate stability in buffer and plasma, and efficient conversion to the parent drug in cell lysates or liver microsomes.[24]

  • Induce Intramolecular Hydrogen Bonding (IMHB):

    • Strategy: Introduce substituents that allow a polar group (like a pyrazole N-H) to form a stable hydrogen bond with another part of the same molecule.

    • Causality: This creates a "chameleonic" molecule.[9][25] The IMHB effectively "hides" the polar groups within the molecule's 3D conformation when in a non-polar environment (like a cell membrane), reducing the exposed PSA without sacrificing the groups needed for target binding once inside the cell.[19][25][26]

Problem 2: My inhibitor is highly lipophilic (cLogP > 5) but still shows poor permeability, and it has poor aqueous solubility.

Probable Cause: This is a classic "grease-ball" molecule problem.[17] While lipophilicity is needed to enter the membrane, excessive lipophilicity causes the compound to become trapped within the lipid bilayer, preventing it from partitioning out into the cytoplasm. It also leads to poor solubility in the aqueous gut lumen, which is the first barrier to absorption.[21]

Solutions & Methodologies:

  • Optimize Lipophilicity (LogP/LogD):

    • Strategy: Systematically replace highly lipophilic groups (e.g., -tBu, -CF3) with smaller or slightly more polar ones to bring the cLogP into the optimal range of 1-3.[21] The goal is a balance between aqueous solubility and membrane permeability.[21]

    • Expert Insight: Potency and permeability are often a trade-off. The key is to find the "sweet spot" that retains sufficient target affinity while achieving adequate cell entry.

  • Macrocyclization:

    • Strategy: For flexible, linear pyrazole inhibitors, tethering two points of the molecule together to form a macrocycle can be a powerful strategy.[27]

    • Causality: Macrocyclization pre-organizes the molecule into a more rigid, bioactive conformation. This can shield polar groups within the macrocyclic core, improving membrane permeability while simultaneously enhancing binding affinity and selectivity by reducing the entropic penalty of binding.[27][28]

Experimental Protocols & Validation

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a validated method for assessing the passive permeability of your pyrazole inhibitors.[10][11]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound through a lipid-infused artificial membrane.

Materials:

  • PAMPA "sandwich" plate system (96-well donor plate with PVDF membrane and 96-well acceptor plate).[12]

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • DMSO (for stock solutions).

  • High, medium, and low permeability control compounds (e.g., Testosterone, Verapamil, Atenolol).[12]

  • Plate shaker and UV/Vis or LC-MS/MS plate reader.

Step-by-Step Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for ~5 minutes, leaving a lipid layer.

  • Prepare Donor Solutions: Prepare test compounds and controls at a final concentration of 200 µM in PBS from a DMSO stock. The final DMSO concentration should not exceed 1-5%.[14]

  • Start Assay: Add 200 µL of the donor solutions to the donor plate wells.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor buffer.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-5 hours with gentle shaking (~100 rpm).[10]

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantify: Determine the concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells, as well as the initial donor concentration (C_D(0)), using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).[11]

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - (C_A(t) / C_eq))

Where:

  • V_D and V_A are the volumes of the donor and acceptor wells.

  • Area is the effective surface area of the membrane.

  • Time is the incubation time in seconds.

  • C_eq is the equilibrium concentration, where C_eq = (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A).

Permeability ClassPapp (x 10⁻⁶ cm/s)Expected Human Absorption
High > 10> 80%
Medium 1 - 1020% - 80%
Low < 1< 20%
Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay is the industry gold standard for predicting in vivo human intestinal absorption and identifying whether your compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[29][30]

Objective: To measure the rate of transport of a compound across a polarized monolayer of human Caco-2 cells in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells (ATCC HTB-37).

  • Transwell™ permeable supports (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM with FBS, NEAA).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Lucifer Yellow and TEER meter for monolayer integrity checks.[29]

  • Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate).

  • P-gp inhibitor (e.g., Verapamil).[29][31]

  • LC-MS/MS for quantification.

Step-by-Step Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell™ inserts at an appropriate density. Culture for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[32]

  • Monolayer Integrity Check: Before the experiment, confirm monolayer integrity.

    • TEER: Measure Transepithelial Electrical Resistance (TEER). Values should be > 300 Ω·cm².[29]

    • Lucifer Yellow: Check for leakage of the fluorescent marker Lucifer Yellow, which should be very low (<1%).[29]

  • Prepare Dosing Solutions: Prepare the test compound and controls in transport buffer at the desired concentration (e.g., 10 µM).[33]

  • A-B Transport (Absorption):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both chambers for analysis.

  • B-A Transport (Efflux):

    • Simultaneously, in separate wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate and sample as described above.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

Data Analysis:

  • Calculate Papp: Calculate the Papp value for both A-B and B-A directions. Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the transport rate, A is the surface area of the monolayer, and C₀ is the initial concentration.

  • Calculate Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Interpreting the Results:

Papp (A-B) (x 10⁻⁶ cm/s)Permeability ClassInterpretation
> 10HighLikely well-absorbed in vivo.
1 - 10MediumModerate absorption.
< 1LowPoor absorption likely.
Efflux Ratio (ER) Interpretation Next Step
< 2No significant efflux.Permeability is primarily passive.
> 2Potential P-gp/BCRP substrate.[29][32]The compound is actively pumped out of the cell, reducing intracellular concentration. Re-run the assay with a P-gp inhibitor like Verapamil. If the B-A transport decreases and the ER normalizes, P-gp efflux is confirmed.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Garg, V., Singh, H., Bhatia, A., Raza, K., Singh, B., & Katare, O. P. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2016, 1928247. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]

  • Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(7), 3163-3179. [Link]

  • Alqahtani, M. S., Kazi, M., & Alsenaidy, M. A. (2021). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 13(6), 879. [Link]

  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • Janssens, S., & Van den Mooter, G. (2009). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 1(1), 1-27. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • ADME & Lipinski's rules for drugs. Chem Help ASAP via YouTube. [Link]

  • PAMPA Permeability Assay Protocol. Technology Networks. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. Pion Inc. via YouTube. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Lowe, D. (2021). Ruling out the rule of five. Chemistry World. [Link]

  • Doak, B. C., et al. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Journal of Medicinal Chemistry, 61(9), 4170-4180. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Small Molecules Targeting the Transmembrane Domain. Journal of Medicinal Chemistry. [Link]

  • Lipinski rule of five - Lecture Notes. SlideShare. [Link]

  • Caco2 assay protocol. SlidePlayer. [Link]

  • Follit, C. A., et al. (2020). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules, 25(21), 5129. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]

  • Shultz, M. D. (2017). How Big Is Too Big for Cell Permeability?. Journal of Medicinal Chemistry, 60(6), 2165-2167. [Link]

  • What Has Polar Surface Area Ever Done for Drug Discovery?. ResearchGate. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Predicting and improving the membrane permeability of peptidic small molecules. Semantic Scholar. [Link]

  • Iovino, L., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(11), 3180. [Link]

  • Palm, K., et al. (1998). Evaluation of dynamic polar molecular surface area as predictor of drug absorption: comparison with other computational and experimental predictors. Journal of Medicinal Chemistry, 41(27), 5382-5392. [Link]

  • Recent Advancements in Prodrug Strategies for Targeted Cancer Therapy. Semantic Scholar. [Link]

  • Plot of Polar Surface Area (PSA) vs. LogP for a standard and test set... ResearchGate. [Link]

  • Cetin, C., & Gunes, H. S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26. [Link]

  • Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4. ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Zhang, H., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Pharmacology, 14, 1162216. [Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Royal Society of Chemistry. [Link]

Sources

Technical Support Center: A Guide to Interpreting Ambiguous NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for interpreting complex and often ambiguous NMR spectra of substituted pyrazoles. The unique electronic properties and structural versatility of the pyrazole ring present distinct challenges in spectral analysis. This resource will equip you with the knowledge and experimental strategies to confidently elucidate the structure of your pyrazole derivatives.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the NMR analysis of substituted pyrazoles.

Q1: Why do the 1H and 13C NMR signals for the C3 and C5 positions of my unsymmetrically substituted pyrazole appear averaged or broadened?

This is a classic sign of annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions, creating an equilibrium between two tautomeric forms. When this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons, and any protons attached to them, will appear as an average of the two tautomers.[1][2]

Troubleshooting:

  • Low-Temperature NMR: Cooling the sample can slow down the rate of proton exchange, potentially allowing you to resolve the distinct signals for each tautomer.[1][3]

  • Solvent Effects: The rate of tautomeric exchange is highly dependent on the solvent. Aprotic, non-polar solvents may slow the exchange, while protic or hydrogen-bond-accepting solvents can accelerate it.[1][4]

  • Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single tautomer. Solid-state NMR (CP/MAS) can help identify the dominant tautomer in the solid phase, providing a reference for your solution-state data.[1]

Q2: My N-H proton signal is either very broad or completely absent in the 1H NMR spectrum. What is the reason for this?

The disappearance or significant broadening of the N-H proton signal is a common occurrence and is also linked to proton exchange phenomena.[1] Several factors contribute to this:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or any acidic or basic impurities. This rapid exchange leads to signal broadening, sometimes to the point of it disappearing into the baseline.[1]

  • Quadrupole Moment of Nitrogen: The 14N nucleus possesses a quadrupole moment that can lead to efficient relaxation of the attached proton, resulting in a broader signal.[1]

  • Solvent Exchange: In protic solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it undetectable in the 1H NMR spectrum.[1]

Troubleshooting:

  • Use a Dry Solvent: Ensure your NMR solvent is rigorously dried to minimize exchange with water.[1]

  • Concentration Variation: Altering the sample concentration can affect the rate of intermolecular proton exchange.

Q3: How can I definitively assign the 1H and 13C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?

Unambiguous assignment requires a combination of 1D and 2D NMR techniques. While typical chemical shift ranges provide initial clues, they are often insufficient for definitive assignment due to the influence of various substituents.

Position Typical 1H Chemical Shift (ppm) Typical 13C Chemical Shift (ppm)
H3/H57.5 - 8.5130 - 150
H46.2 - 6.8100 - 115

Note: These are general ranges and can vary significantly with substitution.[1][5][6]

Recommended Techniques:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, observing a cross-peak between H4 and C3/C5 will help in their assignment.[7][8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other. This is particularly useful for determining the regiochemistry of N-substituted pyrazoles by observing NOEs between the N-substituent and protons on the pyrazole ring.[11][12][13]

Troubleshooting Guides

This section provides detailed protocols and explanations for advanced techniques to resolve ambiguity in your pyrazole NMR spectra.

Guide 1: Resolving Tautomeric Ambiguity with Low-Temperature NMR

When tautomeric exchange leads to averaged signals at room temperature, a low-temperature NMR experiment can "freeze out" the individual tautomers.

Experimental Protocol:

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).

  • Initial Spectrum: Acquire standard 1H and 13C NMR spectra at room temperature (e.g., 298 K).

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Record spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.

Causality: By reducing the thermal energy of the system, the rate of proton exchange between N1 and N2 is slowed. Once the exchange rate is slow relative to the NMR timescale, the instrument can detect the distinct chemical environments of the C3 and C5 positions in each tautomer.

Visualization of Tautomerism:

Tautomerism cluster_NMR NMR Observation TautomerA Tautomer A (N1-H) Equilibrium TautomerA->Equilibrium TautomerB Tautomer B (N2-H) Equilibrium->TautomerB FastExchange Fast Exchange (Room Temp) Averaged Signals SlowExchange Slow Exchange (Low Temp) Distinct Signals

Caption: Tautomeric equilibrium in pyrazoles and its effect on NMR spectra.

Guide 2: Definitive Structure Elucidation with 2D NMR

For complex substitution patterns, a combination of 2D NMR experiments is essential for unambiguous assignment.

Experimental Workflow:

  • 1H NMR: Acquire a standard proton NMR to identify all proton signals and their multiplicities.

  • HSQC: Run an HSQC experiment to correlate each proton with its directly attached carbon. This will group the 1H and 13C signals into C-H pairs.

  • HMBC: Acquire an HMBC spectrum to identify long-range couplings. This is the key to connecting the different fragments of the molecule. For example, a correlation from a substituent's proton to a pyrazole ring carbon can confirm the point of attachment.

  • NOESY/ROESY: If regiochemistry is (e.g., for N-substituted pyrazoles), a NOESY or ROESY experiment can provide through-space correlations to confirm the spatial proximity of different groups.

Logical Workflow for Structure Elucidation:

StructureElucidation Start Ambiguous Spectrum H1_NMR 1. Acquire 1H NMR Start->H1_NMR HSQC 2. Run HSQC (Identify C-H pairs) H1_NMR->HSQC HMBC 3. Run HMBC (Establish connectivity) HSQC->HMBC NOESY 4. Run NOESY/ROESY (Confirm regiochemistry) HMBC->NOESY Structure Unambiguous Structure NOESY->Structure

Caption: Logical workflow for pyrazole structure elucidation using 2D NMR.

Guide 3: The Power of 15N NMR and Computational Chemistry

For particularly challenging cases, direct observation of the nitrogen atoms or computational modeling can provide the necessary insights.

  • 15N NMR: If your compound is 15N-labeled, direct detection of the nitrogen signals can provide invaluable information about the tautomeric state.[1][14] The chemical shifts of N1 and N2 are distinct and sensitive to their chemical environment. 1H-15N HMBC experiments can also be used to correlate protons to the nitrogen atoms, aiding in the assignment of N-substituents.[9]

  • Computational Chemistry: Quantum mechanical calculations, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can be used to predict the 1H, 13C, and 15N NMR chemical shifts for different possible isomers or tautomers.[15][16][17][18] By comparing the calculated spectra with the experimental data, you can determine the most likely structure.

Computational Workflow:

  • Structure Generation: Create 3D models of all possible isomers and tautomers.

  • Geometry Optimization: Perform a geometry optimization for each structure using a suitable level of theory (e.g., DFT with a basis set like 6-311++G(d,p)).

  • NMR Calculation: Calculate the NMR shielding constants for each optimized structure using the GIAO method.

  • Comparison: Convert the calculated shielding constants to chemical shifts and compare them with your experimental data to identify the best match.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.).
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). (n.d.).
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. (n.d.).
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH. (n.d.).
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry, 71(5), 678-685.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (n.d.).
  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(9), 735-740.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.).
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - RSC Publishing. (n.d.).
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed. (2025). Magnetic Resonance in Chemistry.
  • (PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.).
  • 15N NMR Studies of tautomerism | Request PDF - ResearchGate. (n.d.).
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019). Molecules, 24(24), 4587.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.).
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.).
  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study - SciSpace. (n.d.).
  • A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. | Request PDF - ResearchGate. (n.d.).
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations - ResearchGate. (n.d.).
  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives - SciSpace. (n.d.).
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - NIH. (n.d.).
  • Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar. (n.d.).
  • The use of NMR spectroscopy to study tautomerism - Bohrium. (2006). Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 181-217.
  • Structure Elucidation of a Pyrazolo[15][19]pyran Derivative by NMR Spectroscopy - PMC - NIH. (2007). Molecules, 12(5), 1136-1142.

  • Structure Elucidation of a Pyrazolo[15][19]pyran Derivative by NMR Spectroscopy. (n.d.). Retrieved from

  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool | Request PDF - ResearchGate. (n.d.).
  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives - Semantic Scholar. (1984). Magnetic Resonance in Chemistry, 22(7), 473-475.
  • Nitrogen-15 NMR spectroscopy: prototropic tautomerism of azoles | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (n.d.).
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. (2023). RSC Medicinal Chemistry, 14(5), 875-887.
  • Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB. (n.d.).
  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles - Benchchem. (n.d.).
  • NOE Experiments | Faculty of Mathematical & Physical Sciences - University College London. (n.d.).
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023). Molecules, 28(14), 5449.
  • Guide to NOE Experiments - Australian National University NMR / EPR Facility. (n.d.).
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH. (n.d.).
  • NOESY and ROESY. (2018).
  • techniques | UMass Nuclear Magnetic Resonance (NMR) Labs | Page 2. (2015).
  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.).

Sources

common side reactions in the synthesis of 4-aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminopyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds. Here, we move beyond simple protocols to address the nuanced challenges and frequent side reactions encountered during synthesis. This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and the mechanistic reasoning behind our recommended solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a 4-aminopyrazole is giving a very low yield. What are the most common culprits?

A1: Low yield is a frequent issue that can stem from several factors across different synthetic routes. The most common causes are:

  • Instability of Intermediates: Certain precursors, such as α-amino-ketones, are prone to self-condensation if not generated and used in situ.[1]

  • Suboptimal Reaction Conditions: The cyclization step is often sensitive to pH. For instance, in syntheses starting from enaminonitriles, the choice of base and solvent can dramatically affect the efficiency of the Thorpe-Ziegler cyclization.[2][3]

  • Incomplete Reaction: The cyclization to form the pyrazole ring may not go to completion, leaving stable intermediates like hydrazones or uncyclized enaminonitriles in the reaction mixture.

  • Product Instability: The 4-aminopyrazole product itself, particularly in its free base form, can be unstable under certain conditions, leading to degradation, resinification, or the formation of dimeric impurities like bis-pyrazoles during workup or purification.[4]

Q2: I'm using a substituted hydrazine and getting a mixture of N-1 and N-2 regioisomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a classic challenge in pyrazole synthesis. The two nitrogen atoms of a substituted hydrazine exhibit different nucleophilicities, leading to two possible cyclization pathways. Control can be achieved by manipulating:

  • Steric Hindrance: Bulky substituents on either the hydrazine (e.g., tert-butylhydrazine) or the dicarbonyl precursor can sterically direct the initial condensation to the less hindered carbonyl group, favoring one isomer.

  • Electronic Effects: Strong electron-withdrawing or donating groups on your precursors can alter the electrophilicity of the reaction centers, influencing the initial site of attack by the hydrazine.

  • Reaction Conditions: This is often the most effective tool. In some cases, N-alkylation of a parent NH-pyrazole is preferred, where the regioselectivity can be controlled by the choice of base and solvent.[5] For Knorr-type cyclizations, acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of the two nitrogen atoms and thus changing the isomeric ratio.

Q3: How can I definitively confirm the structure of my 4-aminopyrazole, especially the regiochemistry of N-substitution?

A3: While standard 1H and 13C NMR are essential, they may not be sufficient to unambiguously assign the position of an N-substituent. For definitive structural elucidation, the following techniques are recommended:

  • 2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the N-substituent's protons and the pyrazole ring carbons (C3 and C5), providing clear evidence of connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between the substituent and protons on the pyrazole ring or its other substituents.

  • Single-Crystal X-Ray Diffraction: This is the gold standard for structural confirmation, providing unequivocal proof of the molecular structure and regiochemistry, provided you can obtain suitable crystals.

Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed troubleshooting for common issues encountered in the primary synthetic pathways to 4-aminopyrazoles.

Guide 1: Knorr-Type Synthesis via Oxime Reduction

This route typically involves the reaction of a 1,3-dicarbonyl compound with a nitrosating agent (e.g., NaNO₂) to form an α-oximino-β-dicarbonyl intermediate. This is then reduced (e.g., with zinc dust in acetic acid) in the presence of a second equivalent of the β-dicarbonyl compound to generate an α-amino-ketone in situ, which then condenses and cyclizes with hydrazine.[1]

Problem: Low yield and formation of dark, insoluble polymeric material (resinification).

  • Likely Cause: The primary culprit is the instability of the α-amino-ketone intermediate, which readily undergoes self-condensation.[1] This is exacerbated by localized high concentrations or temperature spikes.

  • Troubleshooting Protocol:

    • Ensure In Situ Generation: The α-amino-ketone must be generated slowly and in the presence of the cyclization partner (hydrazine). Do not attempt to isolate it.

    • Control Reagent Addition: Add the reducing agent (e.g., zinc dust) portion-wise or as a solution/slurry to the mixture of the oxime and hydrazine precursor at a controlled temperature. This maintains a low steady-state concentration of the unstable intermediate.

    • Maintain Temperature Control: The reduction of the oxime is often exothermic. Use an ice bath to maintain the reaction temperature below 25 °C to minimize side reactions.

    • Optimize Solvent and pH: Acetic acid is a common solvent/catalyst. Ensure sufficient solvent is used to maintain homogeneity and dissipate heat effectively.

  • Workflow Diagram:

    knorr_troubleshooting start Low Yield / Resinification in Knorr Synthesis check_intermediate Isolating α-amino-ketone? start->check_intermediate yes_isolate Yes check_intermediate->yes_isolate  Problem no_isolate No check_intermediate->no_isolate  Correct solution_insitu Action: Generate intermediate in situ. Do not isolate. yes_isolate->solution_insitu check_addition Controlling reagent addition and temperature? no_isolate->check_addition solution_control Action: Add reducing agent slowly. Use ice bath to maintain T < 25°C. check_addition->solution_control

    Caption: Troubleshooting workflow for Knorr-type synthesis.

Guide 2: Thorpe-Ziegler Cyclization of Enaminonitriles

This powerful method builds the 4-aminopyrazole ring through the intramolecular cyclization of an N-functionalized nitrile. A common approach is the reaction of an arylhydrazonoacetonitrile with an α-halo compound (e.g., chloroacetonitrile or ethyl bromoacetate) in the presence of a base.[2][6]

Problem: Low yield of cyclized 4-aminopyrazole, with significant recovery of starting material or alkylated, uncyclized intermediate.

  • Likely Cause: The Thorpe-Ziegler cyclization is a base-catalyzed intramolecular condensation. The issue often lies with insufficient basicity to generate the required carbanion for cyclization, or the base being incompatible with the reactants.[3] Using excess alkylating agent can also lead to unwanted side reactions.[7]

  • Troubleshooting Protocol:

    • Re-evaluate Your Base: For the crucial C-C bond formation, a strong, non-nucleophilic base is often required. If weaker bases like K₂CO₃ give low yields, consider stronger alternatives.

      • Protocol: Switch from K₂CO₃ to a stronger base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS). Perform the reaction under strictly anhydrous conditions, as these bases are water-sensitive.

    • Optimize Solvent: The solvent must be aprotic and able to dissolve the intermediates.

      • Protocol: Anhydrous DMF is common, but if issues persist, screen other aprotic polar solvents like DMSO or NMP.

    • Control Stoichiometry: Using a large excess of the alkylating agent can lead to side reactions.

      • Protocol: Start with 1.1-1.2 equivalents of the α-halo compound. Monitor the initial N-alkylation by TLC. If starting material is consumed but the cyclized product does not form, the issue is with the cyclization step (see step 1).

    • Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for Thorpe-Ziegler cyclizations by overcoming activation energy barriers and minimizing degradation.[7]

  • Reaction Pathway and Side-Pathway Diagram:

    thorpe_ziegler cluster_main Desired Pathway cluster_side Side Reaction / Stalled Start Arylhydrazono- acetonitrile Alkylation N-Alkylation (+ R-X, Base) Start->Alkylation Intermediate Alkylated Intermediate Alkylation->Intermediate Base Strong Base (e.g., NaH) Intermediate->Base Intermediate2 Alkylated Intermediate Cyclization Thorpe-Ziegler Cyclization Base->Cyclization Product 4-Aminopyrazole Cyclization->Product WeakBase Weak Base (e.g., K2CO3) Stalled Isolated Intermediate (No Cyclization) WeakBase->Stalled Intermediate2->WeakBase

    Caption: Desired vs. stalled Thorpe-Ziegler reaction pathways.

Guide 3: Reduction of 4-Nitropyrazoles

This is a robust and common two-step sequence: (1) N-alkylation/arylation of a 4-nitropyrazole, and (2) reduction of the nitro group to the desired 4-amino group.[8]

Problem: After reduction, the isolated product is impure, discolored, or obtained in low yield. Bis-pyrazole dimers are observed by mass spectrometry.

  • Likely Cause: The 4-aminopyrazole free base can be unstable and susceptible to aerial oxidation or other degradation pathways.[4] Catalytic hydrogenation under acidic conditions can sometimes lead to over-reduction or side reactions if not properly controlled.

  • Troubleshooting Protocol:

    • Isolate as a Salt: The protonated amine (ammonium salt) is significantly more stable than the free base.

      • Protocol A (Catalytic Hydrogenation): After hydrogenation (e.g., using Pd/C in ethanol), filter the catalyst. To the filtrate, add a solution of HCl in ethanol or isopropanol to precipitate the product as its hydrochloride salt.

      • Protocol B (Metal/Acid Reduction): If using a reducing system like SnCl₂ in HCl, the product is already formed as the salt. The key is in the workup: carefully basify the cold aqueous solution to precipitate the free base, extract immediately into an organic solvent, and then re-form the salt for storage and purification.

    • Workup Under Inert Atmosphere: To prevent oxidation of the electron-rich aminopyrazole, perform the workup (especially the free-basing step) under a nitrogen or argon atmosphere.

    • Evaluate Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents.

      • Alternative Reductants: Iron powder in acetic acid, or sodium dithionite under aqueous conditions can be milder alternatives for reducing the nitro group.

  • Quantitative Data: Stability Comparison

Compound FormStability to AirHandling RecommendationCommon Impurities
4-Aminopyrazole (Free Base)Low (prone to discoloration)Handle under N₂, use immediatelyOxidized species, bis-pyrazoles[4]
4-Aminopyrazole HCl SaltHigh (stable solid)Isolate and store as the saltResidual solvent, excess acid
References
  • [Click-to-Release Reactions for Tertiary Amines and Pyridines] ([Link]). Journal of the American Chemical Society.

  • [Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives] ([Link]). Molecules.

  • [RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION] ([Link]). Mini-Reviews in Organic Chemistry.

  • [Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives] ([Link]). Molecules.

  • [Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity] ([Link]). Molecules.

  • [Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamination of 5] ([Link]). Semantic Scholar.

  • [Recent developments in aminopyrazole chemistry] ([Link]). ARKIVOC.

  • [A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles] ([Link]). Tetrahedron Letters.

  • [SYNTHESIS OF 4-CYANO- AND 5-AMINOPYRAZOLES AND DEAMINATION OF 5-AMINOPYRAZOLES] ([Link]). Journal of Heterocyclic Chemistry.

  • [Optimization of the Thorpe–Ziegler cyclization] ([Link]). Organic & Biomolecular Chemistry.

  • [Thorpe reaction] ([Link]). Wikipedia.

  • [Knorr Pyrazole Synthesis] ([Link]). ResearchGate.

  • [Thorpe-Ziegler reaction] ([Link]). Semantic Scholar.

  • [Knorr pyrrole synthesis] ([Link]). Wikipedia.

  • [(PDF) Nitropyrazoles (review)] ([Link]). ResearchGate.

  • [β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives] ([Link]). Molecules.

  • [Knorr pyrazole synthesis | Request PDF] ([Link]). ResearchGate.

  • [Process for the preparation of pyrimidinyl-4-aminopyrazole compounds]().
  • [Thorpe-Ziegler Reaction] ([Link]). Chem-Station International Edition.

  • [Approaches towards the synthesis of 5-aminopyrazoles] ([Link]). Beilstein Journal of Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine and Other Kinase Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothetical kinase inhibitor 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine with established inhibitors of key oncogenic kinases. While direct experimental data for this specific compound is not publicly available, its structural motifs, featuring a pyrazole and a pyridine ring, are prevalent in a multitude of potent kinase inhibitors. This analysis, therefore, extrapolates potential activities based on established structure-activity relationships (SAR) to provide a framework for future research and development.

We will compare this compound against leading inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Polo-like Kinase 1 (PLK1), and Glycogen Synthase Kinase 3 Beta (GSK3β). These kinases are critical regulators of cell cycle progression and are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.

The Kinase Inhibitor Landscape: A Tale of Scaffolds and Selectivity

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a versatile starting point for inhibitor design.[2] The addition of a pyridine ring, as seen in this compound, can further enhance binding affinity and modulate selectivity. Pyrazolopyridine-based compounds have demonstrated potent inhibition of various kinases, often by acting as purine bioisosteres and effectively occupying the ATP-binding site.[3]

Given this structural context, it is plausible that this compound could exhibit inhibitory activity against kinases that are known to be targeted by pyrazole-containing compounds. Our comparative analysis will, therefore, focus on CDK2, PLK1, and GSK3β, for which a wealth of SAR data on pyrazole-based inhibitors exists.[4][5][6]

Comparative Analysis: Benchmarking Against the Best-in-Class

This section provides a comparative overview of the hypothetical profile of this compound against well-established inhibitors of CDK2, PLK1, and GSK3β.

Compound Primary Target(s) Mechanism of Action Reported IC50 (nM) Key Structural Features Clinical Status
This compound Hypothesized: CDK2, PLK1, GSK3βHypothesized: ATP-competitive inhibitionNot AvailablePyrazole core, Pyridine moietyPreclinical/Hypothetical
Milciclib (PHA-848125) CDK2, CDK1, CDK4ATP-competitive inhibitionCDK2/cyclin A: 45Imidazopyridine corePhase II Clinical Trials
Volasertib (BI 6727) PLK1ATP-competitive inhibitionPLK1: 0.87Dihydropteridinone corePhase III Clinical Trials[7]
Tideglusib GSK3βNon-ATP competitive (irreversible)GSK3β: 60Thiadiazolidinone corePhase II Clinical Trials[8]

Delving Deeper: A Head-to-Head Look at Potential Kinase Targets

Cyclin-Dependent Kinase 2 (CDK2): The Gatekeeper of S-Phase

CDK2, in complex with cyclin E or cyclin A, is a crucial regulator of the G1/S phase transition and DNA replication.[4] Its overexpression is common in several cancers, making it an attractive therapeutic target.[4] The pyrazole scaffold is a well-established feature in many CDK2 inhibitors.[7]

Hypothetical Interaction of this compound with CDK2:

The 4-amino group on the pyrazole ring could potentially form a key hydrogen bond with the hinge region of the CDK2 active site, a common interaction for pyrazole-based CDK inhibitors. The pyridin-2-ylmethyl substituent could occupy the ribose pocket, with the pyridine nitrogen acting as a hydrogen bond acceptor.

Diagram: Hypothetical Binding Mode in CDK2

G cluster_kinase CDK2 Active Site cluster_inhibitor This compound hinge Hinge Region (Leu83) gatekeeper Gatekeeper Residue (Phe80) ribose_pocket Ribose Pocket pyrazole Pyrazole Ring pyrazole->gatekeeper van der Waals amino 4-Amino Group amino->hinge H-Bond pyridinylmethyl Pyridin-2-ylmethyl Group pyridinylmethyl->ribose_pocket Hydrophobic Interaction G2 G2 Phase PLK1 PLK1 G2->PLK1 Activation M M Phase Cytokinesis Cytokinesis M->Cytokinesis Regulates PLK1->M Promotes Mitotic Entry Inhibitor This compound Inhibitor->PLK1 Inhibition

Caption: Simplified PLK1 signaling and inhibitor action.

Glycogen Synthase Kinase 3 Beta (GSK3β): A Multifaceted Signaling Hub

GSK3β is a serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in cancer, neurodegenerative diseases, and metabolic disorders. [8]The pyrazole scaffold has been successfully utilized in the development of both ATP-competitive and non-competitive GSK3β inhibitors. [6][9] Hypothetical Interaction of this compound with GSK3β:

The binding mode within the GSK3β active site would likely involve hydrogen bonding from the aminopyrazole to the hinge region. The pyridinylmethyl substituent could form interactions with residues in the solvent-exposed region of the ATP-binding pocket.

Essential Experimental Protocols for Kinase Inhibitor Characterization

To empirically determine the kinase inhibitory profile of a novel compound like this compound, a series of well-defined experiments are necessary.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare assay buffer containing ATP and the kinase-specific substrate.

    • Dilute the recombinant kinase to the desired concentration in kinase buffer.

  • Assay Plate Setup:

    • Add the test compound in a serial dilution to a 96- or 384-well plate.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Add the kinase to each well and incubate briefly.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time.

  • Detection:

    • Stop the reaction by adding a stop solution.

    • Measure the signal (radioactivity or fluorescence) corresponding to substrate phosphorylation.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Diagram: Kinase Inhibition Assay Workflow

Start Start Prepare Prepare Reagents Start->Prepare Plate Plate Compound Dilutions Prepare->Plate AddKinase Add Kinase Plate->AddKinase Initiate Initiate Reaction (Add ATP/Substrate) AddKinase->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Signal Stop->Detect Analyze Analyze Data (IC50) Detect->Analyze End End Analyze->End

Sources

A Head-to-Head Battle of Heterocycles: Comparative Analysis of Pyridinyl-Pyrazole vs. Pyrimidinyl-Pyrazole Inhibitors in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of the core heterocyclic scaffold is a decision of paramount importance. This choice profoundly dictates the potency, selectivity, and overall druglike properties of the resulting therapeutic candidates. Among the pantheon of "privileged structures" in medicinal chemistry, the pyrazole scaffold has proven to be a remarkably versatile and successful starting point.[1][2][3] This guide provides an in-depth comparative analysis of two prominent classes of pyrazole-based inhibitors: those bearing a pyridinyl substituent and those with a pyrimidinyl moiety.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of numerous FDA-approved protein kinase inhibitors (PKIs), including Crizotinib, Ruxolitinib, and Encorafenib.[1][3] Its synthetic accessibility and ability to serve as a bioisosteric replacement for other aromatic systems make it an attractive scaffold.[1][4] When coupled with other nitrogen-containing heterocycles like pyridine or pyrimidine, the resulting compounds can form critical hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine core of ATP.[5]

This guide will dissect the nuances between pyridinyl-pyrazole and pyrimidinyl-pyrazole inhibitors, offering a comparative look at their structure-activity relationships (SAR), kinase selectivity profiles, and the experimental workflows used for their characterization.

Core Scaffold Architectures: A Tale of Two Rings

The fundamental difference between these two inhibitor classes lies in the nature of the six-membered heterocycle attached to the pyrazole core.

  • Pyridinyl-Pyrazole: This scaffold features a pyridine ring—a six-membered aromatic ring with one nitrogen atom. The position of the nitrogen atom within the pyridine ring and the point of attachment to the pyrazole can significantly influence the molecule's properties.

  • Pyrimidinyl-Pyrazole: This class incorporates a pyrimidine ring—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.[6] This arrangement is a key component of nucleobases, making it an excellent bioisostere for the adenine core of ATP, often leading to potent kinase inhibition.[5]

The choice between a pyridine and a pyrimidine ring impacts the molecule's electronics, hydrogen bonding potential, solubility, and metabolic stability. Pyrimidine, with its two nitrogen atoms, is generally more electron-deficient and presents more opportunities for hydrogen bond acceptance compared to pyridine.

Scaffolds cluster_0 Pyridinyl-Pyrazole Scaffold cluster_1 Pyrimidinyl-Pyrazole Scaffold Pyridine_Pyrazole Pyridine_Pyrazole Pyrimidine_Pyrazole Pyrimidine_Pyrazole

Caption: Core chemical structures of Pyridinyl-Pyrazole and Pyrimidinyl-Pyrazole scaffolds.

Comparative Analysis of Performance and Activity

To illustrate the differences in performance, we will consider representative examples from the literature targeting various protein kinases. Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7]

Structure-Activity Relationship (SAR) Insights

The SAR for both classes is complex and highly dependent on the specific kinase target and the substitution patterns on both the pyrazole and the appended heterocycle.

  • Pyridinyl-Pyrazoles: Studies have shown that the substituent on the pyridine ring can be crucial for potency and selectivity. For instance, in the development of inhibitors for the PEX14-PEX5 protein-protein interaction, the position of substituents on the pyrazole ring was critical, with N-1 substituted pyrazolo[4,3-c]pyridines showing superior activity over their N-2 regioisomers.[8] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key interaction in many kinase binding pockets.

  • Pyrimidinyl-Pyrazoles: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established pharmacophore for kinase inhibition.[9] The pyrimidine ring often orients towards the hydrophobic pocket of the kinase or targets the front pocket, depending on the overall molecular structure.[9] The two nitrogen atoms of the pyrimidine ring can significantly influence binding affinity and selectivity through interactions with hinge region residues.[1] For example, in DPP-4 inhibitors, a pyrazolopyrimidine ring was shown to interact with a phenylalanine residue via a π–π stacking interaction, enhancing both potency and selectivity.[4]

Quantitative Comparison of Kinase Inhibition

The following table summarizes publicly available IC50 data for representative compounds from both classes against various kinases. This data highlights the potential for both scaffolds to yield highly potent inhibitors.

Inhibitor ClassCompound ExampleTarget Kinase(s)IC50 (nM)Reference
Pyridinyl-Pyrazole Compound 9eThrombin165[10]
AfuresertibAkt10.02[1]
AfuresertibAkt22[1]
AfuresertibAkt32.6[1]
Pyrimidinyl-Pyrazole Tozasertib (VX-680)Aurora A0.6[11]
Tozasertib (VX-680)Aurora B1.5[11]
Compound 14cJNK1510[12]
Compound 14cJNK2530[12]
Compound 14cJNK31030[12]
Compound 14cBRAFV600E9[12]
Compound 43dCDK1633 (EC50)[9]

Note: This table is illustrative and not an exhaustive list. Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.

From this data, it's evident that both scaffolds can be optimized to achieve nanomolar potency. The choice between them often comes down to achieving the desired selectivity profile and pharmacokinetic properties. For instance, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop selective CDK9 inhibitors.[13]

Experimental Protocols for Inhibitor Characterization

The validation of any novel kinase inhibitor relies on a cascade of robust experimental assays. Below are step-by-step methodologies for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the potency (IC50) of a compound against a purified kinase.

Causality: This assay quantifies the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site. The use of a time-resolved Förster resonance energy transfer (TR-FRET) readout provides a highly sensitive and robust method for measuring binding affinity in a high-throughput format.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO, typically starting from 1 mM down to the low nanomolar range.

    • Prepare the Kinase/Antibody-Tracer mixture in 1X Kinase Buffer. The final concentrations will be target-specific and should be optimized according to the manufacturer's protocol.

  • Assay Plate Preparation:

    • Add 2.5 µL of the serially diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add 2.5 µL of the Kinase/Antibody mixture to all wells.

    • Add 2.5 µL of the Tracer solution to all wells except the negative controls (which receive buffer instead).

  • Incubation and Reading:

    • Centrifuge the plate briefly to mix the contents.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Compound Serial Dilutions in DMSO C Dispense Compound/DMSO to 384-well Plate A->C B Prepare Kinase/Antibody-Tracer Mix D Add Kinase/Antibody Mix to Plate B->D C->D E Add Tracer to Plate D->E F Incubate at RT for 60 min E->F G Read TR-FRET Signal F->G H Calculate Emission Ratio and Plot Data G->H I Determine IC50 via Curve Fitting H->I PI3K_AKT_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pyridinyl/Pyrimidinyl -Pyrazole Inhibitor (e.g., Afuresertib for AKT) Inhibitor->AKT Inhibits

Sources

A Comparative Guide to Kinase Inhibition Profiles: Imatinib vs. a Novel Pyrazole-Based Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has marked a paradigm shift, moving from broad-spectrum cytotoxic agents to precision medicines. Imatinib (Gleevec®) stands as a landmark achievement in this field, revolutionizing the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its success has spurred the exploration of diverse chemical scaffolds to identify novel kinase inhibitors with improved potency, selectivity, and resistance profiles. Among these, the pyrazole nucleus has emerged as a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[2][3]

This guide provides a comparative analysis of the well-established kinase inhibitor, imatinib, against a representative novel pyrazole-based kinase inhibitor, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (referred to hereafter as "Compound X" for illustrative purposes). While direct experimental data for 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is not publicly available, Compound X, a potent CDK2 inhibitor, serves as a scientifically grounded exemplar to illustrate the principles and methodologies of comparative kinase inhibitor profiling.[3]

The Benchmark: Imatinib's Kinase Inhibition Profile

Imatinib functions as an ATP-competitive inhibitor, primarily targeting the BCR-ABL fusion protein, the causative oncogene in CML.[1] It also potently inhibits other receptor tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), which are key drivers in GIST.[4][5] The selectivity of imatinib is relatively narrow, a characteristic that contributes to its manageable side-effect profile. However, off-target effects on kinases such as DDR1 and members of the SRC family have been reported, particularly at higher concentrations.[1][5]

The Challenger: The Versatility of the Pyrazole Scaffold

The pyrazole ring is a versatile heterocyclic motif that is a cornerstone in the design of numerous kinase inhibitors.[3][6] Its ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases makes it a valuable pharmacophore. Pyrazole-containing compounds have been developed to target a wide array of kinases, including Aurora kinases, JAKs, and CDKs, demonstrating the adaptability of this scaffold in achieving diverse selectivity profiles.[6]

Comparative Kinase Inhibition Profile: Imatinib vs. Compound X

The following table summarizes the known kinase inhibition data for imatinib and the illustrative Compound X. This side-by-side comparison highlights their distinct selectivity profiles.

Kinase TargetImatinib IC50 (nM)Compound X Ki (nM)Primary Disease Indication
BCR-ABL 25-100>10,000Chronic Myeloid Leukemia
c-KIT 25-100Not ReportedGastrointestinal Stromal Tumors
PDGFR 25-100Not ReportedVarious Cancers
CDK1 >10,00080-
CDK2 >10,0005 Ovarian Cancer (preclinical)
CDK4 >10,000180-
CDK5 >10,000250-
CDK7 >10,0001,200-
CDK9 >10,00050-
SRC Family Variable (micromolar range)Not Reported-
DDR1 Variable (micromolar range)Not Reported-

Note: IC50 and Ki values are measures of inhibitor potency; lower values indicate greater potency. Data for Compound X is presented as Ki (inhibition constant). Data for imatinib is a general range from multiple sources and can vary based on assay conditions.[3][7]

This comparison underscores a key principle in kinase inhibitor development: while imatinib has a focused profile against a few key tyrosine kinases, novel compounds like the pyrazole-based Compound X can be engineered for high potency and selectivity against different classes of kinases, such as the serine/threonine cyclin-dependent kinases.

Mechanistic Insights: Targeting Key Signaling Pathways

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its ability to modulate critical cellular signaling pathways.

Imatinib's Mechanism of Action

Imatinib's primary targets are integral components of pathways that drive cell proliferation and survival.

  • BCR-ABL Signaling: In CML, the constitutively active BCR-ABL kinase activates a cascade of downstream effectors, including the RAS-MAPK and PI3K-AKT pathways, leading to uncontrolled cell growth and inhibition of apoptosis.[8] Imatinib blocks the ATP-binding site of BCR-ABL, effectively shutting down this oncogenic signaling.[1]

BCR_ABL_Signaling BCR_ABL BCR-ABL RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways.

  • c-KIT and PDGFR Signaling: In GIST and other cancers, mutations in c-KIT and PDGFR lead to their ligand-independent activation.[9][10] These receptors normally trigger signaling through pathways similar to BCR-ABL upon binding their respective ligands, stem cell factor (SCF) and platelet-derived growth factor (PDGF).[9][11] Imatinib's inhibition of these receptors is crucial for its efficacy in these diseases.

RTK_Signaling cluster_cKIT c-KIT Pathway cluster_PDGFR PDGFR Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT binds cKIT_downstream Downstream Signaling cKIT->cKIT_downstream PDGF PDGF PDGFR PDGFR PDGF->PDGFR binds PDGFR_downstream Downstream Signaling PDGFR->PDGFR_downstream Imatinib Imatinib Imatinib->cKIT Imatinib->PDGFR

Caption: Imatinib inhibits the signaling of both c-KIT and PDGFR.

Experimental Protocols for Comparative Kinase Inhibition Profiling

To generate the comparative data presented above, rigorous and standardized experimental protocols are essential. Here, we outline the methodologies for two key assays in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This in vitro assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced during the enzymatic reaction.[12]

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., this compound or imatinib) in an appropriate solvent (e.g., DMSO).

    • Prepare a reaction buffer containing the purified kinase, its specific substrate peptide, and ATP at a concentration near the Km for the kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and the test inhibitor at various concentrations.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate for a specific time (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prep Incubate_Inhibitor Pre-incubate Kinase with Inhibitor Prep->Incubate_Inhibitor Start_Reaction Initiate Reaction with ATP/Substrate Incubate_Inhibitor->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_Reaction->Add_ADPGlo Incubate_ADPGlo Incubate at RT Add_ADPGlo->Incubate_ADPGlo Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_ADPGlo->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Analyze Calculate IC50 Read_Luminescence->Analyze End End Analyze->End

Caption: Workflow for a biochemical kinase inhibition assay using ADP-Glo™.

Cellular Kinase Autophosphorylation Assay

This cell-based assay determines an inhibitor's ability to block the activity of a target kinase within a cellular context by measuring the phosphorylation status of the kinase itself (autophosphorylation).[13][14]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells that either endogenously express the target kinase or are engineered to overexpress it.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a buffer containing detergents and phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate to ensure equal loading.

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) target kinase as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total kinase.

    • Normalize the phospho-kinase signal to the total kinase signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Western_Blot_Workflow Start Start Cell_Culture Culture & Treat Cells with Inhibitor Start->Cell_Culture Cell_Lysis Lyse Cells Cell_Culture->Cell_Lysis Protein_Quant Quantify Protein Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Phospho-Specific Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-Conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect ECL Detection & Imaging Secondary_Ab->Detect Strip_Reprobe Strip & Re-probe for Total Kinase Detect->Strip_Reprobe Analyze Quantify Bands & Calculate IC50 Strip_Reprobe->Analyze End End Analyze->End

Caption: Workflow for a cellular kinase autophosphorylation assay.

Conclusion

This guide provides a framework for the comparative analysis of kinase inhibitors, using the established drug imatinib and a representative novel pyrazole-based compound as a case study. The juxtaposition of their kinase inhibition profiles reveals the diverse therapeutic opportunities that can be accessed through the exploration of different chemical scaffolds. The detailed experimental protocols and pathway diagrams offer a practical resource for researchers in the field of drug discovery, emphasizing the importance of rigorous, data-driven approaches in the development of the next generation of targeted therapies. While a direct experimental comparison for this compound remains to be conducted, the principles outlined here provide a clear roadmap for its future evaluation and for the broader endeavor of kinase inhibitor research.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021.
  • A simple in vitro method to measure autophosphorylation of protein kinases.
  • Signal transduction pathways of the c-Kit receptor.
  • ADP-Glo™ Kinase Assay Protocol.
  • Schematic representation of the BCR-ABL1 signaling pathways targeted by...
  • Are off-target effects of imatinib the key to improving beta-cell function in diabetes?.
  • KINOMEscan d
  • Activity flow of PDGFR signaling pathways Activity flow diagram of...
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic...
  • Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simul
  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry.
  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Rel
  • Roles of PDGF/PDGFR signaling in various organs. PubMed Central.
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • (PDF) A simple in vitro method to measure autophosphorylation of protein kinases.
  • In Vitro Phosphoryl
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases.
  • ADP-Glo™ Kinase Assay.
  • Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[12][15]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-. ResearchGate.

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv.
  • Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. PubMed Central.
  • Technical Support Center: Identifying and Mitigating Off-Target Kinase Inhibition of Imatinib at High Concentr
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Schematic representation of the PDGF signaling pathway. The PDGF family...
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central.
  • Cellular Phosphorylation Assays.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Intermolecular Interactions in Crystal Structures of Im
  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub.
  • Promega ADP-Glo kinase assay. BMG LABTECH.
  • KIT (gene). Wikipedia.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
  • c-KIT mediated signaling pathways. | Download Scientific Diagram.
  • Immunological off-target effects of imatinib | Request PDF.
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[6][9][13]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications.

  • Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable r
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
  • Methods for Detecting Protein Phosphoryl
  • ADP Glo Protocol.
  • Platelet-derived Growth Factor (PDGF) Family. Sino Biological.
  • BCR-ABL signalling pathways. | Download Scientific Diagram.
  • bcr-abl Translocation Mechanism | Philadelphia Chromosome. YouTube.
  • Platelet-derived growth factor receptor. Wikipedia.

Sources

A Tale of Two Kinase Inhibitors: The Broadsword vs. The Scalpel in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Staurosporine and the Rise of Selective Pyrazole-Based Kinase Inhibitors

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of kinase inhibitors has revolutionized medicine; however, the success of these therapies hinges on a critical property: selectivity. This guide provides an in-depth comparison between the archetypal non-selective kinase inhibitor, staurosporine, and the more targeted approach offered by the versatile class of pyrazole-based inhibitors. For the purpose of this guide, while we will allude to the chemical space of compounds like 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine, we will draw upon well-characterized examples from the broader pyrazole class to illustrate the principles of kinase inhibitor selectivity.

Staurosporine: The Pan-Kinase Inhibitor

Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent, ATP-competitive inhibitor of a vast number of protein kinases.[1] Its broad-spectrum activity has made it an invaluable research tool for inducing apoptosis and studying the general effects of kinase inhibition.[2] However, this very lack of specificity is its greatest downfall from a therapeutic standpoint.

The Promiscuity of Staurosporine

Staurosporine's ability to bind to the ATP-binding site of a wide array of kinases stems from its rigid, planar indolocarbazole structure, which mimics the adenine ring of ATP.[3] This allows it to fit into the highly conserved ATP-binding pocket of most kinases, leading to widespread inhibition across the kinome.[4] This promiscuity, while useful in a laboratory setting, would lead to significant off-target effects and toxicity if used clinically.[5]

The following table provides a glimpse into the broad inhibitory profile of staurosporine, with IC50 values in the nanomolar range for a diverse set of kinases.

KinaseIC50 (nM)Kinase Family
PKCα2AGC
PKA15AGC
c-Fgr2Tyrosine Kinase
Phosphorylase Kinase3CAMK
CaMKII20CAMK
p60v-src6Tyrosine Kinase

Data compiled from multiple sources.[6][7]

The Pyrazole Scaffold: A Platform for Selectivity

In contrast to the broad-spectrum activity of staurosporine, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry for the development of highly selective kinase inhibitors.[8][9] The versatility of the pyrazole ring allows for the introduction of various substituents that can be tailored to interact with specific amino acid residues in the ATP-binding site of a target kinase, thereby achieving selectivity.[10]

Achieving Selectivity with Pyrazole-Based Inhibitors

The development of selective kinase inhibitors is a key objective in modern drug discovery. By targeting only the kinase(s) implicated in a specific disease, the therapeutic window can be widened, and the risk of adverse effects can be minimized. The pyrazole core can be chemically modified to exploit subtle differences in the ATP-binding pockets of different kinases. For instance, a substituent on the pyrazole ring might form a hydrogen bond with a non-conserved residue in the target kinase, a bond that cannot be formed with other kinases, thus conferring selectivity.

Here are a few examples of pyrazole-based kinase inhibitors and their targeted kinases:

CompoundTarget Kinase(s)IC50 (nM)Reference
FN-1501 FLT3, CDK2/4/6FLT3: <10, CDKs: <50[11]
Compound 3f JAK1, JAK2, JAK3JAK1: 3.4, JAK2: 2.2, JAK3: 3.5[12]
MK-8033 c-Met, Ronc-Met: <5, Ron: <10[13]

As the table illustrates, pyrazole-based inhibitors can be designed to be highly potent against specific kinases or a small subset of related kinases, a stark contrast to the broad activity of staurosporine.

Visualizing Kinase Inhibition: Broad vs. Selective

The following diagrams illustrate the conceptual difference between a non-selective inhibitor like staurosporine and a selective pyrazole-based inhibitor.

G cluster_0 Kinome Kinase A Kinase A Kinase B Kinase B Kinase C Kinase C Kinase D Kinase D Kinase E Kinase E Kinase F Kinase F Kinase G Kinase G Staurosporine Staurosporine Staurosporine->Kinase A Staurosporine->Kinase B Staurosporine->Kinase C Staurosporine->Kinase D Staurosporine->Kinase E Staurosporine->Kinase F Staurosporine->Kinase G

Caption: Staurosporine's non-selective inhibition of the kinome.

G cluster_0 Kinome Kinase A Kinase A Kinase B Kinase B Kinase C Kinase C Kinase D Kinase D Kinase E Kinase E Kinase F Kinase F Kinase G Kinase G Selective Pyrazole Inhibitor Selective Pyrazole Inhibitor Selective Pyrazole Inhibitor->Kinase A

Caption: A selective pyrazole-based inhibitor targeting a specific kinase.

Experimental Determination of Kinase Selectivity

The assessment of a kinase inhibitor's selectivity is a cornerstone of its preclinical development. Several robust methods are employed to generate a kinase selectivity profile.

Kinase Profiling Panels

A common and comprehensive approach is to screen the inhibitor against a large panel of purified kinases.[14] This provides a broad overview of the inhibitor's activity across the kinome. These screens can be performed using various assay formats, such as radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate, or fluorescence-based assays.[15]

G Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Add to ADP-Glo™ Reagent ADP-Glo™ Reagent Kinase Reaction->ADP-Glo™ Reagent Incubate, then add Kinase + Substrate + ATP Kinase + Substrate + ATP Kinase + Substrate + ATP->Kinase Reaction Components Kinase Detection Reagent Kinase Detection Reagent ADP-Glo™ Reagent->Kinase Detection Reagent Incubate, then add Luminescence Measurement Luminescence Measurement Kinase Detection Reagent->Luminescence Measurement Incubate, then Data Analysis (% Inhibition) Data Analysis (% Inhibition) Luminescence Measurement->Data Analysis (% Inhibition) Calculate

Caption: Workflow for determining kinase inhibition using a luminescence-based assay.

Step-by-Step Methodology:

  • Compound Preparation: The test inhibitor (e.g., a novel pyrazole derivative) and a control inhibitor (e.g., staurosporine) are serially diluted in an appropriate solvent, typically DMSO.

  • Kinase Reaction Setup: In a multi-well plate, each well contains a specific purified kinase, its corresponding substrate, and ATP in a reaction buffer.

  • Inhibition Assay: The diluted compounds are added to the wells, and the reaction is incubated at a controlled temperature to allow for kinase activity and inhibition to occur.

  • Detection of Kinase Activity: A detection reagent, such as the ADP-Glo™ reagent, is added. This reagent terminates the kinase reaction and depletes the remaining ATP.

  • Signal Generation: A second detection reagent is added to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition for each kinase at a given inhibitor concentration is then calculated relative to a DMSO control.[16]

Competition Binding Assays

An alternative and powerful method for assessing kinase inhibitor selectivity is the competition binding assay, such as the KINOMEscan™ platform.[17] This method does not measure enzymatic activity directly but rather the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases.

G Test Compound Test Compound Binding Assay Binding Assay Test Compound->Binding Assay Add to Quantify Bound Kinase (qPCR) Quantify Bound Kinase (qPCR) Binding Assay->Quantify Bound Kinase (qPCR) Measure Immobilized Ligand Immobilized Ligand Immobilized Ligand->Binding Assay Component DNA-tagged Kinase DNA-tagged Kinase DNA-tagged Kinase->Binding Assay Component Determine % Displacement Determine % Displacement Quantify Bound Kinase (qPCR)->Determine % Displacement Calculate

Caption: Workflow for the KINOMEscan™ competition binding assay.

Step-by-Step Methodology:

  • Assay Components: The assay brings together three main components: the kinase of interest tagged with a unique DNA identifier, an immobilized, active-site directed ligand, and the test compound.[17]

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: A low qPCR signal indicates that the test compound has successfully displaced the kinase from the immobilized ligand, signifying a strong interaction. The results are typically reported as a percentage of a DMSO control, allowing for the determination of binding affinity (Kd).[18]

Conclusion: The Importance of Selectivity in Drug Discovery

The comparison between staurosporine and the class of pyrazole-based inhibitors highlights a fundamental principle in modern drug development: the pursuit of selectivity. While broad-spectrum inhibitors like staurosporine are invaluable as research probes, their clinical utility is limited by their potential for off-target effects. The pyrazole scaffold, with its chemical tractability, has proven to be an exceptional starting point for the design of highly selective kinase inhibitors that can target disease-driving kinases with precision. The continued development of such targeted therapies holds the promise of more effective and safer medicines for a wide range of diseases.

References

  • GlpBio. Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges | GlpBio. YouTube. [Link]

  • Wikipedia. Staurosporine. [Link]

  • Edfeldt, F. N. B., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 41-50.
  • Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(8), 1664-1670.
  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Belka, C., et al. (2001). Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1. Oncogene, 20(29), 3870-3881.
  • Zhang, X. D., et al. (2002). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 283(1), G169-G178.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Goldstein, D. M., et al. (2011). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Journal of Medicinal Chemistry, 54(8), 2653-2665.
  • Tanramluk, D., et al. (2009). On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine. Journal of Molecular Biology, 389(2), 314-331.
  • Uenaka, T., et al. (2019). Structure-Based Rational Design of Staurosporine (STS)
  • Lee, K., et al. (2011). A highly selective staurosporine derivative designed by a new selectivity filter. Bulletin of the Korean Chemical Society, 32(5), 1709-1712.
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1540-1554.
  • Abdel-Ghani, T. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4983.
  • DiscoveRx. KINOMEscan® Kinase Profiling Platform. [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][19]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): a specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310.

  • Blake, J. F., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(12), 5650-5667.
  • ResearchGate. How the KinomeScan assay works (Courtesy of DiscoveRx). [Link]

  • ResearchGate. Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[1][19]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • HMS LINCS Project. Assays. [Link]

  • Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • ResearchGate. Percent inhibition of the test compounds and staurosporine (Sta) against pim-1 kinase. [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Cui, J. J., et al. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1][6]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of Medicinal Chemistry, 56(17), 6651-6665.

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518.
  • Tiwari, A., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2760-2765.
  • Al-Tel, T. H. (2021).
  • Kumar, A., et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 7(3), 162-171.
  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955.

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel oncology therapeutics, protein kinase inhibitors represent a cornerstone of targeted therapy. The inherent structural versatility of heterocyclic scaffolds has made them a fertile ground for the design of potent and selective kinase inhibitors. Among these, molecules built around a pyrazole core linked to a pyridine or pyrimidine ring have demonstrated significant promise, leading to the development of numerous clinical candidates.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of several classes of pyrazole-based heterocyclic analogs. While the initial focus was on the specific scaffold of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine, the available literature necessitates a broader perspective. This guide will, therefore, explore the SAR of structurally related analogs, including 4-(pyrazol-3-yl)-pyridines, pyrazolo[1,5-a]pyrimidines, and 1H-pyrazolo[3,4-b]pyridines, to elucidate the key molecular determinants for potent kinase inhibition. By examining the experimental data from various studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to these core structures influence their biological activity.

I. The Pyrazole-Pyridine/Pyrimidine Scaffold: A Privileged Motif for Kinase Inhibition

The pyrazole ring is a five-membered heterocycle that is frequently employed in medicinal chemistry due to its ability to act as a bioisosteric replacement for a phenyl ring, offering improved physicochemical properties such as solubility.[1] When coupled with a pyridine or pyrimidine ring, it creates a scaffold that can effectively interact with the ATP-binding pocket of various protein kinases.[2] The nitrogen atoms in both rings can act as hydrogen bond acceptors or donors, crucial for anchoring the molecule to the hinge region of the kinase, a common feature of many type I and type II kinase inhibitors.[1] The overall geometry of the scaffold allows for substituents to be projected into different pockets of the ATP-binding site, enabling the fine-tuning of potency and selectivity.

II. Comparative SAR of Pyrazole-Based Kinase Inhibitors

A. 4-(Pyrazol-3-yl)-pyridines as c-Jun N-terminal Kinase (JNK) Inhibitors

A series of 4-(pyrazol-3-yl)-pyridines were investigated as inhibitors of JNK, a member of the mitogen-activated protein kinase (MAPK) family.[3] The general structure of these analogs and the key points of modification are highlighted below.

Caption: Key modification points on the 4-(pyrazol-3-yl)-pyridine scaffold for JNK inhibition.

Initial studies on a related 4-(pyrazol-3-yl)-pyrimidine series showed that the core scaffold was a potent inhibitor of JNK3.[3] The transition to a pyridine core was investigated to reduce polarity and potentially improve pharmacokinetic properties.[3]

Key SAR Observations for 4-(Pyrazol-3-yl)-pyridines:

  • Substitution on the Pyrazole N1 Position (R1): N-alkylation of the pyrazole ring was explored. While SAR data for this specific position on the pyridine series is limited in the provided source, related pyrimidine analogs showed that modifications at this position could influence brain penetration.[3]

  • Substitution on the Pyridine Ring (R2 and R3): Modifications at these positions were found to be critical for potency and in vivo parameters. The introduction of various substituents allowed for the optimization of the compounds, leading to potent JNK3 inhibitors with good pharmacokinetic profiles and brain penetration.[3]

Compound R1 R2 R3 JNK3 IC50 (µM) p38 IC50 (µM)
1 (pyrimidine core) HHH0.63> 20
Analogs 7-9 (pyridine core) VariedVariedVariedPotent Inhibition-

Table 1. Representative data for pyrazole-pyrimidine and pyrazole-pyridine JNK inhibitors.[3] Specific IC50 values for the pyridine series (analogs 7-9) were not detailed in the abstract but were described as potent.

B. 1H-Pyrazolo[3,4-b]pyridine Derivatives as TANK-binding kinase 1 (TBK1) Inhibitors

A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TBK1, a key regulator of innate immunity.[4] The SAR of this series was systematically explored, leading to the discovery of highly potent compounds.

Caption: Key modification points on the 1H-pyrazolo[3,4-b]pyridine scaffold for TBK1 inhibition.

The optimization of this scaffold led to the identification of compound 15y with an IC50 value of 0.2 nM against TBK1.[4]

Key SAR Observations for 1H-Pyrazolo[3,4-b]pyridines:

  • R1 and R2 Substitutions: Structural modifications around these sites were crucial. The interaction with Asp157 in the TBK1 binding pocket was identified as a key determinant of activity.[4]

  • R3 Substitutions: The introduction of hydrophilic fragments at this position led to a significant improvement in inhibitory activity. For example, the introduction of a sulfonamide group resulted in the formation of a hydrogen bond with Ser96, which enhanced potency.[4]

Compound R3 Substitution TBK1 IC50 (nM)
15e ->100 (estimated)
15i Sulfonamide-containing fragment8.5
15k Alternative hydrophilic fragment287.7
15t Optimized R1/R2 and R30.8
15y Further Optimized R1/R2 and R30.2

Table 2. SAR of 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[4]

C. 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines as Anti-Mycobacterial Agents

While not kinase inhibitors, the SAR of this series provides valuable insights into the role of the N-(pyridin-2-ylmethyl) moiety. These compounds were evaluated for their activity against Mycobacterium tuberculosis (M.tb).[5]

Key SAR Observations for 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines:

  • Substitutions on the 3-Phenyl Ring: The presence of a 4-fluoro substituent on the 3-phenyl group was found to be beneficial for activity.[5]

  • Substitutions at the 5-Position: A variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents were well-tolerated and contributed to potent anti-mycobacterial activity.[5]

  • Substitutions on the 7-(2-pyridylmethylamine) Moiety: A range of substitutions on this part of the molecule were also found to be active, highlighting the importance of this fragment for the biological activity of these compounds.[5]

These findings suggest that the N-(pyridin-2-ylmethyl) group is a key pharmacophoric element that can be incorporated into different heterocyclic systems to achieve biological activity.

III. Experimental Protocols

General Synthesis of 4-(Pyrazol-3-yl)-pyridines

The synthesis of the 4-(pyrazol-3-yl)-pyridine analogs typically involves a Suzuki coupling reaction to introduce the pyrazole ring onto a functionalized pyridine core.[3]

Step-by-step Methodology:

  • Synthesis of the Pyridine Core: A suitably substituted pyridine derivative with a leaving group (e.g., chlorine) at the 4-position is prepared.

  • Suzuki Coupling: The pyridine intermediate is coupled with a pyrazole boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water).

  • N-Alkylation of the Pyrazole: If desired, the N1 position of the pyrazole can be alkylated using an appropriate alkyl halide in the presence of a base (e.g., Cs2CO3).

  • Purification: The final compounds are purified by column chromatography or recrystallization.

Synthesis_Workflow Start Substituted Pyridine Step1 Functionalization (e.g., Halogenation) Start->Step1 Intermediate1 4-Halopyridine Step1->Intermediate1 Step2 Suzuki Coupling with Pyrazole Boronic Acid Intermediate1->Step2 Intermediate2 4-(Pyrazol-3-yl)-pyridine Step2->Intermediate2 Step3 N-Alkylation (Optional) Intermediate2->Step3 Final_Product Final Analog Step3->Final_Product

Caption: General synthetic workflow for 4-(pyrazol-3-yl)-pyridine analogs.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay.

Step-by-step Methodology:

  • Reagents: Prepare a reaction buffer containing the kinase, a substrate (e.g., a peptide or protein), and ATP.

  • Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and inhibitor.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30 °C) for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using [γ-33P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.

IV. Conclusion and Future Perspectives

The comparative analysis of the structure-activity relationships of 4-(pyrazol-3-yl)-pyridines, 1H-pyrazolo[3,4-b]pyridines, and related pyrazole-based heterocyclic compounds reveals several key principles for designing potent kinase inhibitors. The pyrazole-pyridine/pyrimidine scaffold serves as an excellent foundation for interacting with the ATP-binding site of kinases. The specific substitution patterns on both the pyrazole and the pyridine/pyrimidine rings are critical for determining potency and selectivity.

For the 4-(pyrazol-3-yl)-pyridine series, modifications on the pyridine ring are crucial for fine-tuning potency and in vivo properties. In the 1H-pyrazolo[3,4-b]pyridine series, the introduction of hydrophilic groups and optimizing interactions with key residues like Asp157 are vital for achieving high potency. The consistent activity observed in compounds containing the N-(pyridin-2-ylmethyl) moiety across different scaffolds highlights its importance as a pharmacophoric element.

Future research in this area should focus on leveraging these SAR insights to design novel analogs with improved potency, selectivity, and pharmacokinetic profiles. The exploration of different substitution patterns, the introduction of novel functional groups, and the use of computational modeling to guide design will be essential for developing the next generation of pyrazole-based kinase inhibitors for the treatment of cancer and other diseases.

References

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). National Institutes of Health. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. (2011). PubMed. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of the novel kinase inhibitor candidate, 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine. We will delve into the rationale behind selecting appropriate screening panels, provide detailed experimental protocols for robust cross-reactivity assessment, and present a comparative data framework. Our focus is on equipping you with the necessary tools and insights to thoroughly characterize the selectivity profile of this and similar compounds.

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved drugs and clinical candidates due to its favorable physicochemical properties and versatile biological activities.[1][2] Compounds containing the pyrazole ring are known to target a wide range of proteins, including kinases, making a thorough investigation of their selectivity essential to mitigate potential off-target effects and ensure therapeutic efficacy.[3][4] This guide will, therefore, serve as a comprehensive resource for evaluating the target engagement and potential polypharmacology of this compound.

The Imperative of Kinase Selectivity Profiling

In the realm of kinase inhibitors, absolute specificity is rare.[5] Many kinases share structural similarities, particularly in the ATP-binding pocket, which can lead to off-target binding of inhibitors.[6] Such cross-reactivity can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][7] Therefore, a systematic evaluation of an inhibitor's activity across a broad panel of kinases is a critical step in preclinical drug development.[8][9] This process, often referred to as kinase profiling or cross-reactivity screening, provides a comprehensive view of a compound's selectivity and potential liabilities.[10]

The insights gained from these studies are twofold. Firstly, they help to validate that the desired therapeutic effect is indeed a result of inhibiting the intended target. Secondly, they can preemptively identify potential safety concerns that might arise from the inhibition of other essential kinases.[7] For a novel scaffold like this compound, a thorough understanding of its kinase selectivity profile is not just a regulatory expectation but a scientific necessity for its continued development.

Designing a Cross-Reactivity Study: A Strategic Approach

A well-designed cross-reactivity study should be both broad and deep. The initial step involves a broad screen against a large, diverse panel of kinases to identify potential off-target interactions. This is typically followed by more focused dose-response studies on the identified "hits" to determine their potency.

Caption: A typical workflow for assessing kinase inhibitor cross-reactivity.

Comparative Kinase Selectivity Profile

The following tables present a hypothetical but plausible cross-reactivity dataset for this compound compared with two structurally related, well-characterized kinase inhibitors. This data is for illustrative purposes to guide researchers in their own data presentation.

Table 1: Primary Kinase Panel Screen at 1 µM

Kinase TargetThis compound (% Inhibition)Compound A (Pyrazolo[1,5-a]pyrimidine derivative) (% Inhibition)Compound B (Imidazo[1,2-a]pyrazine derivative) (% Inhibition)
Primary Target: Kinase X 98 58
Aurora A859212
Aurora B788815
JAK2651585
Abl (T315I)72105
FLT345590
CDK212818
VEGFR289510

Table 2: IC50 Values for Off-Target Hits (nM)

Kinase TargetThis compoundCompound ACompound B
Primary Target: Kinase X 5 >10,000>10,000
Aurora A15010>10,000
Aurora B25012>10,000
JAK2500>10,00025
Abl (T315I)450>10,000>10,000
FLT3>1,000>10,00050
VEGFR2>10,0008>10,000

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method for measuring the inhibition of kinase activity.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • In a 96-well plate, add 5 µL of the diluted compound to each well. For control wells, add 5 µL of DMSO.

  • Add 20 µL of a master mix containing the kinase, peptide substrate, and kinase reaction buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP solution (final concentration at the Km for each kinase).

  • Incubate the plate at 30°C for a duration determined for the linear range of the kinase reaction (typically 30-60 minutes).

  • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash three times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

This protocol outlines a method to verify target engagement in a cellular context.

Objective: To assess the binding of the test compound to its target kinase within intact cells by measuring changes in the thermal stability of the target protein.

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • Test compound (this compound)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Culture the cells to approximately 80% confluency.

  • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Harvest the cells and resuspend them in lysis buffer.

  • Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Quantify the amount of the target kinase remaining in the supernatant using a suitable method like Western blotting or ELISA.

  • Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive, objective comparison of pyrazole-based kinase inhibitors, leveraging molecular docking as a primary analytical tool. As your guide, I will walk you through not just the how, but the why behind the experimental choices, ensuring a robust and self-validating approach to your computational drug discovery efforts.

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and synthetic accessibility.[1][2] Its derivatives have been successfully developed into potent inhibitors for a wide array of protein kinases, which are critical regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] Molecular docking has become an indispensable computational technique to predict the binding modes and affinities of small molecules like pyrazole derivatives to their protein targets, thereby accelerating the identification and optimization of lead compounds.[5][6]

This guide will provide a comparative analysis of several pyrazole-based inhibitors, detail a rigorous protocol for performing such a study, and discuss the critical steps of validating and interpreting the results.

The Theoretical Framework: Understanding Molecular Docking

At its core, molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The process involves two main components: a search algorithm and a scoring function.

  • Search Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the protein's binding site. Methods range from systematic searches to stochastic approaches like Monte Carlo and genetic algorithms, which are employed by popular docking software such as AutoDock.[7]

  • Scoring Functions: Once a potential binding pose is generated, a scoring function estimates the binding affinity (e.g., in kcal/mol). These functions are mathematical models that approximate the thermodynamics of the protein-ligand interaction, considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation energy.[8][9] A more negative score generally indicates a more favorable binding interaction.[8]

The choice of docking software and the underlying force field—a set of parameters describing the potential energy of the system—is critical for obtaining meaningful results.[10] Force fields like AMBER, CHARMM, and OPLS are commonly used for biomolecular simulations and have been adapted for docking studies.[11][12]

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

The versatility of the pyrazole scaffold has led to the development of inhibitors targeting a diverse range of kinases.[1] These can be broadly classified based on their binding mode, such as Type I inhibitors that bind to the active (DFG-in) conformation of the kinase, and Type II inhibitors that bind to the inactive (DFG-out) state.[1] The table below presents a comparison of several notable pyrazole-based inhibitors, summarizing their primary targets and reported potencies.

InhibitorPrimary Target Kinase(s)Reported Potency (IC₅₀/Kᵢ)Binding Mode Insights & Key Interactions
Ruxolitinib JAK1 / JAK2~3 nM[1]A Type I inhibitor that binds to the ATP pocket of the active kinase conformation.[1]
Afuresertib Akt1Kᵢ = 0.08 nM, IC₅₀ = 1.3 nM[2]A potent ATP-competitive inhibitor targeting the PI3K-Akt-mTOR signaling pathway.[2]
Tozasertib Aurora Kinase A/BAurora A: IC₅₀ = 35 nM, Aurora B: IC₅₀ = 75 nM[2]The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a key pharmacophore.[13]
Compound 6h EGFRIC₅₀ = 1.66 µM[14]Binds to the hinge region of the ATP binding site of EGFR tyrosine kinase.[14]
Compound 1b VEGFR-2Binding Energy = -10.09 kJ/mol[5]Docking studies show deep binding within the active site pocket.[5]
Gandotinib JAK2Potent and selective inhibitor[1]A Type I inhibitor developed from an imidazopyridine derivative with a 3-aminopyrazole scaffold.[1]

Note: The binding energy values from docking studies are theoretical and used for comparative ranking, while IC₅₀/Kᵢ values are derived from experimental assays.

Experimental Protocol: A Workflow for Comparative Docking

This section outlines a self-validating protocol for conducting a comparative molecular docking study. The causality behind each step is explained to ensure scientific rigor.

Step 1: Target Protein Preparation
  • Selection and Retrieval: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand, to ensure the binding site is well-defined.[7]

  • Structure Cleanup: Remove all non-essential molecules, such as water, ions, and co-solvents, from the PDB file. The presence of these can interfere with the docking algorithm.

  • Protonation and Repair: Add polar hydrogen atoms and assign correct protonation states to amino acid residues (e.g., His, Asp, Glu), which is crucial for accurate hydrogen bond calculations. Check for and repair any missing atoms or residues in the protein structure.

Step 2: Ligand Preparation
  • 2D to 3D Conversion: Draw the 2D structures of the pyrazole-based inhibitors and convert them to 3D structures using a molecular editor.

  • Energy Minimization: Subject each ligand to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation before docking.

  • Torsion Angle Definition: Define the rotatable bonds within the ligand. Allowing flexibility is key to exploring various binding conformations.

Step 3: Docking Simulation
  • Binding Site Definition: Define the docking search space (the "grid box"). If a co-crystallized ligand is present, define the grid box to encompass this ligand and the surrounding active site residues.[7] For unknown binding sites, a "blind docking" approach covering the entire protein surface can be used initially.[7]

  • Software and Algorithm Selection: Choose a validated docking program like AutoDock Vina.[15] It uses a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function.

  • Execution: Run the docking simulation for each pyrazole derivative against the prepared target protein. The software will generate multiple binding poses for each ligand, ranked by their docking scores.

Step 4: Analysis and Validation
  • Pose Analysis: Visualize the top-ranked docking poses for each ligand. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with the active site residues. This molecular-level insight helps explain the predicted binding affinity.

  • Re-docking Validation: A crucial validation step involves extracting the co-crystallized ligand from the PDB structure and docking it back into the protein's binding site.[16][17] The protocol is considered validated if the software can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[16][17]

  • Comparative Ranking: Rank the pyrazole derivatives based on their docking scores. A more negative score suggests a higher predicted binding affinity.[8] Compare the interaction patterns of your test compounds with known inhibitors to identify common binding motifs.

Below is a diagram illustrating this comprehensive workflow.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB_Select 1. Select & Retrieve PDB Structure PDB_Clean 2. Clean Structure (Remove Water, etc.) PDB_Select->PDB_Clean PDB_Protonate 3. Add Hydrogens & Repair PDB_Clean->PDB_Protonate Grid_Gen 1. Define Binding Site (Grid Box) PDB_Protonate->Grid_Gen Ligand_2D3D 1. 2D to 3D Conversion Ligand_Min 2. Energy Minimization Ligand_2D3D->Ligand_Min Ligand_Torsion 3. Define Rotatable Bonds Ligand_Min->Ligand_Torsion Dock_Run 2. Execute Docking (e.g., AutoDock Vina) Ligand_Torsion->Dock_Run Grid_Gen->Dock_Run Pose_Analysis 1. Analyze Binding Poses & Interactions Dock_Run->Pose_Analysis Redocking 2. Validation via Re-docking (RMSD < 2Å) Pose_Analysis->Redocking Ranking 3. Rank Compounds by Docking Score Redocking->Ranking G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibits STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Activation

Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.

Conclusion

Comparative molecular docking is a powerful and cost-effective strategy in the modern drug discovery pipeline. When applied with scientific rigor and a thorough validation process, it can effectively prioritize pyrazole-based kinase inhibitors for further experimental testing. This guide provides a foundational framework for conducting such studies, emphasizing the causality behind protocol choices to ensure the generation of trustworthy and actionable data. The continued exploration of the vast chemical space around the pyrazole scaffold, guided by computational methods, holds immense promise for the development of next-generation targeted therapies.

References

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed. [Link]

  • Best protein protein docking software to use? Receptor-Protein. Reddit. [Link]

  • NovaDock Molecular Docking Software. DNASTAR. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]

  • Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Science Research Society. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. ACS Publications. [Link]

  • How to validate the molecular docking results ? ResearchGate. [Link]

  • Force Fields — ScotCHEM protein-ligand docking course documentation. ScotCHEM. [Link]

  • AutoDock. The Scripps Research Institute. [Link]

  • Which is the best software for protein-ligand docking? ResearchGate. [Link]

  • The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. LinkedIn. [Link]

  • How can I validate docking result without a co-crystallized ligand? Quora. [Link]

  • Free software for Molecular Docking. YouTube. [Link]

  • Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Baker Lab. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]

  • Force Fields in Molecular Dynamics Simulations: Choosing the Right One. Medium. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]

  • How to validate molecular docking results with no proper crystal structure?? ResearchGate. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

  • (PDF) Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

Sources

Assessing the Novelty and Therapeutic Potential of the 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can be tailored into potent and selective therapeutics is paramount. The pyrazole nucleus is a well-established "privileged scaffold," forming the core of numerous approved drugs and clinical candidates due to its versatile chemical nature and ability to engage in key biological interactions.[1][2][3] This guide provides a comprehensive assessment of the 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine scaffold, evaluating its novelty, outlining a strategic path for its synthesis and biological characterization, and comparing its potential against established pyrazole-based therapeutic agents, particularly in the realm of kinase inhibition.

While the exact chemical entity this compound is listed in chemical databases, a thorough review of the scientific literature reveals a notable absence of studies on its biological activity, suggesting its therapeutic potential is largely unexplored.[4] This presents a unique opportunity for researchers and drug development professionals to investigate a potentially fruitful area of chemical space. Isomers and related analogs, such as 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, are commercially available, indicating the general accessibility of this chemical class.[5]

The Pyrazole Scaffold in Drug Discovery: A Landscape of Opportunity

The pyrazole ring system is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[6][7] A significant portion of research has focused on pyrazole-containing compounds as protein kinase inhibitors.[1][8] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrazole moiety, with its distinct arrangement of nitrogen atoms, is adept at forming hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases, making it an ideal foundation for designing potent and selective inhibitors.[9][10]

Prominent examples of pyrazole-based kinase inhibitors have progressed through clinical trials, targeting a range of kinases such as PIM-1, ITK, and BCR-ABL.[2][10][11] This rich history of successful drug discovery efforts provides a robust framework for evaluating the potential of the novel this compound scaffold.

Comparative Analysis: Positioning the Novel Scaffold

To objectively assess the potential of this compound, a comparative analysis with established pyrazole-based scaffolds is essential. The table below outlines key classes of pyrazole derivatives and their established biological activities, providing a benchmark for our target scaffold.

Scaffold Class Example Compound Primary Biological Target(s) Key Structural Features Reference
Aminopyrazoles PirtobrutinibBruton's Tyrosine Kinase (BTK)(S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide[6]
Pyridinyl-Pyrazolyl Amides Novel Pyridylpyrazol AmideUndisclosed (potential for various kinases)Pyridyl and pyrazolyl rings linked by an amide bond[12]
Pyrazolo[3,4-b]pyridines Various derivativesDiverse (kinases, etc.)Fused pyrazole and pyridine ring system[13]
N-Aryl-Pyrazoles CelecoxibCyclooxygenase-2 (COX-2)Di-aryl substituted pyrazole[3]

The this compound scaffold combines the key features of a pyridinyl group, known for its ability to engage in hydrogen bonding and pi-stacking interactions, with a 4-aminopyrazole core, a common motif in kinase inhibitors. This unique combination warrants a thorough investigation of its biological potential.

Experimental Roadmap: From Synthesis to Biological Evaluation

A systematic and rigorous experimental plan is crucial to unlock the potential of the this compound scaffold. The following sections detail the proposed synthetic strategy and a tiered biological screening cascade.

Proposed Synthetic Workflow

The synthesis of this compound can be approached through a multi-step sequence, leveraging established pyrazole chemistry. A plausible route is outlined below.

G A 1H-Pyrazol-4-amine B Protection of Amine A->B e.g., Boc anhydride C N-Alkylation with 2-(Chloromethyl)pyridine B->C NaH, DMF D Deprotection C->D TFA or HCl E This compound D->E Final Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Protection of 1H-Pyrazol-4-amine: To a solution of 1H-pyrazol-4-amine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Purify the resulting Boc-protected pyrazole by column chromatography.

  • N-Alkylation: To a solution of the Boc-protected pyrazole in an anhydrous aprotic solvent (e.g., DMF), add sodium hydride (NaH) at 0°C. After stirring for a short period, add 2-(chloromethyl)pyridine hydrochloride. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

  • Deprotection: Dissolve the N-alkylated intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent. Stir at room temperature until the Boc group is cleaved. Neutralize the reaction mixture and extract the final product. Purify by column chromatography or recrystallization to yield this compound.

Biological Evaluation Workflow

A tiered approach to biological screening will efficiently assess the therapeutic potential of the novel scaffold.

G A Initial Kinase Panel Screen B Dose-Response and IC50 Determination A->B Hit Identification C Cell-Based Assays B->C Potent Hits D In vivo Efficacy Studies C->D Active Compounds

Caption: Tiered workflow for the biological evaluation of the novel scaffold.

Experimental Protocol: Kinase Inhibition Profiling

  • Primary Kinase Screen: The synthesized this compound will be screened at a single concentration (e.g., 10 µM) against a broad panel of human kinases (e.g., the DiscoverX KINOMEscan™). This will provide an initial overview of the scaffold's selectivity profile.

  • IC50 Determination: For any kinases where significant inhibition (e.g., >50%) is observed in the primary screen, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50). This will be performed using a suitable in vitro kinase assay format (e.g., ADP-Glo™ Kinase Assay).

  • Cell-Based Assays: For promising hits with potent IC50 values, cell-based assays will be conducted to assess their on-target activity in a cellular context. For example, if the scaffold inhibits a cancer-related kinase, its anti-proliferative effects on relevant cancer cell lines will be evaluated using an MTT or CellTiter-Glo® assay.

  • Mechanism of Action Studies: Further studies, such as Western blotting to assess the phosphorylation status of downstream targets, can be employed to confirm the mechanism of action.

Anticipated Outcomes and Future Directions

The novelty of the this compound scaffold lies in its unexplored biological potential. Based on the extensive literature on related pyrazole derivatives, it is hypothesized that this scaffold may exhibit inhibitory activity against one or more protein kinases. The proposed experimental roadmap will systematically test this hypothesis.

Positive outcomes from the initial screening would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to assess the scaffold's absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of disease.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
  • Structures of pyrazole-based ITK inhibitors and their Ki values.
  • 1-(pyridin-4-ylmethyl)-1h-pyrazol-5-amine. Guidechem.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis. chemicalbook.
  • Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.
  • Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. PMC - NIH.
  • This compound. PubChemLite.
  • Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega.
  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF.
  • 1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine 250mg. Dana Bioscience.
  • 1006961-67-6|1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine. BLDpharm.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 1342831-83-7|4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine. BLDpharm.
  • 1H-pyrazol-4-amine | C3H5N3 | CID 78035. PubChem - NIH.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and drug development professionals at the forefront of innovation, the introduction of novel chemical entities is a daily reality. With this progress comes the critical responsibility of ensuring the safe handling and disposal of these compounds, for which established protocols may not yet exist. This guide provides a comprehensive, in-depth framework for the proper disposal of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine, a compound of interest in various research and development pipelines. By synthesizing data from structurally similar molecules and adhering to established principles of laboratory safety, this document aims to build a foundation of trust and provide value beyond the product itself.

Hazard Assessment: A "Worst-Case" Approach in the Absence of Specific Data

Based on available data for similar compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed : Acute oral toxicity is a common warning for aminopyrazole derivatives.[1]

  • A skin and eye irritant : Many pyrazole-based compounds are known to cause skin and serious eye irritation.[1][2][3]

  • Potentially harmful to aquatic life : Pyridine and its derivatives can exhibit toxicity to aquatic organisms.[4]

It is imperative to treat this compound with the caution afforded to substances with a more comprehensively documented hazard profile until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following minimum PPE is mandatory:

  • Eye Protection : Chemical safety goggles are essential to protect against potential splashes.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2][3]

The rationale for this level of PPE is to create a barrier against the primary anticipated routes of exposure: dermal contact, ocular contact, and ingestion.

Spill and Emergency Procedures: Preparedness is Paramount

In the event of a spill, immediate and correct action is crucial to mitigate risks.

For a small spill:

  • Alert personnel in the immediate vicinity.

  • Wear appropriate PPE .

  • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

For a large spill:

  • Evacuate the area immediately .

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their specific emergency protocols.

Waste Disposal Workflow: A Step-by-Step Protocol

The overriding principle for the disposal of any laboratory chemical is to never dispose of it down the drain or in the regular trash.[4] A systematic approach to waste collection and disposal is essential for safety and regulatory compliance.

Step 1: Waste Characterization and Segregation

All waste streams containing this compound must be treated as hazardous waste. It is critical to segregate this waste from other laboratory waste streams to prevent inadvertent and potentially dangerous reactions.

Do NOT mix this waste with:

  • Strong oxidizing agents

  • Strong acids

  • Incompatible solvents

Step 2: Containerization

Proper containerization is a cornerstone of safe waste management.

  • Solid Waste :

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container (e.g., a high-density polyethylene - HDPE - pail).

    • Contaminated materials such as weighing papers, gloves, and absorbent pads should be placed in the same solid waste container.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container (an HDPE or glass bottle is typically appropriate).

    • The container should have a secure, tight-fitting cap.

    • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.

Step 3: Labeling

Accurate and thorough labeling is a regulatory requirement and a critical safety communication tool. Each waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (no abbreviations or chemical formulas)

  • The approximate concentration or quantity of the compound in the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 4: Storage

Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory. This area should be:

  • Well-ventilated

  • Away from sources of ignition and incompatible materials

  • Under the control of the laboratory personnel

Step 5: Final Disposal

The ultimate disposal of this compound must be handled by a licensed professional hazardous waste disposal company. Follow your institution's established procedures for requesting a hazardous waste pickup from your EHS department. The most probable and recommended method for the disposal of this type of organic compound is high-temperature incineration.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_disposal Storage & Disposal start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Incompatible Materials characterize->segregate containerize Select Compatible Waste Container segregate->containerize label_waste Label Container Correctly ('Hazardous Waste', Full Name, Date) containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request_pickup Request EHS Waste Pickup store->request_pickup end Professional Disposal (e.g., Incineration) request_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Quantitative Data Summary: Hazard Profile of Analogous Compounds

Hazard CategoryFinding for Structurally Similar Compounds
Acute Oral Toxicity Harmful if swallowed.
Skin Irritation Classified as a skin irritant.
Eye Irritation Classified as a serious eye irritant.
Environmental Hazards Potentially harmful to aquatic life.

This table is a synthesis of information from the referenced SDSs for analogous compounds and should be used for hazard assessment in the absence of specific data for this compound.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper management and disposal of novel chemical compounds are not merely a matter of regulatory compliance; they are a fundamental aspect of responsible scientific practice. By adopting a cautious and methodical approach based on the principles outlined in this guide, researchers can ensure the safety of themselves, their colleagues, and the environment. As our collective knowledge of new chemical entities expands, so too will our specific safety protocols. Until then, a commitment to rigorous, evidence-informed procedures remains our most valuable tool.

References

Sources

A Senior Application Scientist's Guide to Handling 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Procedural Integrity: This guide provides essential safety and handling protocols for 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine. As no specific Safety Data Sheet (SDS) is publicly available for this novel compound, the following recommendations are synthesized from expert analysis of its core chemical structures—pyrazole and pyridine—and data from closely related analogs.[1][2][3] It is imperative to treat this compound with the caution afforded to new chemical entities, assuming a hazard profile informed by its constituent parts until empirical data becomes available.

Hazard Identification and Risk Assessment

The primary directive in handling any new chemical entity is a thorough risk assessment. The structure of this compound incorporates two key heterocyclic systems: pyridine and pyrazole .

  • Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity, including being harmful if inhaled, swallowed, or absorbed through the skin.[4] Pyridine itself is a suspected human carcinogen and can impact the central nervous system, liver, and kidneys. It is also typically a flammable liquid.[5][6]

  • Pyrazol-4-amine Moiety: The pyrazole ring and associated amine group suggest potential for skin and eye irritation.[7][8] Analogs such as 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine are classified as skin and eye irritants (Category 2).[1] Furthermore, compounds in this class can be harmful if swallowed and may cause respiratory irritation.[9][10]

Based on this structural analysis, a conservative risk profile for this compound includes the following potential hazards:

  • Acute toxicity (harmful if swallowed, inhaled, or in contact with skin).[11]

  • Serious skin and eye irritation.[1][9]

  • Respiratory tract irritation.[10]

  • Potential for organ toxicity with prolonged or repeated exposure.[7]

This assessment mandates the use of stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) protocol.

Primary Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the operational environment must be engineered to minimize exposure. The hierarchy of controls dictates that engineering solutions are the most effective measure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction workups, must be conducted within a properly functioning and certified chemical fume hood.[3][4] This is non-negotiable and serves to control the inhalation of potentially harmful vapors or aerosols.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[12][13]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the handling area.[1][14][10]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the assessed risks of skin contact, eye exposure, and inhalation.

Protection Type Specific Recommendations Rationale and Causality
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles during procedures with a high splash risk (e.g., large-volume transfers, pressure reactions).[1][2][15]Protects against splashes and vapors that can cause serious, potentially irreversible, eye irritation and damage, a known hazard for pyrazole and pyridine derivatives.[1][7]
Hand Protection Double gloving is required. Use chemically resistant gloves such as butyl rubber or neoprene as the outer glove.[2][4] Nitrile gloves may be used as the inner glove but are not recommended for primary contact due to limited resistance to pyridine.[14] Always inspect gloves for damage before use and change them frequently.The pyridine moiety is known to be absorbed through the skin.[14] Butyl rubber offers superior resistance to pyridine compared to standard nitrile gloves, providing a more robust barrier against systemic absorption. Double gloving minimizes risk during glove removal.
Body Protection A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk operations, chemically impervious coveralls should be considered.[2]Protects skin and personal clothing from contamination. The flame-retardant property addresses the potential flammability associated with the pyridine component.[5]
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood. If a fume hood is unavailable or a significant aerosolization event occurs (e.g., a large spill), a NIOSH-approved respirator with organic vapor cartridges is necessary.[10]The chemical fume hood provides the primary respiratory protection. A respirator is a secondary measure for non-routine events or emergencies to prevent inhalation of harmful vapors.[1]

Operational Plan: A Step-by-Step Workflow

Adherence to a systematic workflow is essential for ensuring safety and procedural integrity. The following steps provide a self-validating system for handling this compound.

  • Pre-Operational Briefing: Review this guide and the specific experimental protocol. Verify the functionality of the fume hood and the location of emergency equipment.

  • Donning PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, eye protection).

  • Chemical Handling: Conduct all manipulations of the compound exclusively within the chemical fume hood. Keep the container tightly closed when not in use.[4][10]

  • Decontamination: After handling, decontaminate the work surface and any equipment used.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the lab coat and eye protection, and finally the inner gloves.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[1][9]

G Safe Handling Workflow for this compound A Step 1: Risk Assessment Review hazards and protocol. B Step 2: Engineering Controls Verify fume hood and safety stations. A->B Preparation C Step 3: Don PPE Coat, double gloves, goggles. B->C Pre-Handling D Step 4: Chemical Handling Work exclusively inside fume hood. C->D Execution E Step 5: Decontamination Clean workspace and equipment. D->E Post-Handling F Step 6: Doff PPE Remove gear carefully to avoid exposure. E->F Post-Handling G Step 7: Personal Hygiene Wash hands thoroughly. F->G Final Steps H Step 8: Waste Disposal Segregate and label hazardous waste. G->H Final Steps

Caption: Workflow for the safe handling of the target compound.

Emergency Procedures

Accidents can occur despite meticulous planning. Immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

  • Spills: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite, collect it in a sealed container for disposal, and decontaminate the area.[12][15] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[17]

Disposal and Storage Plan

Proper storage and disposal are critical for laboratory safety and environmental responsibility.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[10][12] The storage location should be segregated from incompatible materials such as strong oxidizing agents and acids.[14][6]

  • Disposal: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[15][18]

    • Segregation: Do not mix this waste with other waste streams.[18]

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[18]

    • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[2][12][15] Never pour chemical waste down the drain.[12]

References

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Washington State University. Pyridine - Standard Operating Procedure. [Link]

  • Kishida Chemical Co.,Ltd. (2023). Pyridine - Safety Data Sheet. [Link]

  • University of California, Los Angeles. HAZARDOUS CHEMICAL USED IN ANIMALS - 1H-Pyrazole. [Link]

  • Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. Pyridine - Safety Data Sheet. [Link]

  • ChemSupply Australia. (2020). Safety Data Sheet PYRIDINE. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.